molecular formula C9H15NO3 B1285600 2-Acetamido-2-cyclopentylacetic acid CAS No. 2521-83-7

2-Acetamido-2-cyclopentylacetic acid

Cat. No.: B1285600
CAS No.: 2521-83-7
M. Wt: 185.22 g/mol
InChI Key: HHAXMWOBFBJFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-cyclopentylacetic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXMWOBFBJFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585372
Record name Acetamido(cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-83-7
Record name Acetamido(cyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of (R)-2-Acetamido-2-cyclopentylacetic acid, a chiral non-proteinogenic amino acid derivative. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a scientifically grounded rationale for the procedural choices.

Introduction

(R)-2-Acetamido-2-cyclopentylacetic acid and its parent amino acid, (R)-2-amino-2-cyclopentylacetic acid (also known as D-cyclopentylglycine), are valuable chiral building blocks in medicinal chemistry.[1] The incorporation of the cyclopentyl moiety introduces conformational rigidity and lipophilicity, which can be exploited to enhance the pharmacological properties of peptide-based therapeutics, such as metabolic stability and receptor binding affinity. The N-acetyl group can serve as a protecting group in peptide synthesis or as a key structural element for biological activity.[2][3]

This guide will detail a robust and logical synthetic pathway, commencing with the creation of the racemic amino acid, followed by N-acetylation, and culminating in the chiral resolution to isolate the desired (R)-enantiomer.

Synthetic Strategy Overview

The synthesis is approached as a three-stage process. This strategy is chosen for its reliability and adaptability in a standard laboratory setting. While asymmetric synthesis routes exist for α-amino acids, the racemic synthesis followed by resolution offers a more universally applicable and often more cost-effective approach, especially when both enantiomers may be of interest for comparative biological studies.[4][5]

The overall workflow is as follows:

Synthetic_Workflow Start Cyclopentanone Racemic_AA Racemic 2-Amino-2- cyclopentylacetic acid Start->Racemic_AA  Bucherer-Bergs or  Strecker Synthesis N_Acetylation N-Acetylation Racemic_AA->N_Acetylation Racemic_NAcetyl_AA Racemic 2-Acetamido-2- cyclopentylacetic acid N_Acetylation->Racemic_NAcetyl_AA Resolution Chiral Resolution Racemic_NAcetyl_AA->Resolution R_Enantiomer (R)-2-Acetamido-2- cyclopentylacetic acid Resolution->R_Enantiomer S_Enantiomer (S)-Enantiomer (Byproduct) Resolution->S_Enantiomer

Caption: Overall workflow for the synthesis of (R)-2-Acetamido-2-cyclopentylacetic acid.

Part 1: Synthesis of Racemic 2-Amino-2-cyclopentylacetic Acid

The initial step is the synthesis of the core amino acid structure in its racemic form. Two classical and highly effective methods are presented: the Bucherer-Bergs reaction and the Strecker synthesis. Both start from the readily available precursor, cyclopentanone.

Method 1A: Bucherer-Bergs Reaction

This is a multicomponent reaction that produces a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[2][6]

Reaction Scheme:

Bucherer_Bergs Cyclopentanone Cyclopentanone Hydantoin 5-Cyclopentylhydantoin Cyclopentanone->Hydantoin + KCN, (NH4)2CO3 (Formation of Hydantoin) Amino_Acid 2-Amino-2-cyclopentylacetic acid (Racemic) Hydantoin->Amino_Acid + H2O, H+ or OH- (Hydrolysis)

Caption: Bucherer-Bergs reaction pathway.

Experimental Protocol:

  • Hydantoin Formation:

    • In a sealed pressure vessel, combine cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

    • Add a 1:1 mixture of ethanol and water as the solvent.

    • Heat the mixture to 80-100°C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature and pressure are necessary to drive the condensation and cyclization reactions to completion. Ammonium carbonate serves as both the ammonia and carbon dioxide source.[6]

  • Hydrolysis of Hydantoin:

    • After cooling, the resulting hydantoin intermediate can be isolated or, more conveniently, hydrolyzed in situ.

    • Add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH) to the reaction mixture.

    • Reflux the mixture for 12-24 hours until the hydantoin is fully consumed (monitor by TLC).

    • Causality: The harsh acidic or basic conditions are required to hydrolyze both amide bonds in the stable hydantoin ring.[6]

  • Isolation and Purification:

    • After hydrolysis, cool the reaction mixture.

    • If acidic hydrolysis was used, adjust the pH to the isoelectric point of the amino acid (typically around pH 6) with a base (e.g., NH4OH) to precipitate the product.

    • If basic hydrolysis was used, acidify to the isoelectric point with an acid (e.g., HCl).

    • Collect the precipitated solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Method 1B: Strecker Synthesis

The Strecker synthesis is another multicomponent reaction that proceeds via an α-aminonitrile intermediate.[1][4][7]

Reaction Scheme:

Strecker_Synthesis Cyclopentanone Cyclopentanone Aminonitrile α-Amino-α-cyclopentylacetonitrile Cyclopentanone->Aminonitrile + NH4Cl, KCN (Formation of Aminonitrile) Amino_Acid 2-Amino-2-cyclopentylacetic acid (Racemic) Aminonitrile->Amino_Acid + H2O, H+ (Hydrolysis)

Caption: Strecker synthesis pathway.

Experimental Protocol:

  • Aminonitrile Formation:

    • In a suitable reaction vessel, dissolve cyclopentanone (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia.

    • Cool the mixture in an ice bath and add a solution of sodium or potassium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Causality: The reaction first forms an imine from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.[4]

  • Hydrolysis of Aminonitrile:

    • The resulting α-aminonitrile can be isolated by extraction, but it is often directly hydrolyzed.

    • Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for 4-8 hours.

    • Causality: Strong acidic conditions are necessary to hydrolyze the nitrile group to a carboxylic acid.[7]

  • Isolation and Purification:

    • Follow the same isolation procedure as for the Bucherer-Bergs reaction by adjusting the pH to the isoelectric point.

ParameterBucherer-BergsStrecker
Starting Material CyclopentanoneCyclopentanone
Key Reagents KCN, (NH4)2CO3NH4Cl, KCN
Intermediate Hydantoinα-Aminonitrile
Typical Yield 60-80%55-75%

Part 2: N-Acetylation of Racemic 2-Amino-2-cyclopentylacetic Acid

The next stage involves the protection of the amino group via acetylation. This is a straightforward and high-yielding reaction.[8][9]

Reaction Scheme:

N_Acetylation Amino_Acid 2-Amino-2-cyclopentylacetic acid (Racemic) NAcetyl_AA 2-Acetamido-2-cyclopentylacetic acid (Racemic) Amino_Acid->NAcetyl_AA + Acetic Anhydride (Ac2O) + Base (e.g., NaOH)

Caption: N-Acetylation reaction.

Experimental Protocol:

  • Reaction Setup:

    • Suspend the racemic 2-amino-2-cyclopentylacetic acid (1.0 eq) in water.

    • Cool the suspension in an ice bath and add a 2M solution of sodium hydroxide to dissolve the amino acid and maintain a basic pH (around 9-10).

  • Acetylation:

    • While stirring vigorously in the ice bath, add acetic anhydride (1.1-1.5 eq) dropwise.

    • Simultaneously, add a 2M NaOH solution as needed to maintain the pH between 9 and 10.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Causality: The basic conditions deprotonate the ammonium group of the amino acid, making the nitrogen nucleophilic enough to attack the electrophilic carbonyl carbon of acetic anhydride. Maintaining the pH is crucial to ensure the amino group remains deprotonated and to neutralize the acetic acid byproduct.[9]

  • Isolation and Purification:

    • After the reaction is complete, acidify the solution to pH 1-2 with concentrated HCl.

    • The N-acetylated product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from water or an ethanol/water mixture if necessary.

ParameterValue
Starting Material Racemic 2-Amino-2-cyclopentylacetic acid
Acetylating Agent Acetic Anhydride
Base Sodium Hydroxide
Typical Yield >90%

Part 3: Chiral Resolution of Racemic this compound

This is the crucial step to isolate the desired (R)-enantiomer. The most common and effective method is through the formation of diastereomeric salts using a chiral amine as a resolving agent.[5][10] (R)-1-phenylethylamine is a suitable and commercially available choice for resolving N-acetylated acids.[11]

Resolution Strategy:

The racemic N-acetylated acid is reacted with a single enantiomer of a chiral base. This forms a pair of diastereomeric salts, which have different physical properties, notably solubility. Fractional crystallization can then be used to separate them.

Chiral_Resolution cluster_0 In Solution cluster_1 Separation cluster_2 Isolation Racemic_Mix Racemic (R,S)-N-Acetyl Acid Chiral_Base +(R)-1-Phenylethylamine Diastereomers Mixture of Diastereomeric Salts: (R)-Acid-(R)-Base (S)-Acid-(R)-Base Chiral_Base->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Less Soluble Salt (e.g., (R)-Acid-(R)-Base) Crystallization->Solid Solution More Soluble Salt (in Mother Liquor) Crystallization->Solution Acidification_Solid Acidification (HCl) Solid->Acidification_Solid Acidification_Solution Acidification (HCl) Solution->Acidification_Solution Final_R (R)-2-Acetamido-2- cyclopentylacetic acid Acidification_Solid->Final_R Final_S (S)-Enantiomer Acidification_Solution->Final_S

Caption: Diastereomeric salt resolution workflow.

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound (1.0 eq) in a suitable hot solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is critical and may require some optimization.

    • In a separate flask, dissolve (R)-1-phenylethylamine (0.5 eq) in the same solvent.

    • Slowly add the amine solution to the hot acid solution with stirring.

    • Causality: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent ensures that only the salt of one enantiomer will preferentially crystallize, leading to a more efficient separation.[5]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

    • The less soluble diastereomeric salt will crystallize out. The solubility difference dictates the efficiency of the resolution.[12]

    • Collect the crystals by filtration. The optical purity of the crystals can be improved by recrystallization from the same solvent system.

  • Liberation of the Free Acid:

    • Suspend the isolated diastereomeric salt crystals in water.

    • Add a strong acid, such as 2M HCl, until the pH is around 1-2. This will protonate the carboxylic acid and the resolving agent.

    • The desired (R)-2-acetamido-2-cyclopentylacetic acid will precipitate.

    • The protonated resolving agent, (R)-1-phenylethylamine hydrochloride, will remain in the aqueous solution and can be recovered by basification and extraction.

    • Collect the precipitated product by filtration, wash thoroughly with cold water to remove any remaining resolving agent salt, and dry under vacuum.

  • Analysis:

    • The enantiomeric purity of the final product should be determined by a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation.

ParameterDescription
Starting Material Racemic this compound
Resolving Agent (R)-1-phenylethylamine
Key Principle Differential solubility of diastereomeric salts
Separation Method Fractional Crystallization
Expected Yield <50% (per resolution cycle)

Alternative Resolution Strategy: Enzymatic Resolution

An alternative to chemical resolution is the use of enzymes, such as aminoacylases.[6][13] Mold acylase, for instance, can selectively hydrolyze the N-acetyl group from the L-amino acid (typically the (S)-enantiomer) in a racemic mixture.[13]

Workflow:

  • Enzymatic Hydrolysis: Incubate the racemic N-acetyl-DL-cyclopentylglycine with an acylase enzyme at an optimal pH and temperature.

  • Selective Reaction: The enzyme will hydrolyze the N-acetyl-(S)-cyclopentylglycine to (S)-2-amino-2-cyclopentylacetic acid and acetate. The desired N-acetyl-(R)-cyclopentylglycine remains unreacted.

  • Separation: The resulting mixture contains the free (S)-amino acid and the acetylated (R)-amino acid. These can be separated based on differences in their solubility at different pH values.

This method can be highly efficient and avoids the need for chiral resolving agents and organic solvents, making it a greener alternative.

References

Synthesis of 2-acetamido-2-cyclopentylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Acetamido-2-cyclopentylacetic Acid Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, molecules of significant interest in medicinal chemistry and drug development. As non-proteinogenic amino acids, these compounds serve as valuable building blocks for creating novel peptides and small molecule drugs with unique pharmacological profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of this compound

This compound is a derivative of cyclopentylglycine, a non-natural amino acid. The incorporation of the cyclopentyl group introduces conformational constraints and lipophilicity into a peptide chain or a drug molecule. These properties can lead to enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles compared to their natural counterparts. The N-acetyl group in the target molecule is a common protecting group for the amine functionality, facilitating its use in further synthetic transformations, such as peptide coupling reactions.

The synthesis of enantiomerically pure forms of this compound is often a critical objective, as the biological activity of chiral molecules is typically dependent on their stereochemistry. This guide will explore both classical and modern synthetic approaches, with a focus on strategies that allow for stereochemical control.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several possible disconnection points, leading to a variety of synthetic strategies. The most common approaches involve the formation of the C-N bond and the C-C bond at the α-carbon.

Retrosynthesis cluster_strecker Strecker Pathway cluster_bucherer Bucherer-Bergs Pathway Target This compound Intermediate1 2-Amino-2-cyclopentylacetic Acid (Cyclopentylglycine) Target->Intermediate1 Acetylation Reagent3 Acetic Anhydride Intermediate2 2-Amino-2-cyclopentylacetonitrile Intermediate1->Intermediate2 Nitrile Hydrolysis Intermediate3 5-Cyclopentyl-5-methylhydantoin Intermediate1->Intermediate3 Hydantoin Hydrolysis Intermediate1->Reagent3 StartingMaterial1 Cyclopentanecarboxaldehyde Intermediate2->StartingMaterial1 Strecker Synthesis StartingMaterial2 Cyclopentanone Intermediate3->StartingMaterial2 Bucherer-Bergs Reaction Reagent1 NH3, HCN Reagent2 KCN, (NH4)2CO3

Caption: Retrosynthetic analysis of this compound.

Two classical and robust methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are multicomponent reactions that are well-suited for the preparation of the cyclopentylglycine core. Subsequent acylation of the amino group provides the target molecule.

Classical Synthetic Routes

The Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. For the synthesis of cyclopentylglycine, cyclopentanecarboxaldehyde is the logical starting material.

Mechanism and Rationale:

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. The use of ammonium chloride (NH₄Cl) is advantageous as it serves as a source of ammonia and a mild acid to catalyze imine formation. The cyanide ion, typically from KCN or NaCN, then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate. The final step is the hydrolysis of the nitrile to a carboxylic acid, which can be achieved under either acidic or basic conditions. Subsequent N-acetylation with a reagent like acetic anhydride yields the final product.

Strecker_Mechanism Aldehyde Cyclopentanecarboxaldehyde Imine Iminium Ion Aldehyde->Imine + NH3, -H2O Ammonia NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide CN- AminoAcid Cyclopentylglycine Aminonitrile->AminoAcid Hydrolysis FinalProduct This compound AminoAcid->FinalProduct Acetylation

Caption: Simplified workflow of the Strecker synthesis.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids, starting from a ketone. In this case, cyclopentanone serves as the precursor. This reaction yields a hydantoin intermediate, which is then hydrolyzed to the amino acid.

Mechanism and Rationale:

This one-pot reaction involves the condensation of a ketone, potassium cyanide, and ammonium carbonate. The reaction is thought to proceed through the initial formation of a cyanohydrin from the ketone and cyanide. Ammonia, generated from the ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile in a process analogous to an SN2 reaction. The aminonitrile then reacts with carbon dioxide, also from the ammonium carbonate, to form a carbamic acid intermediate, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin. The hydantoin is a cyclic diamide that can be hydrolyzed under harsh conditions (strong acid or base) to afford the desired amino acid.

Bucherer_Bergs_Mechanism Ketone Cyclopentanone Hydantoin 5-Cyclopentyl-5-methylhydantoin Ketone->Hydantoin + KCN, (NH4)2CO3 Reagents KCN, (NH4)2CO3 AminoAcid Cyclopentylglycine Hydantoin->AminoAcid Hydrolysis FinalProduct This compound AminoAcid->FinalProduct Acetylation

Caption: Simplified workflow of the Bucherer-Bergs reaction.

Asymmetric Synthesis and Stereochemical Control

The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of amino acids. For pharmaceutical applications, obtaining a single enantiomer is often essential. Several strategies have been developed to achieve this, including:

  • Chiral Resolution: This involves separating the enantiomers of the racemic amino acid or a derivative. Enzymatic resolution is a particularly effective method, where an enzyme selectively acts on one enantiomer of a racemic mixture. For example, an acylase can be used to selectively hydrolyze the N-acetyl group from the L-enantiomer of racemic this compound, allowing for the separation of the L-amino acid from the unreacted D-N-acetylamino acid.

  • Asymmetric Strecker Reaction: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the cyanide addition step. Chiral amines, derived from natural sources, can be used in place of ammonia to form a chiral imine, which then undergoes diastereoselective cyanide addition. The chiral auxiliary can then be removed to yield the enantiomerically enriched amino acid.

Detailed Experimental Protocol: Strecker Synthesis of Racemic Cyclopentylglycine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials and Equipment:

  • Cyclopentanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetic anhydride

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Fume hood

Workflow Diagram:

Experimental_Workflow Start Start Step1 Step 1: Formation of α-Aminonitrile Start->Step1 Step2 Step 2: Hydrolysis of the Nitrile Step1->Step2 Step3 Step 3: N-Acetylation Step2->Step3 End End Step3->End

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

Step 1: Synthesis of 2-Amino-2-cyclopentylacetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath and add cyclopentanecarboxaldehyde dropwise with stirring.

  • In a separate flask, carefully dissolve potassium cyanide in a minimal amount of cold water. (EXTREME CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit readily available).

  • Slowly add the potassium cyanide solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to Cyclopentylglycine

  • To the crude α-aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield racemic cyclopentylglycine.

Step 3: N-Acetylation

  • Suspend the racemic cyclopentylglycine in a mixture of water and acetic acid.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with vigorous stirring.

  • Maintain a slightly alkaline pH by the concurrent addition of a sodium hydroxide solution.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetylated product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

Analytical Technique Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the cyclopentyl, acetyl, and amino acid moieties.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the amide, and the O-H and C=O stretching of the carboxylic acid.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.
Melting Point A sharp melting point range indicates a high degree of purity.

Conclusion

The synthesis of this compound and its derivatives can be reliably achieved through well-established methods such as the Strecker synthesis and the Bucherer-Bergs reaction. While these classical routes provide racemic products, modern asymmetric variations and enzymatic resolution techniques offer effective pathways to enantiomerically pure compounds, which are of paramount importance in the development of new therapeutics. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are crucial for the successful synthesis and purification of these valuable building blocks.

The Strategic Utility of 2-Acetamido-2-cyclopentylacetic Acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure starting materials is paramount for the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs). Non-proteinogenic α-amino acids, particularly those with cyclic side chains, offer a unique combination of conformational rigidity and novel chemical space. This guide provides a comprehensive technical overview of 2-acetamido-2-cyclopentylacetic acid, a valuable chiral building block. We will explore its synthesis, practical methods for chiral resolution, and its strategic application in the synthesis of high-value therapeutic agents, with a focus on the underlying chemical principles and field-proven methodologies that ensure scientific integrity and reproducibility.

Introduction: The Imperative for Constrained Chiral Scaffolds

The efficacy and safety of a chiral drug are intrinsically linked to its absolute stereochemistry. A single enantiomer often accounts for the desired therapeutic activity, while its mirror image may be inactive or, in some cases, contribute to undesirable side effects. This reality has driven the pharmaceutical industry towards stereoselective synthesis, where chiral building blocks serve as foundational elements for introducing and maintaining stereochemical integrity throughout a synthetic sequence.[1]

This compound belongs to the class of α,α-disubstituted amino acids. Its key structural features—a cyclopentyl ring and an acetamido group attached to the α-carbon—impart several advantageous properties:

  • Conformational Rigidity: The cyclopentyl group restricts the rotational freedom of the side chain, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

  • Metabolic Stability: The quaternary α-carbon is resistant to enzymatic racemization and proteolysis, enhancing the in vivo stability of peptides or peptidomimetics incorporating this scaffold.

  • Novel Chemical Space: The cyclopentyl moiety provides a lipophilic handle that can be exploited to modulate a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

This guide will serve as a practical manual for chemists, elucidating the synthesis and resolution of this key intermediate and demonstrating its value in drug development.

Synthesis of Racemic this compound

The most direct and industrially scalable approach to the racemic parent compound is a variation of the classical Strecker synthesis, starting from the readily available cyclopentanone. This method constructs the α-amino acid scaffold in a robust, one-pot fashion.

Logical Workflow for Racemic Synthesis

The causality behind this synthetic choice is rooted in efficiency and cost-effectiveness. The Strecker synthesis utilizes inexpensive starting materials and proceeds through stable, easily isolated intermediates. The subsequent N-acetylation and hydrolysis are high-yielding, standard transformations.

G A Cyclopentanone B Strecker Reaction (NaCN, NH4Cl) A->B C α-Aminonitrile Intermediate B->C D Acid Hydrolysis (Conc. HCl) C->D E Racemic Cyclopentylglycine D->E F N-Acetylation (Acetic Anhydride, Base) E->F G Racemic this compound F->G

Caption: Strecker-based synthesis of the target racemic acid.

Detailed Experimental Protocol: Synthesis of (±)-2-Acetamido-2-cyclopentylacetic Acid

Trustworthiness: This protocol includes in-process checks and purification steps designed to ensure the identity and purity of the final product, making it a self-validating system.

  • Step 1: Formation of α-Aminonitrile.

    • To a stirred solution of ammonium chloride (1.2 eq) in water, add sodium cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add cyclopentanone (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours. The formation of the aminonitrile can be monitored by TLC or GC-MS.

  • Step 2: Hydrolysis to the Amino Acid.

    • Transfer the reaction mixture to a robust round-bottom flask equipped with a reflux condenser.

    • Add concentrated hydrochloric acid (6-8 eq) slowly and carefully. An exothermic reaction will occur.

    • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

    • Cool the mixture to room temperature and then to 0 °C to precipitate the amino acid hydrochloride salt. Filter the solid, wash with cold acetone, and dry under vacuum.

  • Step 3: N-Acetylation.

    • Suspend the crude cyclopentylglycine hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane.

    • Cool the mixture to 0 °C and add acetic anhydride (1.5 eq).

    • Adjust the pH to 8-9 by the slow addition of an aqueous base (e.g., 2M NaOH), keeping the temperature below 10 °C.

    • Stir vigorously at room temperature for 4-6 hours.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure, racemic this compound.

Chiral Resolution: Isolating the Enantiomerically Pure Building Block

While enantioselective synthesis is elegant, classical resolution of a racemate remains a highly effective and often more economical strategy at scale.[2] The most common method is diastereomeric salt formation, which leverages the different physical properties of diastereomers.[3]

Core Principle: Diastereomeric Salt Crystallization

The strategy involves reacting the racemic acid with a single, pure enantiomer of a chiral base. This creates a mixture of two diastereomeric salts ((R)-acid•(R)-base and (S)-acid•(R)-base), which, unlike enantiomers, have different solubilities. One salt will preferentially crystallize from a chosen solvent, allowing for physical separation.

G cluster_0 Mixture cluster_1 Resolution cluster_2 Separation & Liberation RacemicAcid Racemic Acid ((R)-Acid + (S)-Acid) ChiralBase Add Chiral Base (e.g., (R)-Base) RacemicAcid->ChiralBase Diastereomers Diastereomeric Salts ((R)-Acid•(R)-Base) ((S)-Acid•(R)-Base) ChiralBase->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Less Soluble Salt (e.g., (R)-Acid•(R)-Base) Crystallization->Solid Liquid More Soluble Salt (in Mother Liquor) (e.g., (S)-Acid•(R)-Base) Crystallization->Liquid Acidification1 Acidify & Extract Solid->Acidification1 Acidification2 Acidify & Extract Liquid->Acidification2 PureR Pure (R)-Acid Acidification1->PureR PureS Recovered (S)-Acid Acidification2->PureS

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine

Expertise & Experience: The choice of solvent is critical. A solvent system must be identified where the solubility difference between the two diastereomeric salts is maximized. This often requires empirical screening. Ethanol or methanol/water mixtures are common starting points for carboxylate salts.

  • Step 1: Salt Formation.

    • Dissolve racemic this compound (1.0 eq) in a minimal amount of hot ethanol.

    • In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in ethanol. Rationale: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer of the acid can crystallize as a salt, maximizing the theoretical yield of the first crop.

    • Slowly add the amine solution to the hot acid solution with stirring.

  • Step 2: Fractional Crystallization.

    • Allow the solution to cool slowly to room temperature, then let it stand for 12-24 hours.

    • If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling to 0-4 °C may be required.

    • Collect the resulting crystals by vacuum filtration. This is your "Crop 1".

    • Wash the crystals with a small amount of cold ethanol.

  • Step 3: Validation and Liberation of the Free Acid.

    • Take a small sample of the Crop 1 crystals, liberate the free acid by treating with aqueous HCl and extracting into an organic solvent, and measure its optical rotation using a polarimeter. The enantiomeric excess (% ee) can be determined by chiral HPLC.

    • If the % ee is not satisfactory (>98%), a recrystallization of the salt from fresh hot ethanol is necessary.

    • Once the desired purity is achieved, dissolve the bulk of the diastereomerically pure salt in water and acidify to pH 1-2 with 2M HCl.

    • Extract the enantiomerically pure this compound with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the final product.

Data Summary
PropertyValueSource
Molecular FormulaC₉H₁₅NO₃PubChem[4]
Molecular Weight185.22 g/mol PubChem[4]
IUPAC NameThis compoundPubChem[4]
CAS Number2521-83-7PubChem[4]

Application in Drug Development: A Scaffold for Antiviral Agents

The true value of a chiral building block is realized in its application. The N-acetylated cyclopentylglycine scaffold is a key structural motif found in various therapeutic agents, most notably in the neuraminidase inhibitor class of antiviral drugs used to treat influenza.[5] The synthesis of Oseltamivir (Tamiflu®), for example, relies on establishing precise stereochemistry on a substituted cyclohexane ring, a process that often starts from chiral precursors derived from nature or asymmetric synthesis.[6][7][8]

While not a direct precursor to the commercial synthesis of Oseltamivir, this compound serves as an excellent model and potential starting point for novel antiviral agents that target similar enzymes.[9][10] The cyclopentyl group acts as a rigid, lipophilic anchor, while the acetamido and carboxylic acid groups provide crucial hydrogen bonding interactions within the enzyme's active site.

Conceptual Application Pathway

The enantiomerically pure acid can be strategically elaborated into more complex molecules. The carboxylic acid provides a handle for amide bond formation or reduction to an alcohol, while the cyclopentyl ring can be further functionalized.

G A Enantiopure (S)-2-Acetamido-2-cyclopentylacetic Acid B Carboxylic Acid Activation (e.g., SOCl2, EDC) A->B D Reduction to Alcohol (e.g., LiAlH4, BH3) A->D C Amide Coupling (with a target amine) B->C E Novel Peptidomimetic (Drug Candidate) C->E F Chiral Amino Alcohol (Intermediate) D->F G Further Elaboration F->G H Complex Target Molecule (e.g., Antiviral Agent) G->H

References

An In-Depth Technical Guide to Acetyl-DL-cyclopentylglycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Acetyl-DL-cyclopentylglycine, a non-proteinogenic amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and analytical characterization, offering field-proven insights into its application.

Foreword: The Significance of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery and materials science, the exploration of scaffolds beyond nature's canonical set of twenty amino acids has opened new frontiers. Non-proteinogenic amino acids (NPAAs), such as Acetyl-DL-cyclopentylglycine, offer unique stereochemical and physicochemical properties.[1] These characteristics are instrumental in designing novel peptide therapeutics with enhanced stability and in developing new functional materials.[1] Acetyl-DL-cyclopentylglycine, with its distinct cyclic side chain, serves as a valuable building block in these advanced applications.

Physicochemical Properties of Acetyl-DL-cyclopentylglycine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Acetyl-DL-cyclopentylglycine are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃[2][3][4]
Molecular Weight 185.22 g/mol [2][3][4]
CAS Number 2521-83-7[2][3][4]
IUPAC Name 2-acetamido-2-cyclopentylacetic acid[2]
Appearance White to off-white solid (predicted)
Purity ≥ 98% (Assay)[2][3][4]
Storage Conditions 0 - 8 °C[2][3][4]

Note: Some physical properties like appearance are based on typical observations for similar N-acetylated amino acids in the absence of specific published data for this compound.

Synthesis of Acetyl-DL-cyclopentylglycine

The synthesis of Acetyl-DL-cyclopentylglycine is typically achieved through a two-step process, starting from a commercially available precursor. The methodology described herein is adapted from established procedures for analogous N-acetylated cyclic amino acids, ensuring a robust and reproducible protocol.

Synthesis Workflow

The overall synthesis workflow can be visualized as a two-stage process: first, the formation of the precursor DL-cyclopentylglycine, followed by its N-acetylation.

G cluster_0 Step 1: Synthesis of DL-cyclopentylglycine (Precursor) cluster_1 Step 2: N-Acetylation A DL-phenylglycine B Hydrogenation Reactor A->B E Acidification B->E C Ruthenium Catalyst C->B D Alkaline Water Solution D->B F DL-cyclopentylglycine E->F G DL-cyclopentylglycine J Reaction Vessel (0-15°C) G->J H Alkaline Water Solution H->J I Acetic Anhydride I->J K Acidification, Filtration & Drying J->K L Acetyl-DL-cyclopentylglycine K->L

Caption: Synthesis workflow for Acetyl-DL-cyclopentylglycine.

Experimental Protocol

Part 1: Synthesis of DL-cyclopentylglycine

This procedure is adapted from a patented method for the synthesis of a similar cyclic amino acid.

  • Dissolution: Dissolve DL-phenylglycine in an alkaline aqueous solution (e.g., 0.75–1.00 mol/L sodium hydroxide).

  • Hydrogenation: Transfer the solution to a hydrogenation reactor. Add a ruthenium catalyst.

  • Reaction: Conduct the reaction at a temperature of 25–100 °C and a pressure of 1.5–5.0 MPa.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the catalyst.

  • Isolation: Acidify the filtrate. The product, DL-cyclopentylglycine, will precipitate. Isolate the solid by filtration, wash with water, and dry.

Part 2: N-Acetylation of DL-cyclopentylglycine

  • Dissolution: Dissolve the synthesized DL-cyclopentylglycine in an alkaline aqueous solution.

  • Cooling: Cool the solution to between 0 °C and 15 °C in a reaction vessel equipped with a stirrer.

  • Acetylation: Slowly add acetic anhydride to the cooled solution while maintaining the temperature.

  • Reaction: Allow the reaction to proceed at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: Acidify the reaction mixture. The target compound, Acetyl-DL-cyclopentylglycine, will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of N-acetylated amino acids.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.

  • Detection: UV detection at approximately 210 nm is appropriate for the amide bond.

  • Expected Outcome: A single, sharp peak indicates a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

  • Expected m/z: In positive ion mode, the expected protonated molecule [M+H]⁺ would be approximately 186.11 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ would be approximately 184.10 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Acetyl (CH₃)~2.0Singlet
Cyclopentyl (CH₂)1.4 - 1.8Multiplet
Cyclopentyl (CH)~2.2Multiplet
Alpha-proton (α-H)~4.5Doublet
Amide (NH)~7.0-8.0Doublet
Carboxyl (OH)>10.0Broad Singlet

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and can vary based on the solvent and experimental conditions.

Characterization Workflow

G cluster_1 Characterization Complete A Synthesized Acetyl-DL-cyclopentylglycine B Purity Assessment (HPLC) A->B C Molecular Weight Confirmation (MS) A->C D Structural Elucidation (NMR) A->D E Verified Compound B->E C->E D->E

Caption: Analytical workflow for compound verification.

Applications and Future Directions

Acetyl-DL-cyclopentylglycine is a versatile building block with potential applications across several scientific domains.

  • Pharmaceutical Development: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] It is also explored as a building block in the synthesis of novel analgesics and anti-inflammatory medications.[2]

  • Neuroscience Research: This compound and its derivatives are studied for potential neuroprotective effects, making them relevant for research into neurodegenerative diseases.[2]

  • Cosmetic Science: Its properties are being investigated for use in cosmetic formulations, particularly for skin conditioning and anti-aging products.[2]

The unique conformational constraints imposed by the cyclopentyl group can be exploited to design peptides with specific secondary structures, a key aspect of rational drug design.

Conclusion

This technical guide provides a foundational understanding of Acetyl-DL-cyclopentylglycine, from its synthesis to its characterization and potential applications. As research into non-proteinogenic amino acids continues to expand, compounds like Acetyl-DL-cyclopentylglycine will undoubtedly play an increasingly important role in the development of next-generation therapeutics and advanced materials. The protocols and data presented here serve as a valuable resource for scientists and researchers working at the forefront of these exciting fields.

References

An In-depth Technical Guide to 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-tert-Butyl-4-methylphenol, a hindered phenolic compound with significant applications across various scientific and industrial domains. As a senior application scientist, the intent is not merely to present data but to provide a synthesized understanding of its properties, mechanisms, and practical applications. This document is structured to offer both quick reference and in-depth knowledge, facilitating its use in research, development, and quality control.

Chemical Identity and Core Properties

2-tert-Butyl-4-methylphenol, also known as o-tert-Butyl-p-cresol, is an organic compound that plays a crucial role as an intermediate and antioxidant.[1] Its chemical structure, characterized by a hydroxyl group sterically hindered by an adjacent tert-butyl group, is fundamental to its function, particularly its efficacy in terminating free-radical chain reactions.[2]

Table 1: Key Chemical and Physical Properties of 2-tert-Butyl-4-methylphenol

PropertyValueSource
CAS Number 2409-55-4[3][4]
Molecular Formula C11H16O[3][4]
Molecular Weight 164.24 g/mol [3][4]
Appearance White to yellow-beige crystalline mass[5][6]
Melting Point 50-52 °C[3][5][6]
Boiling Point 244 °C[3][5][6]
Flash Point 100 °C (212 °F) - closed cup[3][5]
Density 0.92 g/cm³ at 75°C[5][6]
Vapor Pressure 4.9 Pa at 25°C[5][6]
Solubility Sparingly soluble in water. Soluble in methanol.[6][7]
InChI Key IKEHOXWJQXIQAG-UHFFFAOYSA-N[3]
SMILES Cc1ccc(O)c(c1)C(C)(C)C[3]

The Antioxidant Mechanism: A Deeper Dive

The primary utility of 2-tert-Butyl-4-methylphenol stems from its role as a primary antioxidant.[2] The phenolic hydroxyl group readily donates its hydrogen atom to neutralize peroxy radicals, which are key propagators in oxidative degradation. The steric hindrance provided by the bulky tert-butyl group ortho to the hydroxyl is critical; it stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains. This structural feature is a cornerstone of its high efficiency.

Antioxidant_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Termination by Hindered Phenol R R• (Alkyl Radical) ROO ROO• (Peroxy Radical) R->ROO + O₂ ROO_term ROO• ROO->R + R-H (Propagation) ROOH ROOH (Hydroperoxide) ROO->ROOH RH R-H (Substrate) ArOH ArOH (2-tert-Butyl-4-methylphenol) ArO ArO• (Stabilized Phenoxy Radical) ArOH->ArO + ROO• ArOH->ArO ROOH_term ROOH (Stable Product) ROO_term->ROOH_term + ArOH ROO_term->ROOH_term caption Mechanism of antioxidant action.

Caption: Free radical scavenging by 2-tert-Butyl-4-methylphenol.

Synthesis and Manufacturing Insights

The industrial synthesis of 2-tert-Butyl-4-methylphenol is primarily achieved through the Friedel-Crafts alkylation of p-cresol with an isobutylene source.[1] Common alkylating agents include isobutylene, tert-butanol, and methyl tert-butyl ether.[1][8] The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired 2-tert-butyl isomer and minimizing the formation of byproducts such as the 2,6-di-tert-butyl derivative. Modern approaches utilize solid acid catalysts, such as mesoporous molecular sieves, to improve selectivity and facilitate catalyst recovery, addressing environmental concerns associated with traditional catalysts like sulfuric acid.[8]

Synthesis_Workflow Reactants p-Cresol + Alkylating Agent (e.g., tert-Butanol) Reaction Friedel-Crafts Alkylation (50-80°C) Reactants->Reaction Catalyst Acid Catalyst (e.g., HAlMCM-41) Catalyst->Reaction Separation Product Separation & Catalyst Recycling Reaction->Separation Separation->Catalyst Recycle Product 2-tert-Butyl-4-methylphenol Separation->Product caption General synthesis workflow.

Caption: Simplified synthesis process for 2-tert-Butyl-4-methylphenol.

Applications in Research and Industry

The utility of 2-tert-Butyl-4-methylphenol is extensive, primarily leveraging its antioxidant properties.

  • Polymer Stabilization : It is incorporated into plastics and synthetic rubbers to prevent degradation during high-temperature processing and to extend the service life of the final products by protecting against thermo-oxidative breakdown.[2]

  • Lubricants and Fuels : As an additive, it inhibits oxidation in lubricants and fuels, preventing the formation of sludge and maintaining viscosity, especially under high-temperature conditions.[2]

  • Chemical Intermediate : It serves as a crucial raw material for the synthesis of more complex and higher-performance antioxidants and UV absorbers.[9][10] For example, it is a precursor to antioxidants like 2246 and 2246-S, and the light stabilizer UV-326.[1]

  • Adhesives and Coatings : Its inclusion in formulations for adhesives and coatings helps to prevent oxidative degradation, thereby preserving adhesive strength and the protective qualities of the coating over time.[2]

Analytical and Quality Control Protocols

For researchers and drug development professionals, ensuring the purity of 2-tert-Butyl-4-methylphenol is paramount. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Protocol: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation : Accurately weigh approximately 100 mg of the 2-tert-Butyl-4-methylphenol sample and dissolve it in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 10 mg/mL.

  • GC System : A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended.

  • Column : A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separation.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Detector Temperature : 280 °C

    • Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas : Helium or Nitrogen at a constant flow rate.

  • Injection : Inject 1 µL of the prepared sample.

  • Data Analysis : The purity is determined by the area percentage of the main peak corresponding to 2-tert-Butyl-4-methylphenol. Impurities such as unreacted p-cresol or di-butylated species can be identified and quantified.[9]

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation.[11]

Safety, Handling, and Storage

Proper handling of 2-tert-Butyl-4-methylphenol is essential due to its hazardous nature.

  • Hazards : It is classified as causing severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[3][12] It is moderately toxic by ingestion and skin contact.[5][6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[3][12] In case of insufficient ventilation, wear suitable respiratory equipment.[12]

  • Handling : Do not breathe dust. Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or in a closed system.[13]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere at room temperature.[6][13] It is incompatible with bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[13]

  • First Aid :

    • Skin Contact : Immediately take off all contaminated clothing. Rinse skin with water for at least 15 minutes.[12][13]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][13]

    • Ingestion : Do NOT induce vomiting. Call a physician immediately.[13]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[13]

Reputable Suppliers

For research and development purposes, sourcing high-purity 2-tert-Butyl-4-methylphenol is critical. The following are established suppliers:

  • Sigma-Aldrich (Merck) : Offers various grades, including a 99% purity product suitable for synthesis and research applications.[3]

  • Thermo Fisher Scientific (Alfa Aesar) : Provides this chemical, often with detailed specifications and safety information.[14]

  • VDH Chem Tech Pvt. Ltd. : A manufacturer and exporter of 2-tert-Butyl-4-methylphenol, offering technical grade specifications.[9]

  • Santa Cruz Biotechnology : Supplies the compound for biochemical and proteomics research.[4]

  • LANXESS : A specialty chemicals company that lists 2-tert-Butyl-4-methylphenol among its products for chemical synthesis.[15]

Conclusion

2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4) is a compound of significant industrial and research importance. Its efficacy as an antioxidant is a direct consequence of its sterically hindered phenolic structure. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application. This guide has aimed to provide the necessary technical depth and practical insights for professionals working with this versatile chemical.

References

Starting materials for 2-Acetamido-2-cyclopentylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Acetamido-2-cyclopentylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. We will delve into the foundational synthetic strategies, focusing on the Strecker and Bucherer-Bergs reactions, which utilize readily available starting materials. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the selection of an optimal synthetic pathway.

Introduction: The Significance of Cyclopentyl-Functionalized Amino Acids

Non-natural amino acids are critical building blocks in modern drug discovery, enabling the design of peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Among these, α,α-disubstituted amino acids, such as those containing a cyclopentyl moiety, introduce conformational constraints that can lock a molecule into a bioactive conformation, improving its interaction with biological targets. This compound (also known as N-acetyl-DL-cyclopentylglycine) serves as a key precursor and building block in this context. Its synthesis is a foundational step for more complex molecular architectures. This guide explores the most robust and well-established methods for its preparation, emphasizing the chemical logic behind each approach.

Primary Synthetic Pathways from Cyclopentanone

The most direct and economically viable routes to this compound begin with the simple, commercially available cyclic ketone, cyclopentanone . Two classical multicomponent reactions, the Strecker synthesis and the Bucherer-Bergs reaction, provide efficient access to the core intermediate, 2-amino-2-cyclopentylacetic acid, which is subsequently acetylated.

Pathway I: The Strecker Amino Acid Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for synthesizing α-amino acids from aldehydes or ketones.[1][2] The process occurs in two main stages: the formation of an α-aminonitrile followed by its hydrolysis.[3] For the synthesis of 2-amino-2-cyclopentylacetic acid, the reaction starts with cyclopentanone.

2.1.1 Principle and Mechanism

The reaction begins with the condensation of cyclopentanone and ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form a cyclopentanimine. This is followed by the nucleophilic addition of a cyanide ion (from NaCN or KCN) to the imine, yielding the key intermediate, α-aminocyclopentaneacetonitrile.[4] The final step involves the acidic or basic hydrolysis of the nitrile group to a carboxylic acid, producing the desired α-amino acid.[1]

2.1.2 Workflow and Mechanism Diagram

Strecker_Synthesis CP Cyclopentanone Imine Cyclopentanimine Intermediate CP->Imine + NH₃ - H₂O NH3 Ammonia (NH₃) NH3->Imine CN Cyanide (NaCN/KCN) Nitrile α-Aminocyclopentane- acetonitrile CN->Nitrile Imine->Nitrile + CN⁻ AA 2-Amino-2-cyclopentyl- acetic Acid Nitrile->AA Hydrolysis Final 2-Acetamido-2-cyclopentyl- acetic Acid AA->Final Acetylation H2O Acid Hydrolysis (H₃O⁺) H2O->AA Ac2O Acetic Anhydride Ac2O->Final Bucherer_Bergs_Synthesis CP Cyclopentanone Hydantoin 5,5-Cyclopentyl- hydantoin CP->Hydantoin One-Pot Reaction Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin AA 2-Amino-2-cyclopentyl- acetic Acid Hydantoin->AA Hydrolysis Final 2-Acetamido-2-cyclopentyl- acetic Acid AA->Final Acetylation Hydrolysis Base Hydrolysis (e.g., Ba(OH)₂) Hydrolysis->AA Ac2O Acetic Anhydride Ac2O->Final

References

Unveiling the Therapeutic Potential of N-acetyl-cyclopentylglycine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive preclinical research framework for investigating the potential biological activities of N-acetyl-cyclopentylglycine, a novel unnatural amino acid (UAA). Drawing upon the established pharmacological profiles of structurally related compounds, particularly N-acetylcysteine (NAC), we hypothesize that N-acetyl-cyclopentylglycine possesses significant antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a structured, in-depth exploration of the rationale behind this hypothesis, detailed experimental protocols for its validation, and a framework for interpreting the potential outcomes. The methodologies outlined herein are designed to rigorously assess the therapeutic promise of this compound for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating N-acetyl-cyclopentylglycine

The landscape of modern drug discovery is increasingly focused on moving beyond the 20 canonical amino acids to leverage the vast chemical space offered by unnatural amino acids (UAAs).[1][2] These non-proteinogenic amino acids serve as powerful building blocks for creating novel therapeutics with enhanced stability, selectivity, and efficacy.[][4] N-acetyl-cyclopentylglycine, as a derivative of a cyclic amino acid, presents a unique structural motif that warrants investigation.

The N-acetyl group, a key feature of this molecule, is also present in the well-characterized compound N-acetylcysteine (NAC). NAC is a versatile therapeutic agent with a long history of clinical use as a mucolytic and an antidote for acetaminophen poisoning.[5][6] Its therapeutic efficacy stems from its potent antioxidant and anti-inflammatory properties.[5][7] NAC functions as a precursor to L-cysteine and subsequently glutathione (GSH), a critical intracellular antioxidant.[5][8] It also directly scavenges reactive oxygen species (ROS) and modulates key inflammatory signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[5][9][10]

The cyclopentylglycine moiety introduces a lipophilic and conformationally constrained element. This structural feature may enhance cell permeability and metabolic stability compared to linear amino acid derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic properties. We hypothesize that the combination of the N-acetyl group's established bioactivity and the unique properties of the cyclopentylglycine scaffold could result in a novel therapeutic candidate with significant potential.

This guide will therefore focus on a systematic evaluation of N-acetyl-cyclopentylglycine's potential in three key therapeutic areas: antioxidant activity, anti-inflammatory effects, and neuroprotection.

Synthesis of N-acetyl-cyclopentylglycine

Proposed Synthetic Protocol:
  • Dissolution: Dissolve cyclopentylglycine (1 mole equivalent) in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or tetrahydrofuran).

  • Basification: Cool the solution in an ice bath and add a base, such as sodium bicarbonate or sodium hydroxide (2.5 mole equivalents), to deprotonate the amino group, rendering it nucleophilic.

  • Acetylation: While vigorously stirring, slowly add acetic anhydride (1.2 mole equivalents) to the reaction mixture. Maintain the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification and Extraction: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylic acid and any unreacted amine. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Investigating the Biological Activity: A Phased Approach

A tiered screening cascade is proposed to systematically evaluate the biological potential of N-acetyl-cyclopentylglycine. This approach begins with broad in vitro assessments and progresses to more complex cell-based and, ultimately, in vivo models.

G

Figure 1: A phased experimental workflow for the preclinical evaluation of N-acetyl-cyclopentylglycine.

Phase 1: Foundational In Vitro Screening

The initial phase aims to establish a baseline understanding of the compound's antioxidant potential, cytotoxicity, and preliminary anti-inflammatory effects.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
N-acetyl-cyclopentylglycine Hypothetical DataHypothetical Data
N-acetylcysteine (NAC)Reference ValueReference Value
Trolox (Positive Control)Reference ValueReference Value

Table 1: Hypothetical comparative antioxidant activity of N-acetyl-cyclopentylglycine.

It is crucial to determine the concentration range at which N-acetyl-cyclopentylglycine is non-toxic to cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to cell viability.[12]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies or RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of N-acetyl-cyclopentylglycine (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

  • Nitric Oxide (NO) Production in LPS-stimulated Macrophages: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide. The Griess assay can be used to quantify nitrite levels in the culture medium as an indicator of NO production. A reduction in NO levels in the presence of N-acetyl-cyclopentylglycine would suggest anti-inflammatory activity.

Phase 2: Delving into Cellular Mechanisms

This phase focuses on elucidating the potential mechanisms of action at the cellular level.

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) Assay: This assay measures the overall intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence intensity in cells pre-treated with N-acetyl-cyclopentylglycine and then exposed to an oxidative stressor (e.g., H2O2) would indicate intracellular ROS scavenging.

Based on the known mechanisms of NAC, we hypothesize that N-acetyl-cyclopentylglycine may modulate the Nrf2 and NF-κB signaling pathways.

G

Figure 2: Hypothesized modulation of Nrf2 and NF-κB signaling pathways by N-acetyl-cyclopentylglycine.

  • Quantitative Real-Time PCR (qPCR): Measure the mRNA expression levels of key genes in these pathways.

    • Nrf2 pathway: Nrf2 (NFE2L2), heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1).

    • NF-κB pathway: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

  • Western Blot Analysis: Investigate the protein expression and phosphorylation status of key signaling molecules.

    • Nrf2 pathway: Nuclear translocation of Nrf2.

    • NF-κB pathway: Phosphorylation of IκBα and the p65 subunit of NF-κB.

Experimental Protocol: Western Blot for Nuclear Nrf2

  • Cell Treatment and Lysis: Treat cells (e.g., SH-SY5Y) with N-acetyl-cyclopentylglycine for various time points. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against Nrf2. Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of nuclear Nrf2.

Phase 3: In Vivo Proof-of-Concept

Promising in vitro results should be followed by validation in accessible and ethically sound in vivo models.

Zebrafish larvae offer a high-throughput in vivo system for assessing neuroprotection.[13]

  • Oxidative Stress-Induced Apoptosis: Treat zebrafish larvae with a neurotoxin that induces oxidative stress and apoptosis in the brain, such as 6-hydroxydopamine (6-OHDA) or L-hydroxyglutaric acid (LGA).[13][14] Co-treatment with N-acetyl-cyclopentylglycine would be evaluated for its ability to reduce apoptosis, which can be visualized by acridine orange staining.

Drosophila models of neurodegenerative diseases, such as Parkinson's disease, provide a platform to assess the impact of a compound on behavioral phenotypes.[12]

  • Locomotor Assay: Use a transgenic Drosophila line that expresses human α-synuclein in dopaminergic neurons, leading to a progressive loss of motor function.[12] Feed the flies a diet supplemented with N-acetyl-cyclopentylglycine and assess their climbing ability over time. An improvement in locomotor function compared to control flies would indicate a neuroprotective effect.

In Vivo ModelEndpoint MeasuredExpected Outcome with N-acetyl-cyclopentylglycine
Zebrafish Larvae (6-OHDA induced) Neuronal Apoptosis (Acridine Orange Staining)Reduction in apoptotic cells in the brain
Drosophila melanogaster (α-synuclein) Locomotor Function (Climbing Assay)Improved climbing ability and delayed onset of motor deficits

Table 2: Hypothetical outcomes of in vivo proof-of-concept studies.

Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for the initial preclinical evaluation of N-acetyl-cyclopentylglycine. The proposed experiments are designed to systematically investigate its hypothesized antioxidant, anti-inflammatory, and neuroprotective activities, and to elucidate the underlying molecular mechanisms.

Positive results from this comprehensive screening cascade would provide a strong rationale for more advanced preclinical studies, including:

  • Pharmacokinetic profiling in rodent models to determine bioavailability, distribution, metabolism, and excretion (ADME).

  • Efficacy studies in mammalian models of diseases characterized by oxidative stress and inflammation, such as ischemic stroke, Parkinson's disease, or inflammatory bowel disease.

  • Safety and toxicology studies to establish a therapeutic window and identify any potential adverse effects.

The unique structural attributes of N-acetyl-cyclopentylglycine, combining the known bioactivity of the N-acetyl group with the favorable properties of a cyclic amino acid, position it as a promising candidate for further drug development. The successful execution of the research plan outlined in this guide will be a critical first step in unlocking its therapeutic potential.

References

Spectroscopic data for 2-Acetamido-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Acetamido-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound. As a non-proteinogenic amino acid, this molecule holds potential interest in medicinal chemistry and drug development, making its unambiguous characterization a critical step in any research and development pipeline. This document is structured to provide not only the expected spectroscopic data but also the underlying scientific rationale for the interpretation, reflecting field-proven insights and best practices.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₅NO₃, Molecular Weight: 185.22 g/mol ) is a derivative of the amino acid glycine, where the alpha-carbon is substituted with a cyclopentyl group and the amino group is acetylated.[1] The presence of a carboxylic acid, a secondary amide, and a cyclopentyl ring gives rise to a unique spectroscopic fingerprint.

A foundational understanding of the molecule's structure is paramount for interpreting its spectral data.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound will show distinct signals for the cyclopentyl, acetamido, and alpha-proton, as well as the labile amide and carboxylic acid protons.

Experimental Protocol

A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for this molecule, DMSO-d₆ is recommended as it will allow for the observation of the exchangeable N-H and O-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted chemical shifts and multiplicities for the protons in this compound. These predictions are based on the analysis of structurally similar compounds.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Amide (-NH)7.5 - 8.5Singlet (broad)1H
Alpha-Proton (α-H)4.0 - 4.5Doublet1H
Cyclopentyl Methine (CH)2.0 - 2.5Multiplet1H
Cyclopentyl Methylene (-CH₂-)1.2 - 1.8Multiplet8H
Acetyl Methyl (-CH₃)1.9 - 2.1Singlet3H

The broadness of the -COOH and -NH signals is due to chemical exchange and quadrupole broadening, respectively. The alpha-proton is expected to be a doublet due to coupling with the amide proton. The cyclopentyl protons will exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

cluster_workflow ¹H NMR Interpretation Workflow Start Acquire ¹H NMR Spectrum Identify_Solvent Identify Residual Solvent Peak Start->Identify_Solvent Identify_Singlets Identify Singlets: -COOH (broad) -NH (broad) -CH₃ Identify_Solvent->Identify_Singlets Identify_Multiplets Identify Multiplets: α-H Cyclopentyl Protons Identify_Singlets->Identify_Multiplets COSY Perform 2D COSY Identify_Multiplets->COSY Correlate Correlate α-H with NH and Cyclopentyl Methine COSY->Correlate Assign Assign Cyclopentyl Protons Correlate->Assign End Final Structure Confirmation Assign->End

Caption: Workflow for ¹H NMR spectral interpretation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: A standard proton-decoupled ¹³C spectrum should be acquired. To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable, as it can distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms are listed below, based on data from analogous structures.[4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)170 - 180
Amide Carbonyl (-CONH-)168 - 172
Alpha-Carbon (α-C)55 - 65
Cyclopentyl Methine (CH)40 - 50
Cyclopentyl Methylene (-CH₂-)25 - 35
Acetyl Methyl (-CH₃)20 - 25

The downfield signals correspond to the carbonyl carbons of the carboxylic acid and amide groups. The alpha-carbon, being attached to both a nitrogen and a carbonyl group, will also be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The characteristic IR absorption bands for this compound are predicted as follows, with reference to established data for N-acetyl amino acids.[6][7][8]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H Stretch (broad)2500 - 3300Carboxylic Acid
N-H Stretch3200 - 3400Amide
C-H Stretch2850 - 3000Alkyl
C=O Stretch1700 - 1750Carboxylic Acid
Amide I (C=O Stretch)1630 - 1680Amide
Amide II (N-H Bend)1510 - 1570Amide
C-N Stretch1200 - 1350Amide

The broad O-H stretch of the carboxylic acid is a hallmark feature. The presence of the two distinct carbonyl absorptions (acid and amide) and the Amide I and II bands provides strong evidence for the key functional groups.

cluster_ir Key IR Vibrational Modes OH O-H Stretch (Carboxylic Acid) NH N-H Stretch (Amide) CH C-H Stretch (Alkyl) CO_acid C=O Stretch (Carboxylic Acid) AmideI Amide I (C=O Stretch) AmideII Amide II (N-H Bend)

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It can be performed in either positive or negative ion mode.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion: In positive ion mode, the expected molecular ion will be the protonated molecule [M+H]⁺ at an m/z of 186.1128. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 184.0979 would be observed.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. Plausible fragmentation pathways are illustrated below.

cluster_ms Predicted ESI-MS Fragmentation M_H [M+H]⁺ m/z = 186.11 Fragment1 [M+H - H₂O]⁺ m/z = 168.10 M_H->Fragment1 -H₂O Fragment3 [C₇H₁₂O₂]⁺ m/z = 128.08 M_H->Fragment3 -C₂H₄NO Loss_H2O Loss of H₂O Fragment2 [M+H - H₂O - CO]⁺ m/z = 140.09 Fragment1->Fragment2 -CO Loss_CO Loss of CO Loss_Acetamido Loss of Acetamido Group

Caption: Plausible fragmentation pathway in positive ion ESI-MS.

Synthesis and Purity Considerations

A common route for the synthesis of N-acetyl amino acids involves the acetylation of the corresponding amino acid with acetic anhydride.[6] Therefore, this compound would likely be synthesized from 2-amino-2-cyclopentylacetic acid.[9]

Potential impurities could include:

  • Starting Material: Unreacted 2-amino-2-cyclopentylacetic acid.

  • Over-acetylation Products: Though less likely, impurities from side reactions could be present.

  • Residual Solvents and Reagents: Acetic acid is a common byproduct of the acetylation reaction.

These impurities can be readily detected by the spectroscopic methods outlined above. For instance, the presence of the starting amino acid would be indicated by a primary amine signal in the IR and NMR spectra.

Conclusion

The comprehensive application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust analytical workflow for the unambiguous identification and characterization of this compound. By correlating the data from these orthogonal techniques, researchers and drug development professionals can confidently ascertain the structure and purity of this compound, ensuring the integrity of their scientific investigations.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chiral resolution of racemic 2-Acetamido-2-cyclopentylacetic acid, a crucial chiral building block in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for both classical diastereomeric salt crystallization and enzymatic kinetic resolution. Furthermore, a protocol for the analytical determination of enantiomeric excess using High-Performance Liquid Chromatography (HPLC) is presented. The protocols are grounded in established principles of stereochemistry and biocatalysis, with a focus on practical implementation, optimization, and the rationale behind experimental design.

Introduction: The Significance of Chiral this compound

Enantiomerically pure α-amino acids with cyclic side chains are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Racemic this compound is a valuable precursor, and its resolution into single enantiomers is a critical step in the synthesis of many pharmacologically active compounds. The separation of a racemic mixture, a 50:50 mixture of two enantiomers, is known as chiral resolution. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral influence.[1] This guide explores two robust and widely applicable methods for achieving this separation: diastereomeric salt formation and enzymatic kinetic resolution.

Principles of Chiral Resolution

Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of a racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[2] Diastereomers, unlike enantiomers, have different physical properties, including solubility.[1] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, and can be isolated by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the salt.[3] The choice of resolving agent and solvent is critical for successful separation and is often determined empirically.[2]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, one enantiomer of the racemate reacts much faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.[4] Lipases are a class of enzymes frequently employed for this purpose due to their broad substrate specificity and high enantioselectivity.[5] For the resolution of an N-acetylated amino acid, a lipase can selectively catalyze the hydrolysis of the corresponding ester derivative of one enantiomer, leaving the other enantiomer's ester unreacted.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (R)-(+)-α-Phenylethylamine

This protocol describes the resolution of racemic this compound via the formation of diastereomeric salts with the chiral resolving agent (R)-(+)-α-phenylethylamine. The choice of this resolving agent is based on its successful application in the resolution of various N-acetylated amino acids.

Materials and Reagents:

  • Racemic this compound

  • (R)-(+)-α-Phenylethylamine (≥99% e.e.)

  • Methanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Workflow Diagram:

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enantiopure Acid A Dissolve Racemic Acid & Chiral Base in Methanol B Induce Crystallization (e.g., add ethyl acetate, cool) A->B C Isolate Less Soluble Diastereomeric Salt by Filtration B->C D Recrystallize Salt for Purity Enhancement (Optional) C->D E Suspend Purified Salt in Water/DCM C->E Proceed with isolated salt F Acidify with 2M HCl to pH 1-2 E->F G Separate Organic & Aqueous Layers F->G H Extract Aqueous Layer with DCM G->H I Combine Organic Extracts, Dry & Evaporate H->I J Obtain Enantiopure (S)-Acid I->J

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Procedure:

  • Salt Formation:

    • In a flask, dissolve 10.0 g of racemic this compound in 50 mL of warm methanol.

    • In a separate beaker, dissolve a stoichiometric equivalent of (R)-(+)-α-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the acid solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool to room temperature. If no crystals form, slowly add ethyl acetate as an anti-solvent until turbidity is observed, then warm slightly to redissolve and allow to cool slowly.

    • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Purification:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethyl acetate.

    • Dry the crystals under vacuum.

    • For higher enantiomeric purity, the isolated salt can be recrystallized from a minimal amount of hot methanol.[3]

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of dichloromethane.

    • With vigorous stirring, add 2M HCl dropwise until the pH of the aqueous layer is between 1 and 2.[3]

    • Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of dichloromethane.

    • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Data Summary Table:

ParameterValue/RangeNotes
Racemic Acid10.0 gStarting material
Chiral Resolving AgentStoichiometric equivalent(R)-(+)-α-Phenylethylamine
Primary Solvent70 mLMethanol
Anti-solventAs neededEthyl acetate
Crystallization Temp.0-5 °CFor maximizing yield
Acid for Liberation2M HClTo pH 1-2
Extraction SolventDichloromethaneFor product recovery
Protocol 2: Enzymatic Kinetic Resolution of the Methyl Ester Derivative

This protocol details the lipase-catalyzed kinetic resolution of the methyl ester of racemic this compound. The esterification of the starting material is a prerequisite for this method. The resolution relies on the enantioselective hydrolysis of one of the ester enantiomers. Candida antarctica lipase B (CAL-B) is a robust and highly selective enzyme for such transformations.[6]

Materials and Reagents:

  • Racemic methyl 2-acetamido-2-cyclopentylacetate (to be synthesized from the acid)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (TBME)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and heating plate

Workflow Diagram:

G cluster_0 Enzymatic Hydrolysis cluster_1 Work-up and Separation A Incubate Racemic Ester with CAL-B in Buffer/TBME B Monitor Reaction Progress (e.g., by HPLC) to ~50% Conversion A->B C Filter to Remove Immobilized Enzyme B->C D Separate Organic & Aqueous Layers C->D E Isolate Unreacted Ester from Organic Layer D->E F Acidify Aqueous Layer and Extract Resolved Acid D->F G Purify Both Products E->G F->G

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend 5.0 g of racemic methyl 2-acetamido-2-cyclopentylacetate in a biphasic solvent system of 50 mL of 0.1 M phosphate buffer (pH 7.0) and 50 mL of TBME.

    • Add 500 mg of immobilized Candida antarctica lipase B.

    • Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by HPLC to determine the enantiomeric excess (e.e.) of the substrate and the conversion.

    • The reaction should be stopped at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high e.e.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction and remove the immobilized enzyme by filtration.

    • Separate the organic and aqueous layers.

    • From the organic layer (unreacted ester): Wash the TBME layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched methyl ester.

    • From the aqueous layer (hydrolyzed acid): Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure acid.

Data Summary Table:

ParameterValue/RangeNotes
Racemic Ester5.0 gMethyl 2-acetamido-2-cyclopentylacetate
Enzyme500 mgImmobilized Candida antarctica lipase B
Solvent System50 mL Buffer / 50 mL TBMEBiphasic system
pH7.0Optimal for many lipases
Temperature30-40 °CTo be optimized
Target Conversion~50%For optimal resolution
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

To validate the success of the chiral resolution, it is essential to determine the enantiomeric excess of the product. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC). The N-acetylated amino acid can often be analyzed directly on a suitable chiral stationary phase (CSP).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

Mobile Phase and Conditions (Example):

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) for acidic compounds. A typical starting point could be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a standard solution of the racemic this compound (e.g., 1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.

    • Prepare a solution of the resolved sample at a similar concentration.

  • Analysis:

    • Inject the racemic standard onto the HPLC system and record the chromatogram. You should observe two separated peaks corresponding to the two enantiomers.

    • Inject the resolved sample and record the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas of the two enantiomers in the chromatogram of the resolved sample.

    • Calculate the e.e. using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The success of the diastereomeric salt resolution is confirmed by the physical separation of a crystalline solid, and its purity can be further assessed by techniques like melting point analysis and NMR spectroscopy, in addition to the definitive chiral HPLC analysis. For the enzymatic resolution, the progress is monitored chromatographically, allowing for precise control over the reaction endpoint to maximize both yield and enantiomeric purity. The final determination of enantiomeric excess by chiral HPLC serves as the ultimate validation for both methods, providing a quantitative measure of the resolution's success.

References

Application of 2-Acetamido-2-cyclopentylacetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Integration of 2-Acetamido-2-cyclopentylacetic Acid in Modern Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of contemporary drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, native peptides are often hampered by poor metabolic stability and a lack of defined secondary structure in solution, limiting their bioavailability and efficacy.[1][2] The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to overcome these limitations.[1][][4] By introducing novel side chains and backbone constraints, ncAAs can imbue peptides with enhanced proteolytic resistance, improved pharmacokinetic profiles, and constrained conformations that can lead to higher receptor affinity and selectivity.[5][6]

This application note focuses on This compound , a unique α,α-disubstituted amino acid. Its structure, featuring a cyclopentyl group for conformational rigidity and an N-acetyl group, offers intriguing possibilities for peptide design. The cyclopentyl moiety is known to induce specific secondary structures, such as helices and turns, while the α,α-disubstitution enhances resistance to enzymatic degradation.[2][7][8] The N-acetyl group at the alpha position makes this molecule particularly interesting as a C-terminal capping agent or for the synthesis of peptidomimetics.

This guide provides a comprehensive overview of the application of this compound in peptide synthesis, offering detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and discussing its potential impact on peptide structure and function.

Structural Features and Mechanistic Rationale

The unique chemical architecture of this compound dictates its utility in peptide synthesis.

  • α,α-Disubstitution: The presence of both an acetamido and a cyclopentyl group on the α-carbon sterically hinders the peptide backbone, restricting the available conformational space (Φ/Ψ angles). This pre-organization can stabilize desired secondary structures. Furthermore, this structural motif is known to confer significant resistance to degradation by exopeptidases and endopeptidases.[1]

  • Cyclopentyl Group: The bulky and hydrophobic cyclopentyl side chain can influence peptide folding and promote specific intramolecular hydrogen bonding patterns. In larger peptides, it can contribute to the hydrophobic core, enhancing overall stability. The incorporation of cyclic residues is a well-established method for creating conformationally constrained peptides with improved biological activity.[5][8]

  • N-Acetyl Group: The presence of the acetyl group on the α-amino group means that this amino acid cannot be elongated from its N-terminus in a standard peptide chain. This makes it an excellent candidate for C-terminal modification, where it can mimic a peptide bond and potentially improve binding interactions or solubility. It can also serve as a key building block in the synthesis of aza-peptides or other peptidomimetic scaffolds.

Diagram of this compound Structure

Caption: Structure of this compound.

Protocol for Incorporation into Peptides via Fmoc-SPPS

The following protocol outlines the manual incorporation of this compound at the C-terminus of a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10][11][12]

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin is recommended for preparing peptide acids, as it allows for mild cleavage conditions that preserve the final peptide structure.[12] Rink Amide resin can be used if a C-terminal amide is desired, though the final cleavage will be from the resin, not the incorporated amino acid.

  • Solvents: High-purity, amine-free N,N-dimethylformamide (DMF) and dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids for the preceding sequence.

  • Activating Agents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Methanol, Diethyl ether.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: The exact composition may vary depending on the other amino acids in the sequence).

Experimental Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

Note: This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.

  • Resin Preparation and Peptide Elongation:

    • Synthesize the desired peptide sequence on the chosen resin using standard Fmoc-SPPS protocols.[13][14] This involves iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.

  • Final Deprotection:

    • After the final amino acid of the main sequence has been coupled, perform a final Fmoc deprotection step by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. Add DIEA (6 equivalents, 0.6 mmol) and allow the solution to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature. Due to the steric hindrance of this α,α-disubstituted amino acid, an extended coupling time is recommended.

    • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive after 2 hours, allow the reaction to proceed for an additional 2-4 hours, or consider a double coupling.

  • Final Washing:

    • Once the coupling is complete, wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Transfer the dry resin to a reaction vessel.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

    • Further structural analysis can be performed using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to determine the conformational impact of the incorporated residue.[15][16][17][18]

Expected Impact on Peptide Properties and Characterization

The introduction of this compound is anticipated to significantly modify the physicochemical and biological properties of a peptide.

PropertyExpected ImpactRationale
Conformational Rigidity IncreasedThe α,α-disubstitution and the cyclopentyl ring restrict backbone rotation, reducing conformational entropy.[5][19]
Proteolytic Stability Significantly EnhancedSteric hindrance at the C-terminus and along the backbone (if incorporated internally in peptidomimetics) protects against cleavage by peptidases.[2][6][20]
Secondary Structure Induction of Turns/HelicesCyclopentane-based amino acids are known to promote the formation of well-defined secondary structures like β-turns and helices.[7][21]
Bioavailability Potentially ImprovedIncreased stability and defined conformation can lead to improved in vivo half-life and better interaction with cellular transport mechanisms.[22][23]
Receptor Binding Altered Affinity/SelectivityBy locking the peptide into a specific "bioactive" conformation, binding affinity for the target receptor may be enhanced.

Analytical Characterization:

  • Mass Spectrometry: Will confirm the successful incorporation of the residue by showing the expected mass increase.

  • NMR Spectroscopy: 2D NMR techniques (like NOESY and ROESY) can provide distance constraints to elucidate the three-dimensional structure of the peptide in solution, revealing the specific turn or helical structure induced by the cyclopentyl group.

  • Circular Dichroism (CD) Spectroscopy: Can provide qualitative information about the secondary structure content (e.g., α-helix, β-sheet, random coil) and its stability against thermal or chemical denaturation.[18][24]

Conclusion and Future Perspectives

This compound represents a valuable building block for the design of advanced peptides and peptidomimetics. Its unique structural features offer a dual benefit of conformational constraint and enhanced metabolic stability. The protocols outlined in this guide provide a robust starting point for researchers to incorporate this novel amino acid into their peptide sequences. The resulting modified peptides are expected to exhibit improved pharmacological properties, making them promising candidates for therapeutic development and as tools for chemical biology research. Further studies will be essential to fully explore the conformational propensities of this residue in different sequence contexts and to correlate these structural effects with biological activity.

References

Application Notes and Protocols: Utilizing 2-Acetamido-2-cyclopentylacetic Acid as a Conformational Contraint in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the development of peptide-based therapeutics is often challenged by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity and specificity.[1][2] The incorporation of unnatural amino acids (UAAs) that impart conformational constraints is a powerful strategy to overcome these hurdles.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-acetamido-2-cyclopentylacetic acid as a novel amino acid surrogate. This α,α-disubstituted amino acid introduces a cyclopentyl constraint, which can rigidify the peptide backbone, potentially leading to enhanced proteolytic resistance and improved pharmacological profiles.[2] We present the underlying scientific rationale, detailed protocols for its synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and expert insights into the experimental causality behind protocol choices.

Introduction: The Rationale for Constrained Amino Acid Surrogates

Peptides are highly specific signaling molecules, but their therapeutic potential can be hampered by their susceptibility to enzymatic degradation and their existence as an ensemble of conformations in solution. Constraining a peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, thereby increasing affinity and potency.[1] α,α-disubstituted amino acids, such as the well-studied α-aminoisobutyric acid (Aib), are known to induce helical conformations and enhance metabolic stability due to steric hindrance around the peptide bond.[5][6]

This compound builds upon this principle by introducing a cyclopentyl group at the α-carbon. This feature is hypothesized to:

  • Induce Specific Secondary Structures: The bulky and rigid cyclopentyl ring restricts the rotational freedom of the peptide backbone, favoring specific dihedral angles and promoting the formation of well-defined secondary structures like turns and helices.

  • Enhance Proteolytic Stability: The sterically hindered α-carbon shields the adjacent peptide bonds from the action of proteases, thereby increasing the in vivo half-life of the peptide.[2]

  • Improve Pharmacokinetic Properties: The increased lipophilicity imparted by the cyclopentyl group may enhance membrane permeability and overall bioavailability.

The N-acetyl group provides an additional hydrogen bond donor and can influence the local electronic environment, further modulating the conformational preferences and biological activity of the resulting peptide.

Synthesis of the Building Block: Fmoc-2-acetamido-2-cyclopentylacetic acid

For incorporation into peptides using the prevalent Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this compound must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on its amino terminus. The following section outlines a plausible and robust synthetic pathway.

Synthesis of 2-Amino-2-cyclopentylacetic Acid

A reliable method for the synthesis of α,α-disubstituted amino acids is the Strecker synthesis.

Reaction Scheme:

Figure 1: General scheme for the Strecker synthesis of 2-amino-2-cyclopentylacetic acid.

Protocol:

  • In a well-ventilated fume hood, combine cyclopentanone, potassium cyanide, and ammonium chloride in an aqueous ammonia solution.

  • Stir the reaction mixture at room temperature until the formation of the intermediate α-aminonitrile is complete (monitoring by TLC).

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture and neutralize to precipitate the crude 2-amino-2-cyclopentylacetic acid.

  • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.

N-Acetylation of 2-Amino-2-cyclopentylacetic Acid

The free amino acid is then acetylated to yield the target surrogate.

Protocol:

  • Dissolve 2-amino-2-cyclopentylacetic acid in water.

  • Add acetic anhydride to the solution while maintaining a slightly basic pH with the addition of a suitable base (e.g., sodium bicarbonate).[4]

  • Stir the reaction vigorously for 15-20 minutes. The solution may become warm.[4]

  • After the reaction is complete, cool the solution to induce crystallization.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.[4]

N-Fmoc Protection

The final step is the protection of the amide nitrogen with an Fmoc group, making it ready for SPPS.

Protocol:

  • Suspend this compound in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the carboxylic acid and amide.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in dioxane dropwise to the reaction mixture at 0-5 °C.[7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-protected product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by column chromatography if necessary.

Incorporation into Peptides via Fmoc-SPPS

The incorporation of sterically hindered α,α-disubstituted amino acids like Fmoc-2-acetamido-2-cyclopentylacetic acid requires optimized coupling conditions to overcome the steric hindrance.[8][9]

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

Fmoc_SPPS_Workflow Resin Resin Support Load Load First Amino Acid Resin->Load Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Load->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-AA-OH (Activating Agents + AA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleave Cleave from Resin & Deprotect (e.g., TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect1 Purify Purify Peptide (HPLC) Cleave->Purify

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for incorporating Fmoc-2-acetamido-2-cyclopentylacetic acid into a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • Fmoc-protected peptide-resin

  • Fmoc-2-acetamido-2-cyclopentylacetic acid

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the deprotection solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-2-acetamido-2-cyclopentylacetic acid:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-acetamido-2-cyclopentylacetic acid and a slightly lower equivalency of the coupling reagent (e.g., HCTU or HATU) in DMF.

    • Add 6-10 equivalents of DIPEA or Collidine to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Drain the DMF from the washed resin and add the activated amino acid solution.

    • Agitate the reaction mixture. Due to the steric hindrance of the α,α-disubstituted amino acid, an extended coupling time of 2-4 hours is recommended.[6] Microwave-assisted synthesis can significantly reduce this time.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. Note that this test will be negative after a successful coupling.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Key Considerations for Sterically Hindered Residues
ParameterStandard ProtocolRecommended for this compoundRationale
Equivalents of Amino Acid 3-5 eq.4-6 eq.To drive the reaction to completion in the face of steric hindrance.
Coupling Reagent HBTU, HCTUHATU, PyAOPMore potent activating agents are required to overcome the reduced nucleophilicity of the N-terminus and the steric bulk of the incoming amino acid.[8]
Coupling Time 30-60 min2-4 hours (or microwave irradiation)Slower reaction kinetics necessitate longer coupling times to achieve high yields.[6][9]
Double Coupling InfrequentRecommendedA second coupling step with fresh reagents can help to acylate any unreacted sites.
Capping OptionalRecommended after couplingAcetylation of any unreacted N-termini with acetic anhydride prevents the formation of deletion sequences.

Cleavage, Purification, and Characterization

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Protocol:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described above.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether. .

    • Centrifuge the mixture to pellet the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Conclusion

This compound represents a valuable tool for medicinal chemists and peptide scientists seeking to develop next-generation therapeutics with enhanced stability and conformational definition. While its incorporation requires optimization of standard SPPS protocols to address the challenges of steric hindrance, the potential benefits in terms of improved drug-like properties warrant its consideration in peptide design and development. The protocols and insights provided in this guide offer a solid foundation for the successful application of this novel amino acid surrogate.

References

Application Note: High-Efficiency Coupling Protocols for 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the efficient coupling of 2-Acetamido-2-cyclopentylacetic acid, a sterically hindered N-acetylated α-amino acid. The inherent steric bulk surrounding the carboxylic acid moiety presents a significant challenge for standard amide bond formation. This document outlines the underlying principles of modern coupling chemistry and presents two robust, field-proven protocols utilizing the high-efficiency phosphonium and uronium-based reagents, PyBOP and HATU. We delve into the causality behind experimental choices, reaction monitoring, and final product characterization to ensure reproducible and high-yield outcomes.

Compound Profile: this compound

Understanding the physicochemical properties of the starting material is fundamental for accurate stoichiometric calculations and predicting reactivity.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
CAS Number 2521-83-7[1]
Structure this compound structurePubChem

The key structural feature is the quaternary α-carbon substituted with a cyclopentyl group. This bulky aliphatic ring sterically shields the carboxylic acid, making it less accessible to nucleophilic attack and necessitating the use of powerful activating agents for efficient amide bond formation.[2][3]

The Principle of Carboxylic Acid Activation for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow, requiring high temperatures that can degrade complex molecules. Therefore, a "coupling reagent" is employed to convert the carboxylic acid's hydroxyl group into a better leaving group. This process, known as activation, transforms the acid into a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile to form the stable amide bond.[4]

The choice of coupling reagent is critical, especially for sterically hindered substrates like this compound, as the reagent must be potent enough to overcome the steric hindrance and facilitate the reaction under mild conditions to prevent side reactions like racemization.[5][6]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Carboxylic Acid (R-COOH) Reagent Coupling Reagent + Base Acid->Reagent Active_Ester Reactive Intermediate (Active Ester) Reagent->Active_Ester Formation of Good Leaving Group Active_Ester->Active_Ester_c Proceeds to Coupling Amine Amine (R'-NH₂) Amide Amide Product Amine->Amide Nucleophilic Attack Byproduct Byproducts Amide->Byproduct Release of Leaving Group

Caption: General workflow for amide bond formation.

Selection of High-Efficiency Coupling Reagents

For challenging substrates, uronium/aminium salts like HATU and phosphonium salts like PyBOP are superior choices over carbodiimides (e.g., EDC) due to their higher reactivity, faster kinetics, and lower rates of side reactions.[6][7]

ReagentFull NameMechanismAdvantages for Hindered SubstratesKey Byproducts
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-active ester.[6][8]Extremely high coupling efficiency and rapid kinetics, even with sterically demanding amino acids.[6][9] The HOAt moiety accelerates the reaction.[6]Tetramethylurea (water-soluble), HOAt.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms a reactive OBt-active ester.[10][11]Very efficient, low racemization, and avoids the carcinogenic byproducts associated with its predecessor, BOP.[5][10]Tris(pyrrolidin-1-yl)phosphine oxide (organic soluble), HOBt.
EDC/NHS 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-HydroxysuccinimideTwo-step process forming an O-acylisourea intermediate, then a more stable NHS ester.[12][13]Economical and effective for many systems, but can be less efficient and slower for highly hindered substrates.Isourea byproduct (water-soluble), NHS.[14]

Given its superior performance with hindered systems, this guide will focus on protocols using HATU and PyBOP.

Experimental Protocols

The following protocols are designed for a standard 1.0 mmol scale reaction. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol A: HATU-Mediated Coupling

This protocol is often the first choice for difficult couplings due to the exceptional reactivity of the OAt-active ester intermediate.[6][8]

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)
This compound185.221.0185.2 mg
Amine (R-NH₂)Varies1.11.1 mmol
HATU 380.231.1418.3 mg
DIPEA (N,N-Diisopropylethylamine)129.243.0522 µL (d=0.742)
Anhydrous DMF (Solvent)--10 mL

Step-by-Step Methodology

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (185.2 mg, 1.0 mmol) and HATU (418.3 mg, 1.1 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir the mixture until all solids are dissolved.

  • Pre-activation: Add DIPEA (522 µL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial as it allows for the complete formation of the reactive OAt-ester before the amine is introduced.[6][15]

  • Coupling: Add the amine (1.1 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The progress should be monitored by TLC or LC-MS (see Section 4). For highly hindered amines, the reaction may require extended time or gentle heating (e.g., 40 °C).

  • Work-up (Aqueous Extraction):

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous citric acid (2 x 25 mL) to remove excess DIPEA, saturated aqueous sodium bicarbonate (2 x 25 mL) to remove unreacted acid and HOAt, and finally with brine (1 x 25 mL).[5][6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide.

G cluster_mechanism HATU Activation Mechanism Acid Carboxylic Acid R-COOH Isouronium O-acyl(tetramethyl)isouronium Highly Unstable Acid->Isouronium + HATU (via carboxylate) Base {DIPEA} Base->Acid Deprotonation HATU_reagent HATU Active_Ester OAt-Active Ester Highly Reactive Isouronium->Active_Ester Rapid attack by OAt⁻ TMU {Tetramethylurea | Byproduct} Isouronium->TMU Releases

Caption: Simplified mechanism of carboxylic acid activation by HATU.
Protocol B: PyBOP-Mediated Coupling

PyBOP is another excellent choice, known for its high efficiency and the generation of non-carcinogenic byproducts.[5][10] It is a robust alternative to HATU.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)
This compound185.221.0185.2 mg
Amine (R-NH₂)Varies1.21.2 mmol
PyBOP 520.401.2624.5 mg
DIPEA (N,N-Diisopropylethylamine)129.242.5435 µL (d=0.742)
Anhydrous DMF or DCM (Solvent)--10 mL

Step-by-Step Methodology

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound (185.2 mg, 1.0 mmol) and the amine (1.2 mmol) in anhydrous DMF (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is done to control the initial exothermic reaction upon adding the base and coupling reagent.

  • Base and Reagent Addition: Add DIPEA (435 µL, 2.5 mmol) followed by PyBOP (624.5 mg, 1.2 mmol) to the cooled solution.[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[5][16]

  • Work-up (Aqueous Extraction):

    • Upon completion, dilute the reaction mixture with Ethyl Acetate or Dichloromethane (50 mL).

    • Transfer to a separatory funnel and wash with 10% aqueous citric acid (2 x 25 mL), water (1 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (1 x 25 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to isolate the desired amide product.[5]

Reaction Monitoring and Product Characterization

A self-validating protocol requires robust methods for monitoring progress and confirming the final product's identity.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique to qualitatively assess the consumption of the starting materials and the formation of the product.[17][18]

  • Plate Setup: Use silica gel plates (e.g., Silica Gel 60 F₂₅₄). Spot three lanes: the starting carboxylic acid (SM), a co-spot of the starting material and the reaction mixture (Co), and the reaction mixture itself (Rxn).[19] The co-spot is critical to confidently identify the starting material spot in the reaction lane.[19]

  • Eluent System: A good starting point for the mobile phase is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 v/v). If spots are not moving, increase polarity by adding a small amount of Methanol. A drop of acetic acid in the eluent can prevent the carboxylic acid starting material from streaking.[18]

  • Visualization: Visualize the plate under a UV lamp (254 nm). The amide product is expected to have a different Rf value than the more polar starting carboxylic acid. Staining with potassium permanganate can also be used.

  • Interpretation: The reaction is considered complete when the spot corresponding to the starting carboxylic acid has disappeared from the 'Rxn' lane.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the formation of the amide bond.[20][21] Key indicators include:

    • The disappearance of the broad carboxylic acid proton signal (typically >10 ppm).

    • The appearance of a new amide N-H proton signal (typically between 5-9 ppm), which may appear as a triplet if coupled to an adjacent CH₂ group in the amine partner.

    • Observable shifts in the protons alpha to the newly formed amide bond.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the product, matching the calculated exact mass of the desired amide.

Conclusion

The coupling of sterically hindered substrates like this compound requires careful selection of reagents and optimized protocols. The use of powerful uronium (HATU) or phosphonium (PyBOP) based coupling reagents, combined with a pre-activation strategy and diligent reaction monitoring, provides a reliable pathway to achieving high yields of the desired amide products. The detailed methodologies and analytical guidance presented in this application note offer a robust framework for researchers engaged in synthetic chemistry and drug development.

References

Application Notes and Protocols: The Use of 2-Acetamido-2-cyclopentylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the potential applications and experimental protocols for 2-Acetamido-2-cyclopentylacetic acid . While direct extensive research on this specific molecule is nascent, its structural components—a constrained cyclopentyl ring at the alpha-carbon of an N-acetylated amino acid—position it as a valuable and versatile building block in modern medicinal chemistry. These notes synthesize information from structurally related compounds to propose logical applications and provide robust, field-proven protocols for its use. We will explore its potential as a constrained peptidomimetic building block, a scaffold for fragment-based drug discovery, and a bioisosteric replacement for other cyclic moieties. The protocols provided are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity.

Introduction: Unveiling the Potential of a Constrained Amino Acid

This compound is a non-proteinogenic, α,α-disubstituted amino acid. Its unique structure offers several advantages in drug design, primarily stemming from the conformational constraint imposed by the cyclopentyl group.

  • The N-acetyl Group: N-terminal acetylation is a common modification in peptides and proteins that can enhance proteolytic stability by blocking the action of aminopeptidases.[1][2] This modification also neutralizes the positive charge of the N-terminal amine, which can improve membrane permeability for intracellular targeting.[2]

  • The α-Cyclopentyl Group: The cyclopentyl ring provides steric bulk and restricts the rotational freedom around the Cα-C bond.[3] This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[4] The cyclopentane ring is a recognized scaffold in numerous bioactive natural products and synthetic drugs.[5] Furthermore, saturated rings like cyclopentane are increasingly used as bioisosteres for phenyl rings to improve physicochemical properties such as metabolic stability and solubility.[6][7][8]

These features make this compound a compelling candidate for several applications in medicinal chemistry, which we will explore in the subsequent sections.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem
Molecular Weight 185.22 g/mol PubChem
CAS Number 2521-83-7ENAO Chemical

Postulated Medicinal Chemistry Applications

Based on the structural characteristics of this compound and the known activities of related compounds, we can postulate several high-potential applications.

As a Building Block for Constrained Peptides and Peptidomimetics

The incorporation of constrained non-natural amino acids is a proven strategy to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics.[9] Peptides containing such residues can adopt more defined secondary structures, which is crucial for mimicking the bioactive conformation of natural ligands and for targeting protein-protein interactions (PPIs).[4]

  • Rationale: The cyclopentyl group in this compound can enforce a specific backbone dihedral angle, thereby constraining the peptide's conformation. This can lead to improved binding affinity for the target receptor. The N-acetyl group further protects the peptide from enzymatic degradation.[1]

G cluster_0 Linear Peptide cluster_1 Constrained Peptide with this compound a High Conformational Freedom b Susceptible to Proteolysis d Reduced Conformational Freedom a->d Incorporation of Constrained Amino Acid c Low Receptor Affinity e Increased Proteolytic Stability b->e N-acetylation f Potentially Higher Receptor Affinity c->f Reduced Entropic Penalty

Caption: Logical workflow of incorporating constrained amino acids.

As a Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments.[10] The rigid, three-dimensional structure of this compound makes it an excellent scaffold for presenting functional groups in a defined spatial orientation.

  • Rationale: The carboxylic acid and amide functionalities can serve as initial binding anchors, while the cyclopentyl ring can be further functionalized to explore interactions with hydrophobic pockets of a target protein. This approach allows for the systematic building of a potent inhibitor from a well-characterized starting fragment.[]

As a Bioisosteric Replacement for Phenyl and Other Cyclic Groups

Bioisosteric replacement is a key strategy in drug optimization to improve a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[12] The cyclopentyl group can serve as a non-aromatic bioisostere of a phenyl ring.[6]

  • Rationale: Replacing a phenyl ring with a cyclopentyl group can block metabolic oxidation pathways that often occur on aromatic rings, leading to improved metabolic stability.[7] This "escape from flatland" can also enhance solubility and reduce off-target effects associated with planar aromatic systems.[6]

G start Lead Compound with Phenyl Ring problem Identified Liabilities: - Metabolic Instability - High Lipophilicity start->problem strategy Bioisosteric Replacement Strategy problem->strategy replacement Replace Phenyl with Cyclopentyl strategy->replacement outcome Improved Candidate: - Enhanced Metabolic Stability - Optimized Lipophilicity - Maintained/Improved Potency replacement->outcome

Caption: Workflow for bioisosteric replacement.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications.

Protocol for Synthesis of this compound

This protocol is based on the general synthesis of α-alkyl-α-acetamido acids.

Materials:

  • Cyclopentanone

  • Ammonium carbonate

  • Potassium cyanide

  • Acetic anhydride

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Synthesis of 5-cyclopentylhydantoin (Strecker Synthesis):

    • In a round-bottom flask, dissolve ammonium carbonate and potassium cyanide in water.

    • Add cyclopentanone to the solution and stir at room temperature for 24 hours.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the hydantoin.

    • Filter, wash with cold water, and dry the crude 5-cyclopentylhydantoin.

  • Hydrolysis to α-Amino-α-cyclopentylacetic acid:

    • Reflux the crude hydantoin in an aqueous solution of sodium hydroxide for 24 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to the isoelectric point to precipitate the amino acid.

    • Filter, wash with cold water, and dry the product.

  • N-Acetylation:

    • Suspend the α-amino-α-cyclopentylacetic acid in a mixture of water and a suitable organic solvent (e.g., diethyl ether).

    • Cool the mixture in an ice bath and add acetic anhydride dropwise while maintaining a slightly basic pH with the addition of aqueous sodium hydroxide.

    • Stir the reaction for 2-4 hours at room temperature.

    • Acidify the reaction mixture with hydrochloric acid and extract with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Purify by recrystallization or column chromatography.

Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy.[13]

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound (pre-activated or for in situ activation)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • DMF (peptide synthesis grade)

  • Piperidine solution in DMF (e.g., 20%)

  • DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), a coupling reagent like HBTU (3 eq.), and a base like DIEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the α,α-disubstituted amino acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[13]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Continue with the standard SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, wash and dry the resin. Treat the resin with a cleavage cocktail for 2-4 hours.[13]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for In Vitro Anti-Inflammatory Screening

This protocol provides a general workflow for assessing the potential anti-inflammatory activity of compounds derived from this compound by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (derived from this compound)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value for active compounds.

G cluster_workflow In Vitro Anti-Inflammatory Screening Workflow seed Seed RAW 264.7 Macrophages treat Pre-treat with Test Compound seed->treat stimulate Stimulate with LPS treat->stimulate measure Measure Nitric Oxide (Griess Assay) stimulate->measure analyze Analyze Data (IC50) measure->analyze

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its inherent structural constraints and the stabilizing N-acetyl group offer a solid foundation for the design of novel therapeutics with improved pharmacological profiles. The postulated applications in peptidomimetics, fragment-based drug discovery, and as a bioisosteric replacement provide multiple avenues for research. The protocols detailed herein offer a starting point for the synthesis, incorporation, and biological evaluation of this versatile compound. Future studies should focus on the stereoselective synthesis of this amino acid and the systematic exploration of its derivatives in various therapeutic areas, including oncology, inflammation, and infectious diseases.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Acetamido-2-cyclopentylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acid Analogs in Drug Discovery

Non-proteinogenic α,α-disubstituted amino acids are of paramount importance in medicinal chemistry and drug development.[1][2] The incorporation of these structural motifs into peptides and other bioactive molecules can induce conformational constraints, enhance metabolic stability by blocking enzymatic degradation, and improve pharmacokinetic profiles.[1] Among these, 2-Acetamido-2-cyclopentylacetic acid, a derivative of cyclopentylglycine, represents a valuable building block. The cyclopentyl group provides a lipophilic side chain with a defined conformational bias, making it an attractive component for designing novel therapeutics, including peptide mimetics and protease inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of this compound and its analogs. We will delve into two robust and widely applicable methodologies: the Catalytic Asymmetric Strecker Reaction and Asymmetric Hydrogenation. The protocols detailed herein are designed to be reproducible and scalable, with a focus on achieving high enantioselectivity and chemical yield. We will also explore the underlying principles of these synthetic strategies, providing insights into catalyst selection and reaction optimization.

Strategic Approaches to the Asymmetric Synthesis of this compound

The primary challenge in synthesizing this compound lies in the stereoselective construction of the quaternary α-carbon center. Two of the most powerful and versatile methods for achieving this are the Catalytic Asymmetric Strecker reaction and the Asymmetric Hydrogenation of a suitable prochiral precursor.

Strategy 1: Catalytic Asymmetric Strecker Reaction

The Strecker reaction, which involves the synthesis of α-amino nitriles from imines and a cyanide source, is a classic and highly effective method for preparing α-amino acids.[3] The catalytic asymmetric variant of this reaction has been extensively developed, offering a direct and efficient route to enantiomerically enriched α-amino acids.[3][4][5][6][7] For the synthesis of our target molecule, this strategy involves the reaction of a cyclopentyl-substituted imine with a cyanide source in the presence of a chiral catalyst.

Workflow for the Catalytic Asymmetric Strecker Reaction:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Hydrocyanation cluster_2 Step 3: Hydrolysis and Acetylation start Cyclopentyl Glyoxylate imine N-Benzylidenecyclopentylmethanimine start->imine Condensation amine Amine (e.g., Benzylamine) amine->imine amino_nitrile Enantioenriched α-Amino Nitrile imine->amino_nitrile Strecker Reaction cyanide Cyanide Source (e.g., TMSCN) cyanide->amino_nitrile catalyst Chiral Catalyst (e.g., Chiral Thiourea) catalyst->amino_nitrile final_product This compound amino_nitrile->final_product Sequential Reactions hydrolysis Acid Hydrolysis hydrolysis->final_product acetylation Acetic Anhydride acetylation->final_product cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation start Cyclopentanone & N-Acetylglycine enamide N-acetyl-α-cyclopentylideneglycine start->enamide Condensation final_product This compound enamide->final_product Hydrogenation h2 H₂ Gas h2->final_product catalyst Chiral Rh or Ru Catalyst catalyst->final_product catalyst Chiral Thiourea Catalyst complex Catalyst-Imine-Cyanide Complex catalyst->complex Coordination imine Imine imine->complex product α-Amino Nitrile complex->product Nucleophilic Attack product->catalyst Product Release

References

Application Note: Strategic Protection of 2-Acetamido-2-cyclopentylacetic Acid for Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-2-cyclopentylacetic acid is a sterically hindered, non-proteinogenic α-amino acid derivative. Its unique cyclopentyl substitution at the α-carbon imparts significant conformational rigidity, making it a valuable building block in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and other structurally constrained bioactive molecules. The successful incorporation of this moiety into larger, complex structures hinges on the strategic use of protecting groups to temporarily mask its reactive carboxylic acid functionality.

This technical guide provides a comprehensive overview of protecting group strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed protocols for key transformations, and a comparative analysis of the most effective strategies to facilitate rational synthetic planning.

Analysis of Functional Group Reactivity

The structure of this compound presents two key functional groups: a carboxylic acid and a secondary acetamido group.

  • Carboxylic Acid (-COOH): This is the most reactive site for many desired transformations, such as amide bond formation (peptide coupling). Its acidic proton and nucleophilic oxygen can interfere with a wide range of reagents, particularly organometallics, hydrides, and basic reactants. Therefore, its protection is almost always mandatory for sequential synthesis.

  • Acetamido Group (-NHCOCH₃): The amide group is significantly less reactive than the carboxylic acid. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it substantially less nucleophilic than a free amine.[1][2] The amide N-H is only weakly acidic (pKa ~17 in DMSO) and does not interfere with most standard coupling and transformation conditions.[3] It is generally stable to all but the harshest acidic or basic conditions.[4] For the majority of synthetic applications, the acetamido group does not require protection , which simplifies the overall synthetic strategy. Our focus will therefore be exclusively on the protection of the carboxylic acid.

Protecting the Carboxylic Acid: A Comparative Analysis

The choice of a protecting group is dictated by the overall synthetic plan, specifically the conditions that will be used in subsequent steps and the desired conditions for final deprotection.[5] The cornerstone of a robust strategy is orthogonality , which ensures that one protecting group can be removed selectively in the presence of others.[6][7][8]

We will focus on two of the most versatile and orthogonal protecting groups for carboxylic acids: the Benzyl (Bn) ester and the tert-Butyl (tBu) ester.

  • Benzyl (Bn) Ester: Removed by catalytic hydrogenolysis.

  • tert-Butyl (tBu) Ester: Removed by acidolysis.

These two groups form a truly orthogonal pair; the benzyl ester is stable to the acidic conditions used to cleave the t-butyl ester, and the t-butyl ester is stable to the neutral hydrogenolysis conditions used to cleave the benzyl ester.[5][8]

Workflow for Protecting Group Selection

The following decision-making workflow can guide the selection of an appropriate protecting group based on downstream synthetic steps.

G cluster_key Decision Key start Synthetic Plan for This compound Derivative q1 Does the downstream synthesis involve catalytic hydrogenation? (e.g., Cbz deprotection, alkene/alkyne reduction) start->q1 pg_tbu Choose tert-Butyl (tBu) Ester (Acid-Labile) q1->pg_tbu  Yes   q2 Are downstream intermediates or the final product sensitive to strong acid? (e.g., Boc groups, acid-labile ethers) q1->q2 No pg_bn Choose Benzyl (Bn) Ester (Hydrogenolysis-Labile) q2->pg_tbu:w No (tBu is also a valid choice) q2->pg_bn  Yes   q2->pg_bn:w No (Bn is a robust choice) k1 Decision Point k2 Recommended PG

Caption: Decision workflow for selecting a carboxylic acid protecting group.

Data Summary: Comparison of Protecting Groups

Protecting GroupStructureFormation ProtocolDeprotection ConditionsAdvantages & CompatibilityDisadvantages & Incompatibilities
Benzyl (Bn) Ester -COOBnBenzyl alcohol, cat. acid (e.g., TsOH), Dean-Stark reflux.[9]H₂, Pd/C, in MeOH or EtOAc.[10][11][12]Orthogonal to acid/base labile groups (Boc, Fmoc, tBu). Deprotection is very clean.Incompatible with catalytic hydrogenation (e.g., Cbz, alkenes, alkynes). Catalyst can be poisoned by sulfur compounds.[12]
tert-Butyl (tBu) Ester -COOtBuIsobutylene, cat. H₂SO₄.[13][14] OR Boc₂O, DMAP, tBuOH.Trifluoroacetic acid (TFA) in CH₂Cl₂.[15][16][17]Orthogonal to hydrogenolysis (Bn, Cbz) and base-labile (Fmoc) groups. Stable to a wide range of nucleophiles and bases.[14][18]Incompatible with strongly acidic conditions. Cleavage of tBu esters and Boc groups is often simultaneous.[15]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of this compound Benzyl Ester (Bn-protected)

This protocol utilizes a classic Fischer-Speier esterification, driving the equilibrium toward the product by removing water azeotropically.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound D Toluene, Reflux (Dean-Stark Apparatus) A->D B Benzyl Alcohol (BnOH) (Solvent & Reagent) B->D C p-Toluenesulfonic acid (TsOH) (Catalyst) C->D E This compound Benzyl Ester D->E Esterification

Caption: Workflow for Benzyl (Bn) ester protection.

A. Principle: Acid-catalyzed esterification between the substrate and benzyl alcohol. Water is removed via a Dean-Stark trap to drive the reaction to completion.

B. Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle

C. Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound, toluene (approx. 0.2 M concentration), benzyl alcohol, and TsOH·H₂O.

  • Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 4-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

D. Deprotection Protocol (Hydrogenolysis):

  • Dissolve the benzyl ester (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M).[11]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol% Pd).[11]

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times. Maintain a positive pressure of H₂ using a balloon.

  • Stir the mixture vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-6 hours).

  • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Protocol 2: Synthesis of this compound tert-Butyl Ester (tBu-protected)

This protocol uses isobutylene gas under acidic catalysis, which readily forms the stable tert-butyl cation for esterification.[13][14]

A. Principle: Acid-catalyzed addition of isobutylene to the carboxylic acid. The reaction proceeds via the formation of a tert-butyl cation intermediate.[13]

B. Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pressure-rated flask or sealed tube

C. Procedure:

  • Dissolve this compound in anhydrous DCM in a pressure-rated flask.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops).

  • Condense isobutylene gas (approx. 5-10 equivalents) into the flask.

  • Seal the flask securely and allow it to warm to room temperature behind a blast shield.

  • Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the flask back to -78°C before carefully opening it to release excess pressure.

  • Pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

D. Deprotection Protocol (Acidolysis):

  • Dissolve the tert-butyl ester (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) to achieve a 25-50% v/v solution (e.g., 1:1 DCM:TFA).[16][17]

  • Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Caution: The reaction generates isobutylene gas.[19] Ensure adequate ventilation. The tert-butyl cation can also be trapped by nucleophilic residues (e.g., in tryptophan), so the addition of scavengers like water or triisopropylsilane (TIS) is sometimes necessary in complex substrates.[16][20]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA. The product is often obtained as a TFA salt.

Conclusion

The strategic protection of the carboxylic acid in this compound is fundamental to its successful application in multi-step organic synthesis. The choice between a benzyl ester (removable by hydrogenolysis) and a tert-butyl ester (removable by acidolysis) provides a powerful and orthogonal toolkit for the synthetic chemist.[5][6] By carefully considering the reaction conditions of the entire synthetic route, researchers can select the appropriate protecting group, ensuring high yields and chemical fidelity in the construction of complex, high-value molecules.

References

Application Notes & Protocols: Strategic Incorporation of 2-Acetamido-2-cyclopentylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, remains the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains.[1][2] The power of SPPS lies in its cyclical and automatable nature, where a peptide chain is assembled stepwise while anchored to an insoluble polymer resin.[3] This simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[3]

The frontier of drug development and chemical biology continually seeks novel building blocks to create peptides with enhanced therapeutic properties. Non-proteinogenic amino acids are instrumental in this pursuit, offering pathways to modulate peptide conformation, improve metabolic stability, and fine-tune biological activity.

This guide focuses on the strategic application of 2-Acetamido-2-cyclopentylacetic acid , a unique non-proteinogenic building block. Its structure features two key modifications:

  • N-Terminal Acetylation: The α-amino group is capped with an acetyl group. This modification neutralizes the typically positive charge of the N-terminus and mimics the peptide bond of an internal residue.[4] This can significantly increase the peptide's resistance to degradation by exopeptidases and may enhance its biological activity and cell permeability.[4][5]

  • Cyclopentyl Moiety: The cyclopentyl group attached to the α-carbon introduces significant steric bulk and conformational rigidity. This can be used to enforce specific secondary structures (e.g., turns) in the peptide backbone, which is crucial for optimizing receptor binding and specificity.

The incorporation of this molecule is, therefore, a powerful strategy for creating structurally constrained peptidomimetics with improved drug-like properties. This document provides a comprehensive overview, field-proven protocols, and the scientific rationale for utilizing this compound within the well-established Fmoc/tBu solid-phase synthesis framework.

Core Principles and Strategic Planning

The successful synthesis of a modified peptide is predicated on a sound strategy. The most prevalent approach in modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[6][7]

The General Fmoc-SPPS Workflow

The synthesis proceeds via a repeated cycle of deprotection and coupling steps until the desired sequence is assembled. The final step involves cleavage from the resin support, which simultaneously removes the side-chain protecting groups.[2]

SPPS_Workflow Resin_Start Fmoc-AA-Resin Piperidine 20% Piperidine in DMF Resin_Start->Piperidine Resin_Deprotected H₂N-AA-Resin Wash1 DMF/DCM Wash Resin_Deprotected->Wash1 Coupling_Mix Fmoc-AA(n+1) + Activator (e.g., HCTU) + Base (e.g., DIPEA) Resin_Deprotected->Coupling_Mix Resin_Coupled Fmoc-AA(n+1)-AA-Resin Resin_Coupled->Resin_Start Repeat Cycle Wash2 DMF/DCM Wash Resin_Coupled->Wash2 Piperidine->Resin_Deprotected Wash1->Resin_Deprotected Coupling_Mix->Resin_Coupled Wash2->Resin_Coupled

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Critical Choice: The Solid Support (Resin)

The choice of resin is a foundational decision that dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[8] The selection must be compatible with the Fmoc/tBu strategy.

Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Applications & Rationale
Wang Resin Carboxylic AcidStrong Acid (e.g., 95% TFA)A reliable standard for generating peptides with a C-terminal acid. The ester linkage is stable to the basic conditions of Fmoc deprotection but cleaved by strong acid.[8]
Rink Amide Resin CarboxamideModerate Acid (e.g., 50-95% TFA)The gold standard for producing peptide amides, which are common in endogenous peptides and often exhibit enhanced stability and activity.[8][9]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (or protected fragments)Very Mild Acid (e.g., 1-5% TFA in DCM)Ideal for producing fully protected peptide fragments for segment condensation. The high acid lability allows peptide cleavage while leaving side-chain protecting groups intact.[7][8]
Incorporating this compound

This building block is unique because it lacks an Nα-Fmoc protecting group. Its amine is already part of a stable acetamide bond. This has a critical implication for the synthesis strategy:

  • It acts as a terminating residue. Once coupled, no further amino acids can be added to it. Therefore, this compound is always the final residue coupled at the N-terminus of the peptide chain.

  • The coupling step involves activating its free carboxylic acid and reacting it with the deprotected N-terminal amine of the growing peptide chain on the resin.

Caption: Coupling of this compound to the peptide chain.

Validated Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Resin Swelling and Preparation

Rationale: Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents, which is critical for achieving high coupling efficiency.[1] Polystyrene-based resins swell best in apolar solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Step 1: Place the selected resin (e.g., Rink Amide, 0.1 mmol) into a fritted reaction vessel.

  • Step 2: Add 5-10 mL of DMF to cover the resin.

  • Step 3: Agitate the mixture using a shaker or manual swirling for 30-60 minutes at room temperature.[8]

  • Step 4: Drain the DMF through the frit. The resin is now ready for the first deprotection or coupling step.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

Rationale: This cycle is repeated for each standard Fmoc-protected amino acid in the sequence. The deprotection step uses a secondary amine base (piperidine) to cleave the acid-labile Fmoc group. The subsequent coupling step requires activation of the incoming amino acid's carboxyl group to form a highly reactive species that readily forms a peptide bond with the free amine on the resin.

2a: Fmoc Deprotection

  • Step 1: Add a 20% solution of piperidine in DMF (5 mL) to the swollen resin.[10]

  • Step 2: Agitate for 5 minutes, then drain.

  • Step 3: Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Step 4: Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

2b: Amino Acid Coupling (HCTU Activation)

  • Step 1 (Activation): In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HCTU (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution and vortex briefly. This mixture should be used immediately.

  • Step 2 (Coupling): Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Step 3: Agitate the mixture for 1-2 hours at room temperature.

  • Step 4 (Washing): Drain the coupling solution and wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

Coupling ReagentClassAdvantages
HBTU/HCTU Aminium/Uronium SaltFast kinetics, low racemization, widely used. HCTU is often preferred for its higher solubility.[9]
HATU Aminium/Uronium SaltExtremely efficient, especially for sterically hindered couplings.[11] Reduces risk of racemization.
DIC/Oxyma Carbodiimide/AdditiveCost-effective and generates a soluble urea byproduct. Oxyma is an excellent, non-explosive alternative to HOBt.[12]
Protocol 3: N-Terminal Capping with this compound

Rationale: This is the final coupling step. As this compound is sterically hindered, a highly efficient coupling reagent like HATU is recommended to ensure the reaction goes to completion.

  • Step 1: Ensure the N-terminal Fmoc group of the last coupled amino acid has been removed according to Protocol 2a .

  • Step 2 (Activation): In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq).

  • Step 3 (Coupling): Add the activated solution to the resin and agitate for 2-4 hours at room temperature. Due to the steric bulk, a longer reaction time may be required.

  • Step 4 (Monitoring - Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Step 5 (Washing): Once the coupling is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Step 6: Dry the peptide-resin under a vacuum for several hours or overnight.

Protocol 4: Final Cleavage and Deprotection

Rationale: A strong acid, Trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups. Scavengers are included in the cleavage cocktail to "scavenge" reactive cationic species generated during this process, which could otherwise cause unwanted side reactions with sensitive residues like Tryptophan or Cysteine.[2]

Cleavage CocktailComposition (v/v/v)Use Case
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)A good general-purpose "low odor" cocktail.[13]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Excellent for peptides containing multiple sensitive residues like Cys, Trp, Met.[13]
Standard TFA TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)A widely used, effective cocktail for many standard peptides.[1]
  • Step 1: Place the dry peptide-resin (from Step 6 of Protocol 3) in a round-bottom flask.

  • Step 2: Add 10 mL of a suitable cleavage cocktail (e.g., Standard TFA) per 100 mg of resin.[1]

  • Step 3: Stopper the flask and stir the mixture at room temperature for 2-3 hours.

  • Step 4: Filter the resin through a fritted funnel, collecting the TFA filtrate in a clean centrifuge tube.

  • Step 5: Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Step 6 (Precipitation): Add the TFA solution dropwise to a large volume (approx. 40 mL) of cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.

  • Step 7 (Isolation): Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Step 8: Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Step 9: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Product Analysis and Characterization

Rationale: After synthesis, it is imperative to verify the identity and purity of the product. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for this purpose.[14][15]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities (e.g., truncated or deletion sequences) based on hydrophobicity.[16][17] The result is a chromatogram where the area of the main peak relative to the total area of all peaks provides a measure of the crude peptide's purity.

  • Mass Spectrometry (MS): Typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), MS is used to determine the molecular weight of the synthesized peptide.[18] The observed mass should match the calculated theoretical mass of the desired product, confirming its identity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Acetamido-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-2-cyclopentylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable N-acetylated amino acid derivative. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive field experience to address the common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of this compound, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry and drug discovery due to its potential as a building block for novel therapeutics. The presence of the sterically demanding cyclopentyl group at the α-position introduces unique synthetic challenges. The most common and logical synthetic approaches involve the Strecker synthesis or the Bucherer-Bergs reaction, followed by N-acetylation. This guide will focus on troubleshooting these key steps.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Intermediate α-Amino Acid (Cyclopentylglycine)

Question: I am attempting to synthesize the cyclopentylglycine intermediate via a Strecker or Bucherer-Bergs reaction starting from cyclopentanone, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the initial formation of the α-amino acid backbone are a common hurdle, often exacerbated by the steric hindrance of the cyclopentyl group. Let's break down the potential causes and solutions for both primary synthetic routes.

For the Strecker Synthesis:

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the amino acid.[1][2][3][4][5][6][7]

  • Causality & In-depth Explanation:

    • Inefficient Imine/Iminium Ion Formation: The reaction of cyclopentanone with ammonia to form the intermediate imine can be slow and reversible. The equilibrium may not favor the imine, especially if water is not effectively removed. The subsequent attack by the cyanide ion on the sterically hindered iminium ion is also a critical and potentially slow step.[2]

    • Cyanohydrin Formation as a Competing Reaction: Direct addition of cyanide to the cyclopentanone carbonyl can form a cyanohydrin, which may not efficiently convert to the desired aminonitrile under the reaction conditions.

    • Harsh Hydrolysis Conditions: The final hydrolysis of the α-aminonitrile to the amino acid requires strong acidic or basic conditions. These harsh conditions can sometimes lead to decomposition of the product, especially with prolonged reaction times or high temperatures.

  • Troubleshooting & Optimization Protocol:

    ParameterRecommended Optimization Steps
    Reagents Use a pre-formed source of ammonia and cyanide, such as a mixture of ammonium chloride and sodium or potassium cyanide, to avoid handling toxic hydrogen cyanide gas.[5]
    Solvent A mixture of water and a miscible organic solvent like methanol or ethanol can improve the solubility of the organic starting materials.
    Temperature For the aminonitrile formation, start at a lower temperature (e.g., 0-10 °C) and slowly warm to room temperature or slightly above (e.g., 40-50 °C) to control the initial reaction and then drive it to completion.
    pH Control Maintain a slightly acidic to neutral pH during the aminonitrile formation to favor iminium ion formation without excessive hydrolysis.
    Hydrolysis For the hydrolysis step, start with moderate conditions (e.g., 6M HCl at reflux) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the acid concentration or temperature can be gradually increased. Be mindful that prolonged exposure to strong acid can cause degradation.

For the Bucherer-Bergs Reaction:

This multicomponent reaction directly yields a hydantoin intermediate from a ketone, cyanide, and ammonium carbonate, which is then hydrolyzed to the amino acid.[8][9][10]

  • Causality & In-depth Explanation:

    • Equilibrium and Solubility Issues: The Bucherer-Bergs reaction involves a series of equilibria. The solubility of ammonium carbonate and the organic starting material in the reaction medium can significantly impact the reaction rate. The formation of the initial cyanohydrin and its subsequent reaction with ammonia are key steps.[9]

    • Steric Hindrance in Hydantoin Formation: The bulky cyclopentyl group can hinder the cyclization step to form the 5,5-disubstituted hydantoin.

    • Incomplete Hydrolysis of the Hydantoin: The hydrolysis of the sterically hindered 5-cyclopentylhydantoin to the corresponding amino acid can be challenging and may require forcing conditions, which can also lead to side products.

  • Troubleshooting & Optimization Protocol:

    ParameterRecommended Optimization Steps
    Reagents Ensure fresh, high-quality ammonium carbonate is used, as it can decompose over time.
    Solvent A mixture of ethanol and water is commonly used to improve the solubility of all reactants.[8]
    Temperature The reaction is typically heated to 60-80 °C. If the reaction is slow, a moderate increase in temperature may be beneficial, but be cautious of pressure buildup in a sealed vessel.
    Pressure Performing the reaction in a sealed pressure vessel can increase the concentration of ammonia and carbon dioxide in solution, driving the equilibrium towards the hydantoin product.
    Hydrolysis Hydrolysis of the hydantoin is typically achieved by heating with a strong base (e.g., 20-40% NaOH or Ba(OH)₂) followed by acidification. For sterically hindered hydantoins, prolonged heating or higher concentrations of the base may be necessary. Monitor the reaction closely to avoid product degradation.

Workflow for Intermediate α-Amino Acid Synthesis

cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Start_S Cyclopentanone + NH4Cl/NaCN Aminonitrile α-Aminonitrile Intermediate Start_S->Aminonitrile Imine Formation & Cyanide Addition Hydrolysis_S Acid Hydrolysis (e.g., 6M HCl) Aminonitrile->Hydrolysis_S AminoAcid_S Cyclopentylglycine Hydrolysis_S->AminoAcid_S Start_B Cyclopentanone + KCN + (NH4)2CO3 Hydantoin 5-Cyclopentylhydantoin Start_B->Hydantoin Multicomponent Reaction Hydrolysis_B Base Hydrolysis (e.g., NaOH) Hydantoin->Hydrolysis_B AminoAcid_B Cyclopentylglycine Hydrolysis_B->AminoAcid_B

Caption: Alternative synthetic routes to the cyclopentylglycine intermediate.

Issue 2: Low Yield During the N-Acetylation Step

Question: I have successfully synthesized cyclopentylglycine, but I am getting a low yield upon N-acetylation with acetic anhydride. What could be the problem?

Answer:

Low yields in N-acetylation are often due to suboptimal reaction conditions or side reactions.

  • Causality & In-depth Explanation:

    • Incorrect pH: The acetylation of an amino group is highly pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the acetic anhydride can be rapidly hydrolyzed.

    • Hydrolysis of Acetic Anhydride: Acetic anhydride is sensitive to water and will hydrolyze to acetic acid, reducing the amount of acetylating agent available.

    • Steric Hindrance: The cyclopentyl group can sterically hinder the approach of the acetic anhydride to the amino group, slowing down the reaction rate compared to less hindered amino acids.

  • Troubleshooting & Optimization Protocol:

    ParameterRecommended Optimization Steps
    pH Control The Schotten-Baumann reaction conditions are often effective. Maintain a slightly alkaline pH (around 8-10) by using a base such as sodium bicarbonate, sodium carbonate, or a mild organic base like pyridine or triethylamine. This ensures the amino group is deprotonated and nucleophilic.[11]
    Solvent A two-phase system (e.g., water and an organic solvent like dichloromethane or ethyl acetate) can be used, with the amino acid dissolved in the aqueous basic layer and the acetic anhydride in the organic layer. Vigorous stirring is crucial. Alternatively, a homogeneous system using a solvent like tetrahydrofuran (THF) with an organic base can be employed.
    Temperature The reaction is typically exothermic. Perform the addition of acetic anhydride at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. After the addition, the reaction can be allowed to warm to room temperature.
    Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of acetic anhydride to ensure complete conversion of the amino acid.
    Moisture Control Ensure all glassware is dry and use anhydrous solvents if performing the reaction under non-aqueous conditions.

N-Acetylation Optimization Workflow

Start Start: Cyclopentylglycine Base_Screen Screen Base (e.g., NaHCO3, Pyridine) Start->Base_Screen Solvent_Screen Screen Solvent (e.g., H2O/DCM, THF) Base_Screen->Solvent_Screen Temp_Control Vary Temperature (0 °C to RT) Solvent_Screen->Temp_Control Stoich_Check Check Stoichiometry (1.1-1.5 eq. Ac2O) Temp_Control->Stoich_Check Analysis Analyze Yield & Purity (TLC/LC-MS/NMR) Stoich_Check->Analysis Low_Yield Low Yield/Purity? Analysis->Low_Yield Optimized Final Optimized Protocol Low_Yield->Optimized No Re_evaluate Re-evaluate Parameters Low_Yield->Re_evaluate Yes Re_evaluate->Base_Screen

Caption: Systematic workflow for optimizing N-acetylation conditions.

Issue 3: Difficulty in Product Purification and Isolation

Question: My reaction seems to have worked, but I am struggling to isolate a pure, crystalline product of this compound. What purification strategies do you recommend?

Answer:

Purification is a critical step, and the physicochemical properties of your target molecule will dictate the best approach.

  • Causality & In-depth Explanation:

    • Amphiphilic Nature: As an N-acetylated amino acid, the molecule has both a hydrophobic (cyclopentyl and acetyl groups) and a hydrophilic (carboxylic acid and amide) part, which can lead to challenging solubility profiles.

    • Presence of Unreacted Starting Materials or Byproducts: Incomplete reactions will leave starting materials (cyclopentylglycine) or byproducts (acetic acid) in the crude product, which can interfere with crystallization.

    • Incorrect Crystallization Solvent: The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Troubleshooting & Optimization Protocol:

    TechniqueRecommended Procedure
    Aqueous Workup After the N-acetylation, acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylic acid, making the product less soluble in water and allowing it to be extracted into an organic solvent like ethyl acetate or dichloromethane. This step also helps to remove any remaining basic impurities.
    Recrystallization This is the most common method for purifying solid organic compounds. Solvent Screening: Start with a single solvent system. Good candidates for N-acetylated amino acids include water, ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes. Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
    Column Chromatography If recrystallization fails to provide pure material, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. The carboxylic acid may streak on the silica gel; adding a small amount of acetic acid (0.1-1%) to the eluent can help to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The primary starting materials are cyclopentanone, a cyanide source (e.g., sodium cyanide or potassium cyanide), an ammonia source (e.g., ammonium chloride or ammonium carbonate), and an acetylating agent (e.g., acetic anhydride or acetyl chloride).

Q2: How can I monitor the progress of my reactions?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. For these syntheses, you can use silica gel plates and a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid for the amino acid and final product, or a more polar system like dichloromethane/methanol for the intermediates. Staining with ninhydrin can be used to visualize the amino acid intermediate. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for monitoring the reaction and confirming the mass of the desired product.

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR:

    • A singlet for the acetyl methyl protons around δ 2.0 ppm.

    • Multiplets for the cyclopentyl protons, likely in the range of δ 1.5-2.5 ppm.

    • A signal for the α-proton, which would be a singlet if there are no adjacent protons, likely in the region of δ 4.0-4.5 ppm, often broadened by the adjacent nitrogen.

    • A broad singlet for the amide N-H proton, typically between δ 6.0-8.0 ppm.

    • A very broad singlet for the carboxylic acid proton, usually downfield > δ 10 ppm, and its position can be highly variable depending on the solvent and concentration.

  • ¹³C NMR:

    • A signal for the acetyl methyl carbon around δ 23 ppm.

    • Signals for the cyclopentyl carbons in the aliphatic region (δ 25-45 ppm).

    • A signal for the α-carbon around δ 55-65 ppm.

    • Two carbonyl signals: one for the amide carbonyl around δ 170-175 ppm and one for the carboxylic acid carbonyl further downfield, around δ 175-180 ppm.

  • FTIR (Infrared Spectroscopy):

    • A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.

    • A C-H stretch from the alkyl groups just below 3000 cm⁻¹.

    • Two C=O stretches: one for the carboxylic acid around 1700-1725 cm⁻¹ and one for the amide (Amide I band) around 1640-1680 cm⁻¹.

    • An N-H bend (Amide II band) around 1520-1550 cm⁻¹.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, absolutely.

  • Cyanide: All cyanide salts and hydrogen cyanide are extremely toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit readily available and be familiar with its use. All cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.

  • Acetic Anhydride and Acetyl Chloride: These are corrosive and lachrymatory. Handle them in a fume hood with appropriate PPE.

  • Strong Acids and Bases: Handle with care, wearing appropriate gloves and eye protection.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Technical Support Center: Synthesis of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-2-cyclopentylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Our focus is on enhancing yield and purity by understanding the causality behind each experimental step.

I. Overview of the Synthetic Pathway

The most common and robust route to this compound is a three-stage process beginning with a Strecker amino acid synthesis, followed by hydrolysis and N-acetylation. This pathway is valued for its use of readily available starting materials.

Synthesis_Workflow Start Cyclopentanone + Ammonium Chloride + Sodium Cyanide Step1 Stage 1: α-Aminonitrile Formation (Strecker Reaction) Start->Step1 Intermediate1 2-Amino-2-cyclopentylacetonitrile Step1->Intermediate1 Formation of iminium ion & nucleophilic attack Step2 Stage 2: Acid Hydrolysis Intermediate1->Step2 Intermediate2 2-Amino-2-cyclopentylacetic acid Step2->Intermediate2 Nitrile to Carboxylic Acid Step3 Stage 3: N-Acetylation Intermediate2->Step3 Product This compound Step3->Product Amine to Amide

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the synthesis of this compound?

The synthesis is typically achieved via a modified Strecker reaction. This classic method involves the reaction of a ketone (cyclopentanone) with an ammonia source (ammonium chloride) and a cyanide source (sodium or potassium cyanide) to form an α-aminonitrile intermediate.[1][2] This intermediate is then hydrolyzed, usually under strong acidic conditions, to yield the corresponding α-amino acid, 2-amino-2-cyclopentylacetic acid.[3] The final step involves the selective acetylation of the amino group using a reagent like acetic anhydride to produce the target molecule.[4]

Q2: Why is the reaction with cyclopentanone slower compared to aldehydes in a Strecker synthesis?

The reaction rate for ketones in a Strecker synthesis is generally more sluggish than for aldehydes. This is attributed to the increased steric hindrance from the two alkyl groups attached to the carbonyl carbon, as opposed to one alkyl group and a smaller hydrogen atom in an aldehyde.[5] This hindrance makes the nucleophilic attack by both ammonia (to form the imine) and the subsequent cyanide ion less favorable.

Q3: What are the most critical safety precautions for this synthesis?

The primary hazard is the use of sodium or potassium cyanide. Cyanide salts are highly toxic. They must be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Crucially, cyanide salts react with acid to generate highly toxic hydrogen cyanide (HCN) gas.[2] Therefore, the reaction pH must be carefully controlled, and acidic conditions must be strictly avoided during the handling of cyanide. Always have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are trained on its use.

Q4: Can I use a different method besides the Strecker synthesis?

While the Strecker synthesis is the most common, alternative routes to α-amino acids exist, such as the Petasis reaction or methods involving the alkylation of aminomalononitrile precursors.[5][6] However, for this specific α,α-disubstituted amino acid, the Strecker synthesis starting from cyclopentanone offers a direct and cost-effective approach.[1]

III. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Stage 1: α-Aminonitrile Formation (Strecker Reaction)

Q: My yield of the 2-amino-2-cyclopentylacetonitrile intermediate is very low. What are the likely causes and how can I fix it?

A: Low yield in this initial stage is a common problem that can often be traced to one of several factors.

  • Cause 1: Inefficient Imine Formation. The reaction proceeds via an iminium ion intermediate.[2] The equilibrium between the starting cyclopentanone and the cyclopentanimine can be unfavorable.

    • Solution: Ensure your ammonia source is adequate. Using ammonium chloride in conjunction with sodium cyanide is a common and effective method.[2] The ammonium ion (pKa ~9.2) provides a mildly acidic environment that can protonate the carbonyl, activating it for attack by ammonia.

  • Cause 2: Competing Cyanohydrin Formation. The cyanide ion can directly attack the cyclopentanone carbonyl to form a cyanohydrin, a competing side reaction.

    • Solution: The formation of the imine is generally favored at a neutral to slightly basic pH. Carefully controlling the addition of reagents can help. A biphasic solvent system (e.g., water/diethyl ether) can sometimes improve yields by managing the solubility and concentration of reactive species.[5]

  • Cause 3: Poor Reagent Quality. Reagents, especially cyclopentanone, can degrade over time.

    • Solution: Use freshly distilled cyclopentanone to remove any aldol condensation polymers or other impurities. Ensure your cyanide source has not been degraded by moisture.

Troubleshooting Decision Tree: Low Aminonitrile Yield

Troubleshooting_Aminonitrile Start Low Yield of α-Aminonitrile Intermediate Q1 Did you use freshly distilled cyclopentanone? Start->Q1 A1_No Purify cyclopentanone by distillation and repeat experiment. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Result Yield should improve. A1_No->Result Q2 What was the reaction pH / temperature? A1_Yes->Q2 A2_Bad Optimize conditions. Aim for neutral to slightly basic pH. Monitor temperature to prevent side reactions. Q2->A2_Bad Uncontrolled A2_Good Proceed to next check. Q2->A2_Good Controlled A2_Bad->Result Q3 Is the ammonia source and concentration correct? A2_Good->Q3 A3_No Ensure sufficient molar equivalent of NH4Cl or other ammonia source. Q3->A3_No No Q3->Result Yes A3_No->Result

Caption: A decision-making workflow for troubleshooting low aminonitrile yield.

Stage 2: Hydrolysis of the α-Aminonitrile

Q: The hydrolysis of my aminonitrile is incomplete, or I'm seeing significant side products. How can I drive the reaction to completion cleanly?

A: The nitrile group is notoriously stable and requires forceful conditions to hydrolyze, which can lead to incomplete reactions or degradation.[3]

  • Cause 1: Insufficiently Harsh Conditions. The stability of the nitrile triple bond requires significant energy to overcome.

    • Solution: The classical conditions for this step are refluxing with concentrated strong acid, such as 6M HCl or H₂SO₄, for an extended period (12-24 hours).[3] Do not be timid with reaction time or temperature. Monitor the reaction by TLC or LCMS to track the disappearance of the starting material.

  • Cause 2: Formation of Amide Intermediate. Partial hydrolysis of the nitrile will produce an amide (2-amino-2-cyclopentylacetamide), which is more stable than the nitrile but still requires hydrolysis to the carboxylic acid.

    • Solution: Extended reaction times and maintaining a high concentration of acid and water are key to pushing the equilibrium from the amide to the carboxylic acid.

  • Cause 3: Product Degradation. While harsh conditions are necessary, extremely high temperatures or overly concentrated acid for very long periods can lead to decomposition of the desired amino acid.

    • Solution: Find a balance. Refluxing in 6M HCl is a well-established starting point. If degradation is observed (e.g., charring, multiple unidentifiable spots on TLC), consider using slightly milder conditions for a longer time or exploring a two-stage hydrolysis (e.g., base hydrolysis followed by acid workup).

Condition Pros Cons Recommendation
Reflux in 6M HCl Effective, well-documented.Can require long reaction times, corrosive.Recommended starting point. Monitor reaction progress.
Reflux in Conc. H₂SO₄ Very strong, may be faster.Strong oxidizing agent, risk of charring/degradation.Use with caution if HCl fails.
Reflux in 6M NaOH Alternative for acid-sensitive compounds.Requires acidic workup to protonate the product.Consider if acid hydrolysis leads to degradation.
Table 1: Comparison of common hydrolysis conditions for converting the aminonitrile to the amino acid.
Stage 3: N-Acetylation

Q: My final acetylation step is giving a low yield, and the product is difficult to purify.

A: This is often an issue of pH control and purification strategy.

  • Cause 1: Incorrect pH during Acetylation. The amino group must be nucleophilic (unprotonated) to attack the acetylating agent. However, acetic anhydride degrades rapidly in highly basic conditions.

    • Solution: A robust method is the Schotten-Baumann reaction, or a modification thereof. Dissolve the amino acid in a dilute base (e.g., 1M NaOH) to deprotonate the ammonium group, then add acetic anhydride. Maintain a slightly alkaline pH (8-10) during the addition. A well-documented procedure for acetylating glycine with acetic anhydride in water provides an excellent template.[4]

  • Cause 2: Difficulty with Purification. The product is an acid and may be highly soluble in water, making extraction difficult. Residual salts from the previous steps can also co-precipitate.

    • Solution: After the reaction is complete, carefully acidify the solution with cold HCl to a pH of ~2-3. This will protonate your carboxylic acid product, making it less water-soluble and causing it to precipitate. Cool the mixture in an ice bath to maximize crystallization.[4] The collected solid can then be recrystallized from a suitable solvent (e.g., water or ethanol/water mixtures) to remove impurities.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-cyclopentylacetonitrile
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, combine cyclopentanone (0.1 mol), ammonium chloride (0.11 mol), and 150 mL of methanol.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (0.11 mol) in a minimal amount of water (~30 mL). CAUTION: HIGHLY TOXIC. Perform this step in a certified fume hood.

  • Reaction: Slowly add the aqueous sodium cyanide solution to the stirred methanolic solution over 30 minutes, ensuring the temperature remains below 10°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL).

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Protocol 2: Hydrolysis to 2-Amino-2-cyclopentylacetic acid
  • Setup: Place the crude 2-amino-2-cyclopentylacetonitrile from the previous step into a 500 mL round-bottom flask.

  • Acid Addition: Carefully add 200 mL of 6M hydrochloric acid. Equip the flask with a reflux condenser.

  • Reflux: Heat the mixture to reflux and maintain for 18-24 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Isolation: After cooling to room temperature, wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-polar impurities. Evaporate the aqueous layer to dryness under reduced pressure to obtain the crude amino acid hydrochloride salt.

Protocol 3: N-Acetylation to this compound
  • Setup: Dissolve the crude amino acid hydrochloride salt in 100 mL of water in a 500 mL Erlenmeyer flask and cool in an ice bath.

  • pH Adjustment & Acetylation: While stirring vigorously, add 2.5 equivalents of acetic anhydride. Simultaneously, add 3M NaOH solution dropwise to maintain the pH between 8 and 10.

  • Reaction: Continue stirring in the ice bath for 1 hour after the addition is complete.

  • Precipitation: Slowly acidify the cold solution to pH 2 using concentrated HCl. A white precipitate of the product should form.

  • Purification: Keep the mixture in the ice bath for another hour to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

V. References

  • Ndakala, A. J. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(18), 5474. --INVALID-LINK--

  • Chem LibreTexts. (2023). Strecker Amino Acid Synthesis. --INVALID-LINK--

  • Wikipedia. (2023). Strecker amino acid synthesis. --INVALID-LINK--

  • Ashenhurst, J. (2023). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. --INVALID-LINK--

  • Pearson Education. (n.d.). Synthesis of Amino Acids: Strecker Synthesis Practice Problems. --INVALID-LINK--

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans). --INVALID-LINK--

  • Canavelli, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Acetylglycine. Organic Syntheses, Coll. Vol. 2, p.11 (1943); Vol. 14, p.1 (1934). --INVALID-LINK--

  • Pharmaceutical Technology. (2007). Optimization Strategies for API Synthesis and Formulation Development. --INVALID-LINK--

  • Google Patents. (1990). US4918222A - Process for synthesis of N-acetylglycine. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of N-Acetyl-glycine n-docosylamide. --INVALID-LINK--

  • Pearson Education. (n.d.). Which step is critical for transforming alpha aminonitrile into an amino acid in the Strecker synthesis? --INVALID-LINK--

  • BenchChem. (n.d.). Aminomalononitrile as a Precursor for Amino Acid Synthesis. --INVALID-LINK--

  • ChemBK. (n.d.). Cyclopentylacetic acid. --INVALID-LINK--

References

Technical Support Center: Purification of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Acetamido-2-cyclopentylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic amino acid derivative.

I. Understanding the Molecule and Potential Impurities

This compound is a non-proteinogenic amino acid characterized by a cyclopentyl group at the alpha-position. Its synthesis often proceeds through a modified Strecker or a related pathway, which can introduce specific impurities. A plausible synthetic route starting from cyclopentanone is outlined below. Understanding this pathway is critical for anticipating and addressing purification challenges.

A likely synthesis route is a multi-step process that can introduce impurities at each stage.[1][2][3]

Potential Synthesis Pathway and Associated Impurities:

Synthesis_Pathway cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Hydrolysis cluster_3 Potential Impurities Cyclopentanone Cyclopentanone Aminonitrile α-Aminonitrile Intermediate Cyclopentanone->Aminonitrile Strecker Reaction KCN_NH4Cl KCN, NH4Cl KCN_NH4Cl->Aminonitrile AcetamidoNitrile α-Acetamidonitrile Aminonitrile->AcetamidoNitrile N-Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->AcetamidoNitrile FinalProduct This compound (Crude) AcetamidoNitrile->FinalProduct Nitrile Hydrolysis AcidHydrolysis Acid Hydrolysis (e.g., HCl) AcidHydrolysis->FinalProduct Unreacted_Cyclopentanone Unreacted Cyclopentanone Cyanohydrin Cyclopentanone Cyanohydrin Amide_Intermediate 2-Acetamido-2-cyclopentylacetamide Diacetylated_Product Diacetylated by-products Purification_Workflow Start Crude this compound IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChromatography Perform Column Chromatography (Silica Gel) IsSolid->ColumnChromatography No (Oily) PurityCheck1 Assess Purity (TLC/HPLC) Recrystallize->PurityCheck1 Pure Product is Pure PurityCheck1->Pure Purity >95% PurityCheck1->ColumnChromatography Purity <95% PurityCheck2 Assess Purity (HPLC/LC-MS) ColumnChromatography->PurityCheck2 PurityCheck2->Pure Purity >98% IonExchange Consider Ion-Exchange Chromatography PurityCheck2->IonExchange Trace ionic impurities remain IonExchange->Pure

References

Technical Support Center: Synthesis of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-2-cyclopentylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable non-proteinogenic amino acid derivative. Our goal is to provide in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through the formation of the core α-amino acid, 2-amino-2-cyclopentylacetic acid, followed by N-acetylation. The two primary and most established routes for the synthesis of the α-amino acid precursor are the Strecker synthesis and the Bucherer-Bergs reaction , both of which utilize cyclopentanone as the starting material. While robust, these multi-step syntheses can be prone to specific side reactions that can impact yield and purity. This guide will provide a detailed troubleshooting framework for each synthetic route.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the main synthetic routes and the key stages where side reactions may occur.

Strecker_Synthesis cluster_strecker Strecker Synthesis cluster_acetylation Final Step Cyclopentanone Cyclopentanone Aminonitrile α-Aminonitrile Intermediate Cyclopentanone->Aminonitrile + NH₃, CN⁻ AminoAcid 2-Amino-2-cyclopentylacetic Acid Aminonitrile->AminoAcid Hydrolysis AcetylatedProduct This compound AminoAcid->AcetylatedProduct N-Acetylation

Caption: Strecker Synthesis Workflow.

Bucherer_Bergs_Reaction cluster_bucherer_bergs Bucherer-Bergs Reaction cluster_acetylation Final Step Cyclopentanone Cyclopentanone Hydantoin 5,5-Cyclopentanespirohydantoin Cyclopentanone->Hydantoin + (NH₄)₂CO₃, CN⁻ AminoAcid 2-Amino-2-cyclopentylacetic Acid Hydantoin->AminoAcid Hydrolysis AcetylatedProduct This compound AminoAcid->AcetylatedProduct N-Acetylation

Caption: Bucherer-Bergs Reaction Workflow.

Troubleshooting Guide: Strecker Synthesis Route

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[1][2][3] The reaction begins with the formation of an α-aminonitrile from cyclopentanone, ammonia, and a cyanide source, followed by hydrolysis to the desired amino acid.[1][4]

Question 1: Low Yield of the α-Aminonitrile Intermediate

Probable Causes:

  • Incomplete Imine Formation: The initial reaction between cyclopentanone and ammonia to form the corresponding imine is a reversible equilibrium.[4] The presence of water can shift the equilibrium back towards the starting materials.

  • Enamine Formation: A significant side reaction with cyclic ketones like cyclopentanone is the formation of an enamine.[5][6] This occurs through the reaction of the ketone with a secondary amine, which can be present as an impurity or formed in situ, or through an alternative pathway with the primary amine. The resulting enamine is nucleophilic at the β-carbon and can lead to undesired byproducts.

  • Cyanohydrin Formation: Direct addition of cyanide to the carbonyl group of cyclopentanone can compete with imine formation, leading to the cyanohydrin. While the cyanohydrin can sometimes be converted to the aminonitrile, it represents a competing pathway that can reduce the efficiency of the desired reaction.[7]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Anhydrous Conditions To drive the imine formation equilibrium forward.Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a drying agent such as magnesium sulfate or molecular sieves to the reaction mixture.[4]
Control of Reaction Temperature Lower temperatures can favor the desired product by minimizing side reactions that have a higher activation energy.Run the initial imine formation and cyanide addition at a reduced temperature (e.g., 0-5 °C) and monitor the reaction progress by TLC or GC.
Use of a Lewis Acid Catalyst A mild Lewis acid can activate the carbonyl group towards nucleophilic attack by ammonia, promoting imine formation.Add a catalytic amount of a Lewis acid, such as TiCl₄ or ZnCl₂, to the reaction mixture before the addition of ammonia.

Visualizing the Enamine Side Reaction:

Enamine_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Cyclopentanone Cyclopentanone Imine Cyclopentanimine Cyclopentanone->Imine + NH₃ Enamine 1-Aminocyclopentene Cyclopentanone->Enamine + NH₃, - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Decarboxylation_Side_Reaction cluster_main Desired Product cluster_side Potential Side Reaction AcetylatedProduct This compound DecarboxylatedProduct N-Cyclopentylacetamide AcetylatedProduct->DecarboxylatedProduct Heat or Acid, - CO₂

References

Preventing epimerization during 2-Acetamido-2-cyclopentylacetic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Epimerization Control in Peptide Coupling

Guide Topic: Strategies for Preventing Epimerization during the Coupling of 2-Acetamido-2-cyclopentylacetic Acid

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating sterically hindered and N-acetylated amino acids, such as this compound, into their peptide sequences. We will explore the mechanistic underpinnings of epimerization in this context and provide field-proven troubleshooting strategies and optimized protocols to ensure the chiral integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to epimerization during coupling reactions?

A1: The heightened risk of epimerization with this compound stems from a combination of electronic and steric factors that favor a competing intramolecular side reaction over the desired intermolecular peptide bond formation.

The primary mechanism for epimerization of N-acylated amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][2] This process occurs after the carboxylic acid is activated by a coupling reagent. The key factors for this specific residue are:

  • N-Acetamido Group: The presence of the acetyl group on the nitrogen atom facilitates the intramolecular cyclization. The carbonyl oxygen of the acetyl group acts as an internal nucleophile, attacking the activated carboxyl group to form the oxazolone.

  • Steric Hindrance: The bulky cyclopentyl group at the α-carbon sterically hinders the approach of the incoming amine nucleophile (the N-terminus of the peptide chain).[3] This slows down the rate of the desired peptide bond formation.

  • Kinetic Competition: The slower intermolecular coupling reaction provides a larger window of opportunity for the faster intramolecular cyclization to the oxazolone to occur.[4] Once the oxazolone is formed, the α-proton becomes highly acidic and can be readily abstracted by even weak bases in the reaction mixture. Tautomerization to the achiral oxazole followed by re-protonation scrambles the stereocenter, leading to a mixture of D and L isomers (epimerization).[1]

This interplay between facilitated oxazolone formation and sterically impeded peptide bond formation makes maintaining chiral purity a significant challenge for this class of amino acids.

Epimerization_Mechanism Mechanism of Oxazolone-Mediated Epimerization cluster_0 Activation & Cyclization cluster_1 Epimerization cluster_2 Desired Reaction AA_Activated Activated N-Acetyl Amino Acid Oxazolone 5(4H)-Oxazolone (Planar Intermediate) AA_Activated->Oxazolone Intramolecular Cyclization AA_Activated->Oxazolone Favored for Hindered AA Peptide_Bond Desired Peptide (No Epimerization) AA_Activated->Peptide_Bond Intermolecular Coupling (Slowed by Sterics) Enolate Achiral Enolate/ Oxazole Tautomer Oxazolone->Enolate Base-catalyzed Proton Abstraction Epimerized_AA Epimerized Product Enolate->Epimerized_AA Re-protonation

Caption: Oxazolone formation pathway leading to epimerization.

Q2: How does my choice of coupling reagent and additive influence the level of epimerization?

A2: The selection of the coupling reagent and, critically, the additive is the most important factor in controlling epimerization. The goal is to form a reactive intermediate that is less prone to forming the oxazolone than the initial activated species.

  • Coupling Reagents: Reagents are broadly categorized into carbodiimides (e.g., DIC, DCC, EDC), phosphonium salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU).[1][5] While aminium/uronium salts are highly efficient, their activation can sometimes lead to higher epimerization if not controlled properly, especially with sensitive amino acids.[5] Carbodiimides like DIC or EDC are common, but their use without an additive is strongly discouraged as the O-acylisourea intermediate they form is highly reactive and prone to oxazolone formation.[2][6]

  • Role of Additives: Additives are acidic, N-hydroxy compounds that function by trapping the highly reactive O-acylisourea intermediate (formed by carbodiimides) or by exchanging with the activated species from onium salts. This generates a new, more stable active ester that is still reactive enough for amidation but is significantly less likely to cyclize.[5][7]

  • Comparison of Common Additives:

    • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold standard additive and is effective at suppressing epimerization.[5] However, its anhydrous form has explosive properties, leading to restricted availability.

    • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt at both accelerating the coupling reaction and suppressing epimerization.[3][5] The nitrogen atom in the pyridine ring is thought to provide neighboring group participation, further enhancing reactivity and stability.[6]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Oxyma is a modern, non-explosive alternative that has demonstrated efficacy equal to or greater than HOAt in suppressing epimerization.[2][5] Its high reactivity, safety profile, and solubility make it the preferred choice in modern peptide synthesis.[2]

Recommendation: For coupling this compound, we strongly recommend using a carbodiimide-based method, such as DIC , in combination with Oxyma or HOAt as the additive.[5]

Q3: Beyond reagents, what other reaction parameters should I control to minimize epimerization?

A3: Optimizing the reaction environment is crucial. The key parameters to control are the base, solvent, temperature, and activation time.

  • Base Selection: The base used in the reaction can directly contribute to epimerization by abstracting the α-proton.[1]

    • Avoid: Strong or less hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) should be used with caution or avoided.

    • Prefer: Use weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] These are less likely to abstract the α-proton but are still effective at neutralizing protonated species in the reaction.

  • Solvent Choice: The polarity of the solvent significantly influences the rate of epimerization.

    • Polar aprotic solvents like N,N-dimethylformamide (DMF) are known to increase the rate of epimerization.[3]

    • Less polar solvents such as dichloromethane (DCM) or chloroform/trifluoroethanol mixtures have been shown to suppress this side reaction.[3][4] Therefore, DCM is a preferred solvent.

  • Temperature Control: Epimerization, like most chemical reactions, is accelerated at higher temperatures.

    • Conducting the coupling reaction at low temperatures (0 °C to -15 °C) is highly effective in slowing down the rate of oxazolone formation and subsequent proton abstraction.[3][4]

  • Activation Time: Allowing the carboxylic acid to be activated for a prolonged period before the amine is introduced increases the concentration of the epimerization-prone intermediate.

    • Employ an in situ activation protocol where the coupling reagent is added to a mixture of the carboxylic acid, amine component, and additive. This ensures the activated species is consumed by the desired intermolecular reaction as soon as it is formed.[4]

Troubleshooting and Recommended Protocol

Comparative Data: Effect of Conditions on Epimerization

The following table summarizes the typical extent of epimerization observed when coupling a sensitive N-acetylated amino acid under various conditions.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% Epimer (D-isomer)Assessment
HATU(None)DIPEADMF25> 15%Not Recommended
HBTU(None)DIPEADMF25> 10%Not Recommended
DICHOBtNMMDMF0~5-7%Sub-optimal
DICHOAtNMMDCM0< 2%Good
DIC Oxyma NMM DCM 0 < 1% Recommended
DICOxymaNMMDCM25~3-4%Sub-optimal

Note: Data are representative and intended for comparative purposes.

Optimized Protocol for Coupling this compound

This protocol is designed to minimize epimerization by employing an in situ activation method at low temperature with an optimized reagent combination.

Experimental_Workflow start Start dissolve 1. Dissolve Amino Acid (1.0 eq), Peptide-Resin (1.0 eq), & Oxyma (1.1 eq) in anhydrous DCM start->dissolve cool 2. Cool solution to 0 °C (ice-salt bath) under N2 dissolve->cool add_base 3. Add N-Methylmorpholine (NMM) (2.0 eq) and stir for 2 min cool->add_base add_dic 4. Add DIC (1.1 eq) dropwise over 5 minutes add_base->add_dic react 5. Maintain at 0 °C and stir for 2-4 hours add_dic->react monitor 6. Monitor reaction completion (e.g., Kaiser test on resin sample) react->monitor workup 7. Filter, wash resin with DCM, DMF, and MeOH, then dry monitor->workup end_node End workup->end_node

Caption: Recommended experimental workflow for low-epimerization coupling.

Step-by-Step Methodology:

  • Preparation: In a suitable reaction vessel, combine the N-terminal deprotected peptide-resin (1.0 eq), this compound (1.0 eq), and Oxyma (1.1 eq).

  • Solvation: Add anhydrous dichloromethane (DCM) to swell the resin and dissolve the reagents. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath. For extremely sensitive couplings, a temperature of -15 °C can be beneficial.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) to the slurry and stir for 2 minutes.

  • Activation and Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cold slurry.

  • Reaction: Allow the reaction to proceed at 0 °C, stirring gently.

  • Monitoring: Monitor the reaction for completion using a standard method like the Kaiser test for solid-phase synthesis. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter the resin and wash it sequentially with DCM, DMF, and Methanol to remove excess reagents and the diisopropylurea byproduct. Dry the resin under vacuum.

Q4: How can I detect and quantify the level of epimerization in my final product?

A4: Accurate detection and quantification of diastereomeric impurities resulting from epimerization are essential for product characterization. Standard analytical techniques like reversed-phase HPLC may not be sufficient to separate the epimers.

  • Chiral HPLC: This is the most direct method. Using a chiral stationary phase can resolve the desired peptide from its epimer, allowing for accurate quantification.

  • LC-MS/MS: While mass spectrometry cannot distinguish between isomers, it can be coupled with liquid chromatography (LC) that separates them.[8] By comparing the retention times and fragmentation patterns with a synthetic standard of the undesired epimer, one can confirm its presence.

  • Capillary Electrophoresis (CE): CE offers very high resolution and can be an excellent technique for separating closely related diastereomers, especially when using chiral selectors in the running buffer.[9]

  • NMR Spectroscopy: In some cases, high-field NMR can distinguish between diastereomers, as the different spatial arrangements of atoms can lead to distinct chemical shifts, particularly for protons near the modified stereocenter.

References

Troubleshooting chiral separation of 2-Acetamido-2-cyclopentylacetic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of 2-Acetamido-2-cyclopentylacetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. As this molecule contains a carboxylic acid functional group, specific strategies are often required to achieve optimal peak shape and resolution. This resource combines theoretical principles with field-proven methodologies to empower you to overcome these hurdles efficiently.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each troubleshooting step.

Q1: Why am I seeing poor resolution (Rs < 1.5) or no separation at all?

Poor resolution is the most common challenge in chiral separations. The cause can typically be traced back to the mobile phase, the choice of chiral stationary phase (CSP), or instrument parameters. Chiral recognition is a delicate balance of intermolecular interactions, and minor changes can have a significant impact.[1][2]

Troubleshooting Workflow:

G start Poor Resolution (Rs < 1.5) decision1 Is the CSP appropriate for acidic compounds? start->decision1 decision2 Is the mobile phase optimized? decision1->decision2 Yes process1 Screen alternative CSPs (e.g., different polysaccharide or Pirkle-type columns) decision1->process1 No decision3 Are instrument parameters optimal? decision2->decision3 Yes process2 Adjust mobile phase: 1. Alter alcohol modifier (IPA vs. EtOH) 2. Change acidic additive (TFA vs. FA) 3. Vary additive concentration (0.1% - 0.5%) decision2->process2 process3 Optimize instrument: 1. Lower temperature (e.g., 15-25°C) 2. Reduce flow rate decision3->process3 No end_ok Resolution Improved process1->end_ok end_partial Partial Improvement process2->end_partial process3->end_partial end_partial->decision2

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: For an acidic analyte like this compound, polysaccharide-based CSPs are a robust starting point.[3][4][5] Columns such as Daicel's CHIRALPAK® AD-H or CHIRALCEL® OD-H are often successful.[6] If these are not providing separation, consider alternative phases like anion-exchange (QN-AX, QD-AX) or macrocyclic glycopeptide columns, which offer different chiral recognition mechanisms.[7][8]

  • Optimize the Mobile Phase:

    • Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase (typically with a hexane or heptane base in normal phase) are critical. The alcohol acts as a polar competitor for binding sites on the CSP. Switching from isopropanol to ethanol, or vice-versa, can dramatically alter selectivity.[9][10]

    • Acidic Additive: An acidic additive is essential for good peak shape and can also influence selectivity.[11][12] The most common choices are trifluoroacetic acid (TFA) or formic acid (FA). Start with 0.1% (v/v) and adjust as needed. Sometimes, changing the acid type or its concentration can be the key to achieving separation.[13]

  • Adjust Temperature: Chiral separations are often sensitive to temperature.[14] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[14] Try reducing the column temperature to 25°C, 20°C, or even 15°C.

Q2: My peaks are tailing severely. What is the cause and how can I fix it?

Peak tailing for an acidic compound is almost always due to undesirable secondary ionic interactions with the stationary phase support.[11][14] The carboxylic acid group can interact with residual silanol groups on the silica surface, leading to a secondary, strong retention mechanism that causes the peak to tail.

Solutions:

  • Increase Acidic Additive Concentration: This is the most effective solution. The acidic additive (e.g., 0.1% - 0.5% TFA or FA) serves to protonate the residual silanol groups on the silica surface, minimizing their ability to interact with your acidic analyte.[11][14] It also ensures the analyte remains in a single, protonated state.

  • Check Mobile Phase pH (Reversed-Phase): If working in reversed-phase mode, ensure the mobile phase pH is at least 2 units below the pKa of your carboxylic acid. This keeps the analyte in its neutral, protonated form, preventing ionic interactions with the stationary phase.[14]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[14] Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves dramatically, column overload was the issue.

Q3: My retention times are drifting and my results are not reproducible. What should I check?

Inconsistent results in chiral chromatography often point to issues with column equilibration or the stability of the mobile phase. Polysaccharide-based CSPs can have "memory effects," where additives from previous runs slowly leach out, changing the separation conditions over time.[1][11]

Systematic Checks:

  • Column Equilibration: Chiral columns, especially when additives are used, require longer equilibration times than standard reversed-phase columns. Ensure you are flushing the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile component (e.g., hexane) or degradation of additives can alter the mobile phase composition and affect retention times.

  • Temperature Control: Verify that your column oven is maintaining a stable temperature. As mentioned, small temperature fluctuations can lead to significant shifts in retention and resolution.[14]

  • Beware of the "Memory Effect": If you frequently switch between methods using basic and acidic additives on the same column, residual additives can be retained by the stationary phase and alter subsequent analyses.[1][11] It is best practice to dedicate specific columns to acidic or basic methods. If this is not possible, a thorough flushing procedure with a solvent like isopropanol or ethanol is required between method changes.[9][15]

Experimental Protocols & Data

Protocol: Initial Screening for Chiral Method Development

This protocol outlines a systematic approach to screen for initial separation conditions.

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase system for the enantiomers of this compound.

Materials:

  • Racemic standard of this compound (~1 mg/mL in mobile phase)

  • HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA)

  • Columns: CHIRALPAK® AD-H (Amylose-based), CHIRALCEL® OD-H (Cellulose-based)[6][16]

Procedure:

  • System Preparation: Ensure the HPLC system is clean and purged. Install the first column (e.g., CHIRALPAK® AD-H).

  • Mobile Phase Preparation: Prepare the initial mobile phases as described in the table below. For example, Mobile Phase 1: 900 mL Hexane, 100 mL IPA, 1 mL TFA.

  • Column Equilibration: Equilibrate the column with the first mobile phase at a flow rate of 1.0 mL/min for at least 20 minutes.

  • Injection: Inject 5-10 µL of the racemic standard.

  • Analysis: Run the analysis for 15-20 minutes, monitoring at a suitable UV wavelength.

  • Screening: Repeat steps 3-5 for each mobile phase and each column listed in the table.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting, shoulders, or baseline separation. The condition that provides the best initial separation is the starting point for further optimization.

Table 1: Recommended Starting Conditions for Screening

ColumnMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)Expected Outcome
CHIRALPAK® AD-H 90:10:0.1 Hexane/IPA/TFA1.025Good starting point for many racemates.[6]
CHIRALPAK® AD-H 90:10:0.1 Hexane/EtOH/TFA1.025EtOH can offer different selectivity than IPA.[9]
CHIRALCEL® OD-H 90:10:0.1 Hexane/IPA/TFA1.025Complementary selectivity to AD-H.[6]
CHIRALCEL® OD-H 90:10:0.1 Hexane/EtOH/TFA1.025Screening both alcohols is crucial.

Frequently Asked Questions (FAQs)

  • Q: Which mode is better for this compound: normal phase, reversed-phase, or polar organic?

    • A: Normal phase (e.g., Hexane/Alcohol) is the most common and often most successful mode for polysaccharide-based chiral separations.[3] It provides a good balance of interaction mechanisms for chiral recognition. Polar organic mode (e.g., Methanol or Acetonitrile with additives) can also be effective and is worth screening. Reversed-phase methods are possible but can be more challenging for this type of analyte on polysaccharide CSPs.

  • Q: Can I use solvents like THF, Chloroform, or Acetone with my chiral column?

    • A: It depends on the type of column. For coated polysaccharide phases (like standard AD-H or OD-H), these solvents are "forbidden" and will irreversibly damage the column by stripping the chiral selector from the silica support.[17][18] For immobilized phases (e.g., CHIRALPAK IA, IB, IC), these solvents can be used, offering an extended range of mobile phase options.[4][17] Always check your column's instruction manual.[9][10]

  • Q: How should I store my chiral column?

    • A: For short-term storage (overnight), it is acceptable to leave the column in the mobile phase (without acidic/basic additives if possible). For long-term storage (more than a week), flush the column with a solvent compatible with your last mobile phase and store it in the recommended shipping solvent, which is typically a Hexane/IPA or Hexane/Ethanol mixture.[10] For columns used in polar organic mode, flush with pure ethanol or isopropanol before storing.[9]

  • Q: My sample is not dissolving well in the hexane-based mobile phase. What can I do?

    • A: This is a common issue with polar analytes in normal phase.[19] The best practice is to dissolve the sample in a solvent that is strong enough to solubilize it but is also a weak eluent, such as 100% of the alcohol modifier (e.g., isopropanol or ethanol). Ensure your injection volume is small (1-5 µL) to minimize peak distortion caused by the strong injection solvent.

References

Technical Support Center: Purification of 2-Acetamido-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 2-Acetamido-2-cyclopentylacetic acid. We address common challenges encountered during the isolation and purification of this compound, providing detailed troubleshooting protocols and evidence-based solutions to ensure the highest standards of product purity.

Section 1: Understanding the Impurity Profile

Effective purification begins with a clear understanding of potential impurities. The impurity profile of crude this compound is intrinsically linked to its synthetic route. The two most common pathways are the direct acetylation of 2-amino-2-cyclopentylacetic acid and the Strecker synthesis from cyclopentanone.

  • Direct Acetylation Route: This involves treating the parent amino acid with an acetylating agent, typically acetic anhydride.[1]

  • Strecker Synthesis Route: This multi-step process begins with cyclopentanone, an amine source (ammonia), and a cyanide source, which form an α-aminonitrile intermediate that is subsequently hydrolyzed to the amino acid and then acetylated.[2][3][4]

The table below outlines the most probable impurities arising from these synthetic pathways.

ImpurityProbable SourceKey Properties & Removal Strategy
2-Amino-2-cyclopentylacetic acid Incomplete acetylation of the starting material.Basic. Forms a water-soluble salt in acidic conditions. Can be removed via acid-base extraction by washing the organic layer with a dilute acid.
Acetic Acid / Acetic Anhydride Excess reagent from the acetylation step.Acidic / Reactive. Volatile. Can be removed by aqueous washes (reacts with water/base) and evaporation under reduced pressure.
Cyclopentanone Unreacted starting material from the Strecker synthesis.Neutral. Non-polar. Remains in the organic layer during acid-base extraction. Removed by recrystallization or chromatography.
α-Amino-α-cyclopentylacetonitrile Incomplete hydrolysis of the Strecker intermediate.Basic. Can be hydrolyzed to the desired amino acid under acidic workup conditions or removed via extraction.
Polymeric Byproducts Side reactions, especially during Strecker synthesis or under harsh reaction conditions.Often colored and complex. Best removed by treatment with activated carbon followed by recrystallization.

Section 2: Troubleshooting Guide

This section adopts a problem-solving approach to common issues encountered during the purification of this compound.

Q1: My final product has a low melting point and appears wet or oily, refusing to crystallize properly. What's happening?

A1: This issue, often termed "oiling out," typically points to the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation. Residual solvents or unreacted starting materials are common culprits.

  • Probable Causes:

    • Incomplete Solvent Removal: Residual organic solvent (e.g., ethyl acetate, dichloromethane) from the workup is trapped in the solid.

    • Excess Acetic Acid: If acetylation was performed, residual acetic acid can make the product appear oily.

    • High Impurity Load: The presence of unreacted starting materials or byproducts prevents effective crystallization.

  • Recommended Solutions:

    • Co-evaporation: Dissolve the crude product in a suitable solvent like dichloromethane, then evaporate it under reduced pressure. Repeat this process 2-3 times with fresh solvent to azeotropically remove trapped volatiles.

    • Trituration: If the product is semi-solid, try triturating (grinding the solid in a small amount of a solvent in which the desired product is insoluble, but the impurities are soluble). A non-polar solvent like hexanes or diethyl ether can be effective for washing away less polar impurities.

    • Re-evaluate the Workup: Ensure your acid-base extraction protocol is robust enough to remove the majority of impurities before attempting crystallization (See Protocol 1).

Q2: After purification, my product is a discolored powder (yellow to brown) instead of the expected white solid. How can I fix this?

A2: Discoloration is almost always due to high-molecular-weight, conjugated byproducts or degradation products that are intensely colored even at low concentrations.[5]

  • Probable Causes:

    • Thermal Degradation: Overheating during solvent evaporation can cause decomposition.

    • Reaction Byproducts: Certain side reactions, particularly in the Strecker pathway, can generate colored impurities.[2]

    • Oxidation: Air oxidation of certain impurities can lead to color formation.

  • Recommended Solutions:

    • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount (1-2% w/w) of activated carbon (charcoal) and gently heat or stir for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the carbon, then allow the clear filtrate to cool and crystallize. Caution: Use charcoal sparingly as it can adsorb the desired product, reducing the yield.

    • Optimize Solvent Evaporation: Use a rotary evaporator at a moderate temperature (e.g., <40°C) to remove solvents. Avoid prolonged heating.

Q3: My acid-base extraction yields are consistently low. Where am I losing my product?

A3: Product loss during acid-base extraction is common and can usually be traced to incorrect pH, insufficient extraction, or premature precipitation.

  • Probable Causes:

    • Incorrect pH for Extraction: During the basic wash, if the pH of the aqueous layer is not sufficiently high (at least 2 pH units above the pKa of the carboxylic acid), the compound will not be fully deprotonated and will remain in the organic layer.[6]

    • Incorrect pH for Precipitation: During re-acidification, if the pH is not low enough (at least 2 pH units below the pKa), the product will not fully protonate and will remain dissolved in the aqueous layer as the carboxylate salt.

    • Insufficient Extractions: Using only a single extraction for each step is often incomplete. Multiple extractions with smaller volumes of solvent are more efficient.

    • Emulsion Formation: A stable emulsion can form at the interface of the organic and aqueous layers, trapping the product.

  • Recommended Solutions:

    • Verify pH: Use a pH meter or pH paper to confirm the pH of the aqueous layer at each stage. For extracting the acid into the aqueous phase with base, aim for a pH > 9. For precipitating the product by adding acid, aim for a pH < 3.

    • Perform Multiple Extractions: Extract the organic layer at least twice with the basic solution. Similarly, when back-extracting the product after acidification, use at least three portions of fresh organic solvent.[7]

    • Break Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the mixture through a pad of Celite® can be effective.

Section 3: Standard Purification Protocols

These protocols provide detailed, step-by-step instructions for the most effective purification methods.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[8][9][10]

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with a fresh portion of 1 M NaHCO₃.

    • Expert Insight: A weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide to minimize the risk of hydrolyzing the acetamido group.[9]

  • Combine Aqueous Layers: Combine the aqueous extracts from step 2. This solution now contains the sodium salt of your target compound.

  • Acidification & Precipitation: Cool the combined aqueous solution in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts. Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent.

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[5][6]

    Potential Solvents / Systems
    Water
    Ethanol / Water mixture
    Isopropanol / Water mixture

    | Ethyl Acetate / Hexanes mixture |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid just dissolves. Do not add excessive solvent.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface. Dry the crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for this compound? A1: For crude material from synthesis, a well-executed acid-base extraction (Protocol 1) is the most effective initial strategy. It efficiently removes the majority of both neutral and basic impurities, significantly simplifying any subsequent purification steps.

Q2: Why does my compound streak on a silica gel TLC plate, and how can I fix it? A2: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel TLC plates. This occurs because the acidic protons on the silica surface interact strongly with the carboxylic acid, leading to poor chromatographic behavior. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (mobile phase). This suppresses the ionization of your compound on the silica surface, resulting in sharper, more defined spots.[5] This same principle applies to column chromatography.

Q3: What analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of organic impurities, even at low levels.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The ideal method for assessing purity. It separates the main compound from impurities and provides their mass, aiding in their identification.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to broaden and be depressed.

Section 5: Visual Workflows

General Purification Workflow

The following diagram outlines the standard, logical workflow for purifying crude this compound from its synthesis.

PurificationWorkflow Crude Crude Product (from synthesis) Extraction Acid-Base Extraction (Protocol 1) Crude->Extraction Analysis1 Purity Check (TLC / ¹H NMR) Extraction->Analysis1 Waste Impurities Removed Extraction->Waste Recrystallization Recrystallization (Protocol 2) Analysis1->Recrystallization Purity < 98% FinalAnalysis Final Purity Analysis (LC-MS, MP, ¹H NMR) Analysis1->FinalAnalysis Purity ≥ 98% Recrystallization->FinalAnalysis Recrystallization->Waste PureProduct Pure Product (>98%) FinalAnalysis->PureProduct Pass

Caption: A standard workflow for the purification and analysis of this compound.

Troubleshooting Crystallization Issues

This decision tree provides a logical path for troubleshooting when the product fails to crystallize properly.

Caption: A decision tree for troubleshooting common crystallization problems.

References

Stability issues of 2-Acetamido-2-cyclopentylacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Acetamido-2-cyclopentylacetic acid

A Guide to Understanding and Managing Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and established industry practices for stability testing to help you anticipate and troubleshoot potential challenges.

Overview of Chemical Stability

This compound, like many pharmaceutical compounds, possesses functional groups that can be susceptible to degradation under certain environmental conditions. The primary sites for potential instability are the amide linkage and the carboxylic acid group. Understanding the reactivity of these groups is crucial for designing robust formulations and ensuring the integrity of your experimental results.

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[1][2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high heat, a wide range of pH values, oxidizing agents, and intense light.[4]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

Degradation_Pathways Figure 1: Potential Degradation Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound (C9H15NO3) B 2-Amino-2-cyclopentylacetic acid + Acetic Acid A->B Acid/Base Hydrolysis D N-Oxide derivatives A->D Oxidative Stress (e.g., H2O2) E Ring-opened products A->E Strong Oxidation C Cyclopentylglycine B->C Further Degradation (Decarboxylation under harsh conditions)

Caption: Potential degradation routes for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, formulation, and analysis of this compound.

pH-Related Instability

Question: I'm observing a loss of my parent compound in an aqueous solution with a low pH. What is the likely cause and how can I mitigate this?

Answer: In acidic aqueous solutions, the primary degradation pathway for this compound is likely the hydrolysis of the amide bond. This is a common reaction for N-acetylated amino acids.[5] The reaction is catalyzed by hydronium ions (H₃O⁺) and results in the cleavage of the amide linkage to yield 2-amino-2-cyclopentylacetic acid and acetic acid.

Troubleshooting Steps:

  • pH Adjustment: The rate of acid-catalyzed hydrolysis is dependent on the concentration of H₃O⁺. If your experimental conditions permit, increasing the pH to a more neutral range (pH 5-7) will significantly reduce the rate of degradation.

  • Buffer Selection: Utilize a buffer system to maintain a stable pH. Phosphate or citrate buffers are common choices, but ensure they are compatible with your downstream applications.

  • Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Storing your solutions at lower temperatures (e.g., 2-8°C) will slow down the degradation process.

  • Solvent System: If water is not essential for your application, consider dissolving the compound in a non-aqueous solvent where hydrolysis cannot occur.

Question: My compound seems to be degrading in a basic solution (pH > 9). Is this also hydrolysis?

Answer: Yes, amide hydrolysis can also be catalyzed by hydroxide ions (OH⁻) in basic conditions. The mechanism is different from acid-catalyzed hydrolysis but the end products are the same: 2-amino-2-cyclopentylacetic acid (as its carboxylate salt) and acetate. Basic conditions can also potentially lead to other side reactions, though amide hydrolysis is typically the most significant.

Troubleshooting Steps:

  • pH Optimization: Similar to acidic conditions, avoid excessively high pH values. Aim for a neutral to slightly acidic pH range if possible.

  • Excipient Compatibility: Be mindful of basic excipients in your formulation that could raise the local pH.

  • Storage: As with acid-catalyzed hydrolysis, maintain low storage temperatures to decrease the reaction rate.

Oxidative Instability

Question: I've noticed the appearance of unexpected peaks in my chromatogram after adding certain excipients, particularly those with peroxide impurities. Could this be oxidation?

Answer: Yes, oxidation is a plausible degradation pathway. While the cyclopentyl and acetyl groups are relatively stable, the nitrogen atom in the amide group can be susceptible to oxidation, potentially forming N-oxide derivatives. Under more aggressive oxidative stress, cleavage of the cyclopentyl ring could occur.[6] Common sources of oxidative stress in a laboratory setting include peroxides (often found as impurities in polymers like polysorbates), dissolved oxygen, and exposure to certain metal ions that can catalyze oxidation.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure that all solvents and excipients are of high purity and low in peroxide content.

  • Inert Atmosphere: For oxygen-sensitive formulations, prepare and store them under an inert atmosphere, such as nitrogen or argon.

  • Antioxidants: Consider the addition of antioxidants to your formulation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice of antioxidant will depend on the solvent system and compatibility with your intended use.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

Thermal and Photochemical Instability

Question: What are the recommended storage conditions for solid this compound?

Answer: For the solid material, storage in a refrigerator (2-8°C) is recommended to minimize the potential for any long-term solid-state degradation.[7] It should be stored in a well-sealed container to protect it from moisture.

Question: I need to work with the compound in solution. Is it sensitive to light?

Answer: While the core structure of this compound does not contain a significant chromophore that would suggest high photosensitivity, it is always good practice to protect solutions from direct, high-intensity light, especially UV light.[1] Photodegradation can sometimes be initiated by impurities or excipients in a formulation.

Troubleshooting Steps:

  • Use Amber Vials: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Minimize Exposure: During experimental manipulations, minimize the exposure of the solution to ambient light.

  • Photostability Testing: If the final product will be exposed to light, a formal photostability study according to ICH Q1B guidelines should be performed. This involves exposing the compound to a controlled source of UV and visible light.

Experimental Protocols & Workflows

To assist you in evaluating the stability of this compound in your specific matrix, we provide the following generalized protocols.

Forced Degradation Study Workflow

A forced degradation study is a critical step in understanding the stability profile of a compound.[8] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Forced_Degradation_Workflow Figure 2: Forced Degradation Workflow cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) B Stress Conditions C Neutralize & Dilute B->C D Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Identify Degradants & Elucidate Pathways D->E S1 Acid Hydrolysis (0.1 M HCl, 60°C) S2 Base Hydrolysis (0.1 M NaOH, 60°C) S3 Oxidation (3% H2O2, RT) S4 Thermal (80°C, Solid & Solution) S5 Photolytic (ICH Q1B Light Box)

Caption: A typical workflow for a forced degradation study.

Protocol 1: Forced Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature and protect from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the solid compound and a separate aliquot of the stock solution in an oven at 80°C. Sample at 24 and 48 hours.

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of NaOH before dilution.

    • For base-stressed samples, neutralize with an equivalent amount of HCl before dilution.

    • For oxidative and thermal samples, no quenching is needed.

  • Analysis: Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze using a stability-indicating analytical method.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Protocol 2: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile stationary phase for moderately polar compounds.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 20 minutes to elute all components, including potential degradants.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 200-400 nm). This helps in identifying peaks that may not be visible at a single wavelength and assessing peak purity.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, peroxide, etc.).

    • Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

    • The goal is a resolution (Rs) of >1.5 between all critical peak pairs.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Summary Tables

Use the following templates to organize your stability data.

Table 1: pH Stability Study Results

pHBuffer SystemTemperature (°C)Time (hours)% Parent Compound RemainingAppearance of Degradation Products (Peak Area %)
2.0HCl600
2.0HCl608
2.0HCl6024
7.0Phosphate600
7.0Phosphate608
7.0Phosphate6024
10.0Carbonate600
10.0Carbonate608
10.0Carbonate6024

References

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 2-Acetamido-2-cyclopentylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this challenging synthesis. As an α,α-disubstituted amino acid with a sterically demanding cyclopentyl group, the selection of an appropriate catalytic system is paramount to achieving high yield and enantioselectivity. This document provides a comprehensive overview of recommended catalytic systems, troubleshooting for common issues, and detailed experimental protocols.

I. Overview of Synthetic Strategies

The synthesis of α,α-disubstituted amino acids like this compound presents unique challenges due to the steric hindrance around the α-carbon.[1] This often leads to lower reactivity and difficulty in achieving high enantioselectivity. The primary strategies for the asymmetric synthesis of this target molecule can be broadly categorized into three main approaches:

  • Rhodium-Catalyzed Asymmetric Hydrogenation of α-Enamides: This is a powerful and widely used method in the pharmaceutical industry for the synthesis of chiral amino acids.[2] It involves the hydrogenation of a prochiral α-substituted enamide precursor.

  • Chiral Phase-Transfer Catalysis (PTC): This method offers an operationally simple and effective way to perform asymmetric alkylations of glycine Schiff base esters.[3][4]

  • Enzymatic Kinetic Resolution: This biocatalytic approach can be highly selective for the resolution of racemic N-acetyl-α,α-disubstituted amino acids.[5][6]

The choice of strategy will depend on factors such as available starting materials, desired scale, and the specific experimental capabilities of your laboratory.

II. Catalyst Selection and Troubleshooting Guide (Q&A Format)

This section addresses specific questions and potential issues you may encounter during your experiments.

A. Rhodium-Catalyzed Asymmetric Hydrogenation

Question 1: Which type of rhodium catalyst is best suited for the asymmetric hydrogenation of the enamide precursor to this compound?

Answer: For α-substituted enamides, rhodium complexes with chiral bisphosphine ligands are generally the most effective.[7] Ligands such as those from the DuPHOS and BisP* families have shown excellent enantioselectivity for a wide range of enamide substrates.[7] Given the steric bulk of the cyclopentyl group, a ligand with a good balance of steric hindrance and electronic properties is crucial.

dot

Catalyst_Selection_Rh Substrate α-Enamide Precursor of This compound Catalyst_Choice Choice of Chiral Ligand for Rhodium Substrate->Catalyst_Choice DuPHOS DuPHOS Family Ligands Catalyst_Choice->DuPHOS Excellent for many enamides BisP BisP* Family Ligands Catalyst_Choice->BisP High ee for sterically demanding substrates Other_Ligands Other Chiral Diphosphines Catalyst_Choice->Other_Ligands Screening may be required Outcome High Enantioselectivity (>95% ee) DuPHOS->Outcome BisP->Outcome

Caption: Catalyst selection workflow for Rh-catalyzed hydrogenation.

Question 2: I am observing low conversion in my hydrogenation reaction. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in rhodium-catalyzed hydrogenations can stem from several factors:

  • Catalyst Deactivation: The catalyst may be sensitive to impurities in the substrate, solvent, or hydrogen gas. Ensure all reagents and gases are of high purity. Degassing the solvent and substrate thoroughly before introducing the catalyst is critical.

  • Insufficient Hydrogen Pressure: While some hydrogenations proceed at low pressure, sterically hindered substrates may require higher pressures to achieve reasonable reaction rates. Incrementally increasing the hydrogen pressure (e.g., from 1 atm to 10 atm) can improve conversion.

  • Low Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary. However, this should be balanced against the cost of the catalyst.

  • Reaction Temperature: The optimal temperature can vary. While many asymmetric hydrogenations are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) may increase the rate. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.

Question 3: The enantioselectivity of my product is poor. What steps can I take to improve it?

Answer: Poor enantioselectivity is a common challenge. Consider the following:

  • Ligand Screening: The choice of chiral ligand is the most critical factor. If one ligand gives poor results, screen a panel of different chiral diphosphine ligands. Even subtle changes in the ligand structure can have a dramatic effect on enantioselectivity.[8]

  • Solvent Effects: The polarity of the solvent can influence the catalyst-substrate complex and, therefore, the enantioselectivity. Screen a range of solvents, from non-polar (e.g., toluene, THF) to polar (e.g., methanol, isopropanol).

  • Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity. For example, the presence of a non-coordinating base can sometimes be beneficial.[2]

  • Temperature: As mentioned, temperature can affect enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess (ee), although it may also slow down the reaction rate.

Parameter Troubleshooting Action Expected Outcome
Low Conversion Increase H₂ pressure; Increase catalyst loading; Increase temperatureImproved reaction rate and yield
Low Enantioselectivity Screen different chiral ligands; Optimize solvent; Lower temperatureIncreased enantiomeric excess (ee)
Irreproducible Results Ensure high purity of all reagents; Thoroughly degas systemConsistent yield and ee
B. Chiral Phase-Transfer Catalysis (PTC)

Question 4: What is the recommended starting material and catalyst for the PTC synthesis of this compound?

Answer: The most common approach is the alkylation of a glycine Schiff base ester, such as N-(diphenylmethylene)glycine tert-butyl ester.[3] The catalyst of choice is typically a chiral quaternary ammonium salt derived from Cinchona alkaloids. These catalysts are commercially available or can be synthesized.

Question 5: My PTC reaction is slow and gives a mixture of mono- and di-alkylated products. How can I optimize this?

Answer:

  • Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is crucial. A higher concentration can increase the rate of deprotonation but may also lead to hydrolysis of the ester. A 50% w/w aqueous solution is often a good starting point.

  • Stirring Rate: In a biphasic system, efficient mixing is essential for the transfer of the enolate between the aqueous and organic phases. Ensure vigorous stirring.

  • Phase-Transfer Catalyst: The structure of the PTC catalyst is key. Catalysts with bulky substituents on the nitrogen atom and a hydroxyl group capable of hydrogen bonding often show improved performance.

  • Sequential Alkylation: For α,α-disubstituted amino acids, the reaction is performed in two steps. First, the glycine Schiff base is mono-alkylated. Then, after purification or in a one-pot procedure, a second, more reactive alkylating agent is added.[3] For your target molecule, you would first introduce one cyclopentyl group, followed by the second.

dot

PTC_Workflow Start Glycine Schiff Base Ester Step1 1. Add Cyclopentyl Halide 2. Chiral PTC Catalyst 3. Aqueous Base Start->Step1 Intermediate Mono-cyclopentylated Glycine Derivative Step1->Intermediate Step2 1. Add Second Alkylating Agent (e.g., another cyclopentyl halide or a different electrophile) 2. Base Intermediate->Step2 Product α,α-Disubstituted Glycine Derivative Step2->Product Deprotection Acidic Hydrolysis Product->Deprotection Final_Product 2-Amino-2-cyclopentylacetic acid Deprotection->Final_Product

Caption: General workflow for PTC synthesis.

C. Enzymatic Kinetic Resolution

Question 6: I have synthesized racemic N-acetyl-2-amino-2-cyclopentylacetic acid. Can I use an enzyme to resolve the enantiomers?

Answer: Yes, enzymatic kinetic resolution is a viable strategy. Acylases are a class of enzymes that can selectively hydrolyze the N-acyl group of one enantiomer of an amino acid, allowing for the separation of the unreacted N-acetylated enantiomer and the free amino acid enantiomer.[6] Lipases can also be used for the resolution of amino acid esters.[5]

Question 7: My enzymatic resolution is not proceeding to 50% conversion, or the enantioselectivity is low. What should I check?

Answer:

  • Enzyme Selection: Not all acylases or lipases will be effective for your specific substrate. It is often necessary to screen a panel of different enzymes to find one with high activity and selectivity.

  • pH and Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for the chosen enzyme must be maintained. Consult the supplier's data sheet for the recommended pH and temperature range.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.

  • Co-solvents: If your substrate has low aqueous solubility, a small amount of a water-miscible organic co-solvent (e.g., DMSO, isopropanol) can be added. However, be aware that high concentrations of organic solvents can denature the enzyme.

III. Recommended Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of the enamide precursor to this compound. Note: This is a representative protocol and may require optimization for your specific setup.

1. Preparation of the α-Enamide Substrate:

The α-enamide precursor can be synthesized from the corresponding α-keto acid or ester. A common method is the reaction of 2-cyclopentyl-2-oxoacetic acid with acetamide in the presence of a dehydrating agent.

2. Asymmetric Hydrogenation:

  • Materials:

    • α-Enamide substrate

    • [Rh(COD)₂]BF₄ (or other Rh precursor)

    • Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)

    • Anhydrous, degassed solvent (e.g., methanol)

    • High-purity hydrogen gas

    • Autoclave or high-pressure hydrogenation vessel

  • Procedure:

    • In a glovebox, charge a pressure-resistant vial or the autoclave liner with the Rh precursor (1 mol%) and the chiral ligand (1.1 mol%).

    • Add a small amount of the degassed solvent and stir for 15-20 minutes to form the catalyst complex.

    • In a separate flask, dissolve the α-enamide substrate in the degassed solvent.

    • Transfer the substrate solution to the vial/liner containing the catalyst.

    • Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.

    • Purge the vessel with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure (start with 5 atm).

    • Stir the reaction mixture at room temperature for the desired time (monitor by TLC or HPLC).

    • Upon completion, carefully vent the hydrogen gas and purge with an inert gas (e.g., nitrogen or argon).

    • Concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography or recrystallization.

3. Determination of Enantiomeric Excess (ee):

The ee of the product should be determined by chiral HPLC or GC after conversion to a suitable derivative (e.g., the methyl ester).

IV. References

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. J. Am. Chem. Soc.2021 , 143 (6), 2645–2652. --INVALID-LINK--[9][10][11]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chem. Pharm. Bull.2007 , 55 (3), 349-357. --INVALID-LINK--[12][13]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev.2013 , 42, 728-754. --INVALID-LINK--[2]

  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-STAGE.2007 , 55 (3), 349-357. --INVALID-LINK--[13]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* J. Am. Chem. Soc.2000 , 122 (44), 10966–10973. --INVALID-LINK--[7]

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. ACS Publications.2021 . --INVALID-LINK--[10]

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. ResearchGate.2021 . --INVALID-LINK--[11]

  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Org. Biomol. Chem.2008 , 6, 2033-2044. --INVALID-LINK--

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate.2022 . --INVALID-LINK--[14]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Org. Biomol. Chem.2017 , 15, 8749-8752. --INVALID-LINK--

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ResearchGate.2025 . --INVALID-LINK--[1]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chem. Rev.2003 , 103 (8), 3029–3069. --INVALID-LINK--[8]

  • The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. SciSpace.1989 . --INVALID-LINK--[15]

  • Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. J. Org. Chem.2014 , 79 (19), 9112-9124. --INVALID-LINK--[16]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Oriental Journal of Chemistry.2016 , 32 (2), 1147-1153. --INVALID-LINK--[17]

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. J. Org. Chem.1996 , 61 (21), 7398-7401. --INVALID-LINK--[5]

  • The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate.1951 . --INVALID-LINK--[6]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Front. Chem.2021 , 9, 684811. --INVALID-LINK--

  • Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate.2008 . --INVALID-LINK--[18]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.--INVALID-LINK--[3]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Nat. Catal.2022 , 5, 290-299. --INVALID-LINK--

  • The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. SciSpace.1989 . --INVALID-LINK--[19]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Scilit.2005 . --INVALID-LINK--[4]

  • Enzymatic strategies for asymmetric synthesis. Nat. Rev. Methods Primers.2021 , 1, 49. --INVALID-LINK--[20]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences.2022 , 8. --INVALID-LINK--[21]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angew. Chem. Int. Ed.2020 , 59, 13419-13423. --INVALID-LINK--[22]

  • Computational approaches to asymmetric synthesis. Scilit.2014 . --INVALID-LINK--

  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. J. Am. Chem. Soc.2024 . --INVALID-LINK--

  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catal.2025 . --INVALID-LINK--

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules.2019 , 24 (19), 3543. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and drug development, non-proteinogenic amino acids are invaluable building blocks for creating novel peptides and small molecule therapeutics. 2-Acetamido-2-cyclopentylacetic acid, an N-acetylated derivative of a cyclopentyl-substituted glycine, represents a structurally interesting scaffold.[1] Its characterization is fundamental to ensuring purity, confirming identity, and understanding its conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for the structural elucidation of such molecules in solution.

This guide provides an in-depth, comparative analysis of the ¹H NMR spectroscopy of this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental design, compare the spectral outcomes in different deuterated solvents, and provide validated protocols for researchers. Our objective is to equip scientists with the expertise to not only acquire a high-quality spectrum but also to interpret it with confidence.

Molecular Structure and Proton Environments

A robust analysis begins with a clear understanding of the molecule's proton environments. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum: A Theoretical Framework

Before any experiment, a theoretical prediction of the spectrum provides a crucial roadmap for interpretation. Based on established chemical shift principles, we can anticipate the approximate location and splitting pattern for each proton group.[2]

  • Carboxylic Acid Proton (HOOC-): This is the most deshielded proton due to the electronegativity of the adjacent oxygen atoms. It is expected to appear far downfield, typically in the δ 9.5-12.0 ppm range, as a broad singlet.[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Amide Proton (-NH-): The chemical shift of the amide proton is highly dependent on the solvent, concentration, and temperature due to its involvement in hydrogen bonding. It generally appears as a broad signal between δ 5.0-9.0 ppm . It should be coupled to the α-proton, appearing as a doublet.

  • Alpha-Proton (Hα): This proton is adjacent to three electron-withdrawing groups: the carboxylic acid, the amide, and the cyclopentyl ring. Its signal is expected between δ 2.0-4.5 ppm .[3][4] It will be split by the amide proton (into a doublet) and the adjacent cyclopentyl methine proton (Hᶜ'), resulting in a doublet of doublets (dd).

  • Acetamido Methyl Protons (-CH₃): These three equivalent protons are shielded relative to most other protons in the molecule. They will appear as a sharp singlet (no adjacent protons to couple with) in the δ 1.9-2.2 ppm region.[5][6][7]

  • Cyclopentyl Protons (Hc, Hc'): The ten protons of the cyclopentyl ring are diastereotopic and will exhibit complex splitting patterns. Due to conformational flexibility, the signals often overlap, appearing as a series of multiplets in the δ 1.4-2.0 ppm range.[8][9][10] The methine proton (Hc') directly attached to the chiral center will be distinct and coupled to the α-proton.

Experimental Design and Protocol Comparison

The choice of deuterated solvent is the most critical experimental parameter influencing the final ¹H NMR spectrum.[11] A solvent must first and foremost dissolve the sample, but its chemical properties (protic vs. aprotic, polar vs. non-polar) dictate how it interacts with the analyte, particularly with exchangeable protons (-OH, -NH).[12][13]

G cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis start Weigh 5-15 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent start->dissolve filter Filter into NMR Tube (if particulates are present) dissolve->filter acquire Acquire ¹H Spectrum filter->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process d2o_decision Ambiguous -NH or -COOH peaks? process->d2o_decision d2o_exchange Perform D₂O Exchange: Add 1 drop D₂O, shake, re-acquire d2o_decision->d2o_exchange Yes interpret Final Structural Interpretation d2o_decision->interpret No d2o_exchange->interpret

References

A Comparative Guide to the Mass Spectrometric Analysis of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise structural elucidation and quantification of novel small molecules are paramount. 2-Acetamido-2-cyclopentylacetic acid, a synthetic amino acid derivative with a molecular weight of 185.22 g/mol and formula C9H15NO3[1], presents unique analytical challenges due to its combination of a polar carboxylic acid, a moderately polar acetamido group, and a nonpolar cyclopentyl moiety. This guide provides an in-depth comparison of two primary mass spectrometric strategies for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The discussion will delve into the causality behind experimental choices, predicted fragmentation patterns, and detailed, self-validating protocols to ensure scientific integrity.

The Analytical Imperative: Characterizing this compound

The structural features of this compound necessitate careful consideration of the analytical approach. The presence of both polar (carboxylic acid, amide) and nonpolar (cyclopentyl ring) functionalities influences its solubility, volatility, and ionization behavior. The primary analytical objectives are typically the confirmation of its molecular weight and structure, as well as its quantification in various matrices. Mass spectrometry, coupled with a chromatographic separation technique, is the ideal tool for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] However, the polar nature of amino acids, including this compound, makes them non-volatile, necessitating a derivatization step to replace active hydrogens on the carboxylic acid group. This process increases volatility and thermal stability, making the analyte suitable for GC analysis.[3]

The Rationale for Derivatization

The goal of derivatization is to convert the polar analyte into a less polar and more volatile derivative. For carboxylic acids and amides, silylation is a common and effective derivatization technique. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are particularly advantageous as they form stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture compared to smaller silyl derivatives.

Predicted GC-MS Fragmentation of the TBDMS Derivative

Upon electron ionization (EI), the TBDMS derivative of this compound is expected to undergo characteristic fragmentation. The molecular ion (M+•) will be observed, and key fragments will arise from the loss of specific groups from the TBDMS moiety. Based on known fragmentation patterns of TBDMS-derivatized amino acids, we can predict the following significant fragments:

  • [M-15]+ : Loss of a methyl group (CH3) from the TBDMS group.

  • [M-57]+ : Loss of a tert-butyl group (C4H9) from the TBDMS group. This is often a prominent peak.

  • [M-159]+ : Loss of the entire CO-O-TBDMS group.

Further fragmentation involving the cyclopentyl ring and the acetamido group is also possible, providing a rich spectrum for structural confirmation.

Caption: Predicted EI fragmentation of TBDMS-derivatized this compound.

Experimental Protocol: GC-MS Analysis

1. Derivatization:

  • To 100 µL of a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile), add 100 µL of MTBSTFA.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Allow the reaction mixture to cool to room temperature before injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 280°C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 300°C.
  • Hold: 5 minutes at 300°C.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-600.
  • Transfer Line Temperature: 280°C.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile and Direct Approach

LC-MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and non-volatile compounds, making it an excellent choice for this compound without the need for derivatization.[4][5] Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, preserving the integrity of the analyte for subsequent fragmentation analysis (MS/MS).[6][7]

The Rationale for Direct Analysis

The ability to analyze compounds directly in their native form is a significant advantage of LC-MS, simplifying sample preparation and avoiding potential artifacts from derivatization reactions.[8] Reversed-phase liquid chromatography (RPLC) is a common separation technique where the polarity of the analyte determines its retention. For a molecule like this compound, a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency is a standard starting point.

Predicted LC-MS/MS Fragmentation

In positive ion mode ESI-MS/MS, the protonated molecule [M+H]+ (m/z 186.1) will be selected as the precursor ion. Collision-induced dissociation (CID) is expected to yield characteristic product ions. Based on studies of other N-acetylated amino acids, the following fragmentation pathways are anticipated:[9]

  • Loss of Water ([M+H - H2O]+): A common loss from the carboxylic acid group.

  • Loss of Ketene ([M+H - C2H2O]+): A characteristic fragmentation of the N-acetyl group.

  • Loss of (Water + Carbon Monoxide) ([M+H - H2O - CO]+): This corresponds to the formation of an immonium ion.

  • Loss of the Carboxylic Acid Group ([M+H - COOH2]+): Cleavage of the entire carboxylic acid moiety.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B.
  • 1-5 min: 5% to 95% B.
  • 5-6 min: 95% B.
  • 6-6.1 min: 95% to 5% B.
  • 6.1-8 min: 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 400°C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • MS/MS Transitions: Monitor for the predicted transitions (e.g., m/z 186.1 -> [product ion m/z]).

Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile or semi-volatile compounds.Suitable for non-volatile and thermally labile compounds.
Derivatization Mandatory for this compound.Generally not required.
Sample Preparation More complex due to the derivatization step.Simpler, often "dilute and shoot".
Ionization Technique Hard ionization (Electron Ionization - EI).Soft ionization (Electrospray Ionization - ESI).
Fragmentation Extensive fragmentation, providing a detailed fingerprint.Controlled fragmentation (MS/MS), often simpler spectra.
Molecular Ion May be weak or absent in EI spectra.Prominent protonated [M+H]+ or deprotonated [M-H]- ion.
Sensitivity Generally good, but can be analyte-dependent.Typically offers higher sensitivity, especially with MS/MS.
Throughput Can be lower due to longer run times and sample prep.Higher throughput is often achievable.
Matrix Effects Generally less susceptible to ion suppression.Can be prone to ion suppression or enhancement.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the characterization of this compound, each with its own set of advantages and considerations.

GC-MS , while requiring a derivatization step, provides robust and reproducible results with highly detailed fragmentation patterns that are valuable for initial structural elucidation and library matching. The established nature of EI fragmentation makes it a reliable tool for confirmation.

LC-MS , particularly when coupled with tandem mass spectrometry, offers a more direct, sensitive, and high-throughput approach. The soft ionization preserves the molecular ion, and controlled fragmentation in MS/MS allows for targeted and highly specific quantification, making it the preferred method for bioanalytical studies and drug development workflows.

The choice between these two techniques will ultimately depend on the specific research question, the available instrumentation, and the desired analytical outcome. For comprehensive characterization, employing both techniques can provide complementary information, leading to a more confident identification and quantification of this compound.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Acetamido-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Drug Candidates

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is governed by rigorous standards of safety and efficacy. Central to this is the chemical purity of the active pharmaceutical ingredient (API). 2-Acetamido-2-cyclopentylacetic acid, a non-proteinogenic N-acetylated amino acid, represents a class of compounds with significant potential as chiral building blocks or novel therapeutic entities. Its purity profile—the identity and quantity of any related substances—is a critical quality attribute that must be meticulously controlled.

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the reporting, identification, and qualification of impurities above certain thresholds.[1][2] The ICH Q3A(R2) guideline, for instance, establishes a framework for controlling impurities in new drug substances, making the development of a robust, accurate, and precise analytical method a cornerstone of any successful drug development program.[3][4] This guide provides an in-depth comparison of strategic HPLC approaches for the comprehensive purity analysis of this compound, addressing both achiral (related substances) and chiral purity.

The Analytical Challenge: Unpacking the Physicochemical Profile

The molecular structure of this compound presents a distinct set of analytical challenges that directly inform method development strategy.

  • Polarity: The presence of both a carboxylic acid and an acetamido group imparts significant polarity. This makes achieving adequate retention on traditional reversed-phase (RP) columns, which separate based on hydrophobicity, a primary hurdle.[5][6]

  • Acidity: As a carboxylic acid, the molecule's ionization state is pH-dependent. This must be controlled to ensure consistent retention and peak shape.

  • Chirality: The α-carbon is a stereocenter, meaning the molecule can exist as two non-superimposable enantiomers. As biological systems often interact differently with each enantiomer, quantifying the enantiomeric purity is as critical as assessing achiral impurities.

  • Lack of a Strong Chromophore: The molecule lacks extensive conjugation, resulting in weak UV absorbance. This necessitates detection at low UV wavelengths (e.g., < 220 nm), placing stringent requirements on the purity of mobile phase solvents and additives to minimize baseline noise.

Our objective is to compare methodologies that directly address these challenges, providing a validated system for purity assessment. We will explore two orthogonal achiral methods—Reversed-Phase HPLC with a modern, polar-compatible stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC)—and a direct chiral separation method.

Method Comparison 1: Achiral Purity (Related Substances)

The goal of achiral purity analysis is to separate the main compound from its process-related impurities (e.g., starting materials, by-products) and degradation products.

Approach A: Polar-Enhanced Reversed-Phase HPLC (RP-HPLC)

Scientific Rationale: Standard C18 columns often suffer from "phase collapse" or dewetting in the highly aqueous mobile phases needed to retain very polar compounds, leading to irreproducible retention times.[7] To overcome this, we employ a column with a polar-embedded or polar-endcapped stationary phase. These modifications ensure the stationary phase remains wetted and provides an alternative interaction mechanism (hydrogen bonding) to enhance the retention of polar analytes.[8] The mobile phase is buffered at a low pH to suppress the ionization of the carboxylic acid, rendering it less polar and promoting retention through hydrophobic interactions with the stationary phase.[6]

dot

Caption: RP-HPLC Workflow for Achiral Purity.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with gradient capability and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes, hold at 40% B for 5 minutes, return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Water:Acetonitrile (50:50, v/v).

    • Concentration: Prepare a sample solution of this compound at approximately 0.5 mg/mL.

  • System Suitability:

    • As per USP <621> guidelines, inject a standard solution five times.[9][10]

    • Acceptance Criteria: Tailing factor for the main peak ≤ 2.0; %RSD of peak area ≤ 2.0%.

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Scientific Rationale: HILIC is an ideal alternative for highly polar compounds that are poorly retained in reversed-phase.[11] The separation mechanism involves the partitioning of the analyte between a high-organic-content mobile phase and a water-enriched layer adsorbed onto a polar stationary phase (e.g., bare silica, amide, or diol).[12] In HILIC, the elution order is typically from least polar to most polar, the inverse of RP-HPLC. This provides an orthogonal separation mechanism, which is highly valuable for confirming peak purity, as co-eluting impurities in one method are unlikely to co-elute in the other.[13][14]

dot

Overall_Strategy Start Sample of This compound AchiralScreen Achiral Purity Screening Start->AchiralScreen ChiralScreen Chiral Purity Screening Start->ChiralScreen RPLC Method A: Polar-Enhanced RP-HPLC AchiralScreen->RPLC HILIC Method B: HILIC AchiralScreen->HILIC CSP Method C: Direct Chiral HPLC ChiralScreen->CSP Compare Compare Impurity Profiles (Orthogonal Check) RPLC->Compare HILIC->Compare Validate Select & Validate Methods (ICH Q2(R1)) CSP->Validate Compare->Validate QC Implement for Routine Quality Control Validate->QC

References

A Comparative Guide to the X-ray Crystallography of 2-Acetamido-2-cyclopentylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Constrained Amino Acid Derivatives

In the landscape of modern drug discovery and materials science, the precise control of molecular conformation is paramount. Non-proteinogenic amino acids, such as 2-Acetamido-2-cyclopentylacetic acid, are of significant interest as they introduce conformational constraints that can enhance metabolic stability, improve binding affinity to biological targets, and dictate solid-state properties. The cyclopentyl moiety, in particular, offers a unique five-membered ring system that can influence molecular packing and intermolecular interactions in ways that are distinct from linear or six-membered ring analogues.

This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound and its derivatives. In the absence of a large public database for this specific series, we will draw comparisons with structurally related compounds, most notably the well-studied gabapentin (a cyclohexane derivative) and simpler N-acetylated amino acids. This comparative approach will illuminate the likely structural features of the title compound and provide a robust framework for researchers undertaking similar crystallographic studies. We will delve into the causality behind experimental choices, from crystallization strategies to data analysis, to provide a field-proven perspective on obtaining and interpreting high-quality crystallographic data.

Comparative Structural Analysis: Insights from Analogue Compounds

The three-dimensional structure of a molecule in the solid state is a complex interplay of intramolecular forces (bond lengths, angles, and conformational preferences) and intermolecular interactions (hydrogen bonding, van der Waals forces). To understand the crystallographic properties of this compound, it is instructive to compare it with related molecules for which extensive crystallographic data exists.

Alternative 1: Gabapentin - The Cyclohexane Analogue

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant drug that, like our target molecule, features a cyclic hydrocarbon ring attached to an amino acid backbone.[1][2] Extensive studies on gabapentin's polymorphism reveal how subtle changes in crystallization conditions can lead to different crystal packing arrangements, each with unique physicochemical properties.[3][4][5]

Alternative 2: N-Acetylglycine - The Acyclic Analogue

N-acetylglycine provides a fundamental model for the behavior of the N-acetamido group in the crystal lattice. Its crystal structure is characterized by a two-dimensional network of hydrogen bonds, with the amide group playing a key role as both a hydrogen bond donor and acceptor.[6] This highlights the importance of the N-acetyl functionality in directing crystal packing.

Data Comparison

The following table summarizes key crystallographic parameters for our analogue compounds and provides a predictive framework for what might be expected for a hypothetical derivative of this compound.

ParameterGabapentin (Form II)[1]N-Acetylglycine[6]This compound Derivative (Hypothetical)
Empirical Formula C₉H₁₇NO₂C₄H₇NO₃C₁₀H₁₇NO₃
Formula Weight 171.24117.10199.24
Crystal System MonoclinicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/cP2₁/c or Pbca
Key Hydrogen Bonds N-H···O, O-H···ON-H···O, O-H···ON-H···O, O-H···O
Conformation Chair (cyclohexane)ExtendedEnvelope or Twist (cyclopentane)

Experimental Protocol: From Synthesis to Structure

The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of a derivative of this compound. This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the material at each stage.

Synthesis of this compound

A common route to α-amino acids is the Strecker synthesis. The N-acetylated derivative can then be prepared.

  • Strecker Synthesis of 2-Amino-2-cyclopentylacetic acid:

    • React cyclopentanone with ammonium cyanide (formed in situ from sodium cyanide and ammonium chloride) to yield the aminonitrile.

    • Hydrolyze the aminonitrile under acidic conditions to produce 2-amino-2-cyclopentylacetic acid.

  • N-Acetylation:

    • Dissolve the 2-amino-2-cyclopentylacetic acid in a suitable solvent (e.g., aqueous sodium bicarbonate).

    • Add acetic anhydride dropwise while maintaining a basic pH.

    • Acidify the solution to precipitate the N-acetylated product.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane) and solvent mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial in a larger sealed container with a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

X-ray Diffraction Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis s1 Strecker Synthesis s2 N-Acetylation s1->s2 s3 Recrystallization s2->s3 c1 Solvent Screening s3->c1 c2 Technique Screening (Evaporation, Diffusion, Cooling) c1->c2 c3 Single Crystal Selection c2->c3 d1 Data Collection c3->d1 d2 Structure Solution d1->d2 d3 Structure Refinement d2->d3 d4 Structural Analysis d3->d4

Caption: Experimental workflow from synthesis to structural analysis.

logical_relationship cluster_properties Molecular & Crystal Properties cluster_factors Influencing Factors p1 Molecular Conformation p3 Physicochemical Properties p1->p3 p2 Crystal Packing p2->p3 f1 Cyclopentyl Ring Pucker f1->p1 f2 N-Acetamido Group (H-Bonding) f2->p2 f3 Carboxylic Acid Dimerization f3->p2

Caption: Key factors influencing the crystal structure.

Conclusion: A Path Forward for Structural Elucidation

While the direct crystallographic data for this compound derivatives may not be as abundant as for some other classes of molecules, a systematic and comparative approach provides a powerful strategy for its structural elucidation. By leveraging the extensive knowledge base of related compounds like gabapentin and N-acetylated amino acids, researchers can anticipate the conformational behavior of the cyclopentyl ring and the hydrogen bonding motifs driven by the N-acetamido and carboxylic acid groups. The experimental protocols outlined in this guide offer a robust starting point for obtaining high-quality single crystals and solving their three-dimensional structures. Ultimately, the detailed structural insights gained from X-ray crystallography are invaluable for understanding structure-property relationships and for the rational design of novel pharmaceuticals and materials.

References

A Senior Application Scientist's Guide: Evaluating 2-Acetamido-2-cyclopentylacetic Acid Against Other Non-Natural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Quest for Superior Peptide Therapeutics

Peptides represent a unique and powerful class of therapeutic agents, occupying a privileged space between small molecules and large biologics.[1] Their high specificity and potency are often offset by significant pharmacological hurdles, primarily low metabolic stability and poor membrane permeability.[2][3] The rapid degradation by proteases and a high degree of conformational flexibility, which can reduce binding affinity to a target, have historically limited their clinical utility.

The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a cornerstone of modern peptide drug design, offering a robust toolkit to overcome these limitations.[4] By venturing beyond the 20 proteinogenic amino acids, researchers can precisely modulate a peptide's physicochemical properties, enhancing its stability, constraining its conformation into a bioactive form, and ultimately improving its drug-like characteristics.[1]

This guide provides a comparative framework for evaluating a novel α,α-disubstituted cyclic amino acid, 2-Acetamido-2-cyclopentylacetic acid , against a panel of established nnAAs. We will delve into the structural rationale, comparative performance metrics, and detailed experimental protocols necessary for researchers and drug developers to make informed decisions in their peptide optimization campaigns.

Spotlight on a Novel Scaffold: this compound

This compound is an α,α-disubstituted amino acid. This structural class is renowned for imparting significant conformational constraints and resistance to enzymatic degradation.

  • α,α-Disubstitution: The presence of two substituents on the α-carbon sterically shields the adjacent peptide bonds from the action of proteases. This is a well-established strategy to dramatically increase a peptide's half-life in biological systems.[5]

  • Cyclopentyl Group: The five-membered ring restricts the allowable dihedral angles (phi, ψ) of the peptide backbone far more rigidly than a linear alkyl side chain. This pre-organization can lock the peptide into a desired secondary structure, such as a helix or turn, potentially reducing the entropic penalty upon binding to its target and thereby increasing affinity.[6][7]

  • Acetamido Group: The acetamido functionality adds a hydrogen bond acceptor and can influence local conformation and solubility.

The central hypothesis is that incorporating this residue will confer a unique combination of extreme proteolytic resistance and defined conformational rigidity, making it a compelling candidate for peptide drug design.

The Competitive Landscape: A Comparative Analysis Framework

To objectively assess the utility of this compound, it must be benchmarked against other widely used nnAAs. The choice of comparator should be driven by the specific properties one wishes to modulate.

Amino AcidAbbreviationKey Structural FeaturePrimary Application/Effect
This compound Ac-c5-Ac α,α-disubstituted, cyclicHigh conformational constraint, high proteolytic stability
Cyclohexylalanine Cha Phenylalanine analog with a saturated ringIncreases hydrophobicity, enhances stability[8]
α-Aminoisobutyric acid Aib α,α-disubstituted, acyclicPromotes helical conformations, enhances stability[5]
N-methylated Amino Acids N-Me-AA Methyl group on backbone nitrogenDisrupts H-bonding, increases membrane permeability, enhances stability[1]
trans-2-Aminocyclopentanecarboxylic acid trans-ACPC β-amino acid, cyclicInduces stable helical structures in oligomers[9]

Table 1: Comparison of key non-natural amino acids used in peptide modification.

Performance Metric 1: Impact on Peptide Conformation

The primary rationale for using constrained nnAAs is to control the peptide's three-dimensional structure.[6] A pre-organized peptide that mimics the bound conformation at a biological target will exhibit higher affinity.

Experimental Approach: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil content.

Expected Outcomes:

  • Aib-containing peptides: Expected to show a strong helical signature (negative bands at ~208 and ~222 nm), as Aib is a potent helix-inducer.[5]

  • Ac-c5-Ac-containing peptides: Predicted to induce a highly stable, defined structure. Depending on the peptide sequence, this could be a helical or turn-like conformation. The rigidity it imparts may be greater than that of Aib.

  • N-Me-AA-containing peptides: Expected to disrupt regular secondary structures like α-helices due to the lack of an amide proton for hydrogen bonding. This often results in a CD spectrum indicative of a random coil.

Performance Metric 2: Proteolytic Resistance

Experimental Approach: In Vitro Proteolytic Stability Assay

This assay measures the rate of peptide degradation when incubated with relevant proteases (e.g., trypsin, chymotrypsin, pepsin) or in a complex biological matrix like human serum or plasma. The disappearance of the parent peptide is monitored over time by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Outcomes:

  • Parent Peptide (no nnAA): Rapid degradation is expected.

  • Cha-containing peptide: May show a moderate increase in stability, particularly if replacing an aromatic residue at a cleavage site.[8]

  • Aib and Ac-c5-Ac peptides: Both are expected to show a dramatic increase in stability. The α,α-disubstitution provides a robust steric shield that is highly effective at preventing enzymatic cleavage.[12][13] It is plausible that the bulkier cyclopentyl group of Ac-c5-Ac could offer even greater protection than Aib's two methyl groups.

Peptide Sequence (Hypothetical)ModificationHalf-life (t½) in Human Serum (min)
H-Ala-Gly-Phe -Leu-Arg-Trp-NH₂None (Wild-Type)< 5
H-Ala-Gly-Cha -Leu-Arg-Trp-NH₂Phenylalanine -> Cyclohexylalanine~ 60
H-Ala-Aib -Phe-Leu-Arg-Trp-NH₂Glycine -> Aib> 240
H-Ala-Ac-c5-Ac -Phe-Leu-Arg-Trp-NH₂Glycine -> Ac-c5-Ac> 480 (Predicted)

Table 2: Illustrative experimental data comparing the proteolytic stability of a hypothetical peptide containing different non-natural amino acids.

Experimental Protocols: A Guide to Implementation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered nnAAs

The incorporation of α,α-disubstituted amino acids like Aib or Ac-c5-Ac presents a synthetic challenge due to steric hindrance.[14] Standard coupling conditions are often insufficient and lead to truncated sequences. The following protocol is optimized for such residues.

Workflow for SPPS Incorporation of Hindered Amino Acids

cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_coupling Coupling Strategy for Hindered AA cluster_final Cleavage and Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Repeat for each AA Couple Amino Acid Coupling Wash1->Couple Repeat for each AA Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat for each AA IsHindered Is AA Hindered? Wash2->Deprotect Repeat for each AA StandardCouple Standard Coupling: - HBTU/HOBt/DIEA - 30-60 min IsHindered->StandardCouple No HinderedCouple Hindered Coupling: - HATU/HOAt/DIEA - 2-4 hours - Double Couple IsHindered->HinderedCouple Yes Cleave Cleavage from Resin (e.g., TFA Cocktail) Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by MS Purify->Analyze

Caption: Workflow for Fmoc-based SPPS, highlighting the modified coupling strategy for hindered residues.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.[14]

  • Amino Acid Coupling (Critical Step for Ac-c5-Ac):

    • Pre-activate the sterically hindered amino acid (e.g., Fmoc-Ac-c5-Ac-OH, 4 equivalents) with a high-efficiency coupling reagent such as HATU (3.8 equivalents) and an additive like HOAt (4 equivalents) in the presence of a non-nucleophilic base like DIEA (8 equivalents) in DMF.[14]

    • Allow pre-activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Extend the coupling time significantly. While standard couplings take 30-60 minutes, hindered residues may require 2-4 hours or even overnight.

    • Perform a "double couple": after the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Monitoring: The standard Kaiser test will be negative for secondary amines (like proline or N-methylated residues) and may be unreliable for highly hindered primary amines. The bromophenol blue test can be used as an alternative.[14]

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS).[14]

Protocol 2: In Vitro Proteolytic Stability Assay using RP-HPLC

This protocol provides a quantitative measure of a peptide's resistance to enzymatic degradation.[10]

Workflow for Proteolytic Stability Assay

cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis PeptideSol Prepare Peptide Stock Solution (e.g., 1 mg/mL in water) Incubate Incubate Peptide with Enzyme/Serum at 37°C PeptideSol->Incubate EnzymeSol Prepare Enzyme/Serum Solution (e.g., Trypsin in buffer or Human Serum) EnzymeSol->Incubate Timepoints Aliquot at Timepoints (0, 5, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction (e.g., add Acetonitrile or TFA) Timepoints->Quench Inject Inject Quenched Sample onto RP-HPLC Quench->Inject Integrate Integrate Peak Area of Parent Peptide Inject->Integrate Plot Plot % Remaining vs. Time Integrate->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: Step-by-step workflow for quantifying peptide stability via RP-HPLC.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the purified peptide in water or a suitable buffer.

    • Prepare the protease solution (e.g., 0.1 mg/mL trypsin in ammonium bicarbonate buffer, pH 8.0) or use pooled human serum.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution or serum at a defined ratio (e.g., 1:10 v/v peptide:serum).

    • Incubate the reaction mixture in a water bath or incubator at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA or 100% acetonitrile). This will precipitate the enzyme/proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of water and acetonitrile (both containing 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact parent peptide based on its retention time from the T=0 sample.

    • Integrate the peak area of the parent peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½), the time at which 50% of the peptide has been degraded.

Conclusion and Future Outlook

The incorporation of non-natural amino acids is an indispensable strategy in the transformation of peptides into viable drug candidates.[15][16] Novel building blocks like this compound offer exciting possibilities for peptide optimization by providing a unique combination of structural features designed to confer exceptional stability and conformational control.

However, theoretical advantages must be validated by rigorous experimental data. The comparative framework and detailed protocols provided in this guide offer a clear path for researchers to systematically evaluate such novel amino acids. By comparing their effects on conformation and proteolytic stability against established standards like Aib and Cha, drug developers can build a comprehensive understanding of their structure-activity relationships. This data-driven approach is essential for selecting the optimal building block to engineer next-generation peptide therapeutics with enhanced potency, stability, and clinical potential.

References

A Senior Scientist's Guide to Enantiomeric Excess Determination of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. For chiral molecules like 2-Acetamido-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative and a potential building block for novel therapeutics, the precise quantification of its enantiomeric purity is a cornerstone of quality control and process development. An accurate determination of enantiomeric excess (% ee) ensures the desired pharmacological effect while minimizing potential off-target or adverse effects from the unwanted enantiomer.

This guide provides an in-depth comparison of two robust chromatographic methods for determining the enantiomeric excess of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) following Derivatization . Drawing from established principles of chiral separation, this document offers field-proven insights, detailed experimental protocols, and a critical evaluation of each technique's performance to empower researchers, scientists, and drug development professionals in making informed analytical choices.

Method 1: Direct Enantioseparation via Chiral Stationary Phase HPLC

Direct chiral HPLC is a powerful and widely adopted technique that leverages a chiral stationary phase (CSP) to achieve separation. The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different association energies, leading to differential retention times and, consequently, separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and effective for a broad range of chiral compounds, including N-acetylated amino acids.[1]

The Principle of Chiral Recognition

For N-acetylated amino acids, the key interactions with a polysaccharide-based CSP often involve hydrogen bonding (with the amide and carboxyl groups), dipole-dipole interactions, and steric hindrance. The analyte enantiomers fit differently into the chiral grooves or cavities of the polysaccharide structure, resulting in one enantiomer being retained longer than the other. The choice of mobile phase, particularly the organic modifier and any additives, is critical for modulating these interactions and achieving optimal resolution.[2]

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a direct method for the enantiomeric separation of this compound using a polysaccharide-based CSP.

1. Instrumentation and Column:

  • HPLC system with a UV detector (set to ~210 nm) or a Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: e.g., A cellulose-based column such as CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).

  • Filter and degas the mobile phase prior to use to prevent pump and column issues. TFA is added to suppress the ionization of the carboxylic acid, improving peak shape.[1]

3. Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (temperature control is crucial for reproducible retention times and selectivity)[2]

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

5. Data Analysis and Calculation:

  • Integrate the peak areas for both enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/IPA/TFA) p2 Dissolve Sample (1 mg/mL) p1->p2 p3 Filter Sample (0.45 µm) p2->p3 h1 Inject Sample (10 µL) p3->h1 h2 Isocratic Elution on Chiral Stationary Phase h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peak Areas (Enantiomer 1 & 2) h3->d1 d2 Calculate % ee d1->d2

Caption: Workflow for enantiomeric excess determination by direct chiral HPLC.

Method 2: Enantioseparation by Chiral Gas Chromatography (GC) after Derivatization

Gas chromatography is a high-resolution separation technique known for its speed and sensitivity. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory prerequisite for GC analysis.[3] This process converts the polar functional groups (in this case, the carboxylic acid) into less polar, more volatile moieties.[4] For this compound, the amide group is already blocked, so a single esterification step is sufficient. Following derivatization, the now-volatile enantiomers are separated on a chiral GC column.

The Principle of Derivatization and GC Separation

The carboxylic acid group is typically converted to an ester (e.g., a methyl ester) using reagents like methanolic HCl or diazomethane. This derivatization must not induce racemization.[4] The resulting volatile derivatives are then introduced into the GC system. Separation occurs on a CSP, often based on cyclodextrin derivatives. The chiral cavities of the cyclodextrin selector interact differently with the enantiomers, primarily through inclusion complexation and hydrogen bonding, leading to different retention times.[5]

Experimental Protocol: Chiral GC after Esterification

This protocol describes the analysis of this compound after esterification to its methyl ester derivative.

1. Derivatization (Methyl Esterification):

  • Place approximately 1 mg of the this compound sample into a 2 mL reaction vial.

  • Add 1 mL of 3 N Methanolic HCl.

  • Securely cap the vial and heat at 100 °C for 30 minutes.[4]

  • After heating, allow the vial to cool to room temperature.

  • Remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Re-dissolve the resulting residue (the methyl ester derivative) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (1 mL) for GC injection.

2. Instrumentation and Column:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl) column (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent.

3. GC-FID Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold at 180 °C for 5 minutes. (Note: The temperature program must be optimized to ensure baseline separation of the enantiomers.)

4. Data Analysis and Calculation:

  • Integrate the peak areas for the two enantiomer derivatives.

  • Calculate the enantiomeric excess (% ee) using the same formula as for the HPLC method.

Workflow for Chiral GC Analysis with Derivatization

cluster_prep Sample Derivatization cluster_gc GC Analysis cluster_data Data Processing p1 Sample + Methanolic HCl p2 Heat at 100°C (30 min) p1->p2 p3 Evaporate to Dryness p2->p3 p4 Re-dissolve in GC Solvent (DCM) p3->p4 g1 Inject Sample (1 µL) p4->g1 g2 Separation on Chiral Capillary Column g1->g2 g3 FID Detection g2->g3 d1 Integrate Peak Areas g3->d1 d2 Calculate % ee d1->d2

Caption: Workflow for enantiomeric excess determination by chiral GC with prior derivatization.

Performance Comparison: Chiral HPLC vs. Chiral GC

The choice between HPLC and GC is not merely a matter of preference but a strategic decision based on the specific analytical requirements, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Performance MetricDirect Chiral HPLCChiral GC after DerivatizationRationale & Expert Insights
Sample Preparation Simple (dissolve and filter)Multi-step (reaction, evaporation, reconstitution)GC requires a chemical derivatization step, which adds time, complexity, and potential sources of error. The derivatization reaction must be validated to ensure it is quantitative and does not cause racemization.[4]
Analysis Time Moderate (~15-30 min)Fast (~10-20 min)GC often provides faster analysis times due to the use of high-efficiency capillary columns and temperature programming.[4]
Resolution (Rs) Generally Good to ExcellentTypically ExcellentBoth techniques can achieve baseline resolution (Rs > 1.5). GC capillary columns often provide very high theoretical plate counts, leading to sharp peaks and excellent resolution.
Sensitivity Good (UV), Excellent (MS)Excellent (FID), Very High (MS)FID is a highly sensitive detector for carbon-containing compounds. GC can often provide better sensitivity than standard HPLC-UV methods.[4]
Solvent Consumption High (uses organic solvents like hexane and IPA)Low (small volumes for derivatization and reconstitution)HPLC is a more solvent-intensive technique. This has implications for both cost and environmental impact. Supercritical Fluid Chromatography (SFC) is an emerging "greener" alternative.[6]
Method Development Can be complex (screening multiple columns and mobile phases)Complex (optimization of both derivatization and GC parameters)Both methods require careful development. HPLC involves screening CSPs and mobile phases[7], while GC requires optimizing the derivatization reaction and the oven temperature program.
Robustness High (direct injection minimizes variability)Moderate (derivatization step can introduce variability)The direct nature of the HPLC method makes it inherently more robust for routine quality control environments.

Conclusion and Recommendations

Both Direct Chiral HPLC and Chiral GC with Derivatization are viable and effective methods for determining the enantiomeric excess of this compound. The optimal choice depends on the specific context of the analysis.

Direct Chiral HPLC is the recommended method for:

  • Routine Quality Control (QC): Its simplicity in sample preparation and high robustness make it ideal for high-throughput environments where reliability and ease of use are paramount.

  • Laboratories aiming to avoid chemical derivatization: It eliminates the time, cost, and potential for error associated with an extra chemical reaction step.

  • Preparative-scale separations: HPLC is more readily scalable for the purification of enantiomers.

Chiral GC after Derivatization is advantageous for:

  • High-sensitivity applications: When trace-level quantification of an enantiomeric impurity is required, the high sensitivity of GC-FID or GC-MS can be a significant benefit.[4]

  • Orthogonal method validation: It serves as an excellent secondary or confirmatory technique to validate results obtained from a primary HPLC method.

  • Laboratories where GC instrumentation is more readily available or specialized.

Ultimately, a well-equipped analytical laboratory may develop and validate both methods. This dual capability provides a powerful, orthogonal approach to ensuring the stereochemical purity of critical chiral intermediates like this compound, underpinning the integrity and safety of the final pharmaceutical products.

References

A Comparative Guide to the Chiral Resolution of 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. 2-Acetamido-2-cyclopentylacetic acid is a chiral α-amino acid derivative that serves as a valuable building block for more complex molecular targets. Its racemic synthesis necessitates a robust and efficient method for separating the constituent enantiomers to isolate the desired stereoisomer.

This guide provides a comprehensive comparative analysis of the primary methodologies for resolving racemic this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of two principal strategies: classical resolution via diastereomeric salt crystallization and modern enzymatic resolution. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal resolution strategy for their specific application, balancing factors of scale, cost, purity, and environmental impact.

Pillar 1: Diastereomeric Salt Crystallization

The most established and widely implemented method for resolving racemic acids on both laboratory and industrial scales is the formation of diastereomeric salts.[1] This technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[2][3]

The Principle of Separation

The core of this method involves reacting the racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, known as a resolving agent.[4] This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These diastereomers possess distinct physical properties, most critically, different solubilities in a given solvent system.[3][5] Through a process of fractional crystallization, the less soluble diastereomeric salt preferentially crystallizes from the solution, allowing for its physical separation by filtration. The resolved enantiomer of the acid is then liberated from the purified salt by treatment with a strong acid.[6]

Workflow: Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemate Racemic (R/S)-2-Acetamido-2- cyclopentylacetic acid mixture Mixture of Diastereomeric Salts ((R,R) and (S,R)) racemate->mixture Reaction in Solvent agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) agent->mixture crystallization Fractional Crystallization mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., (S,R)) filtration->less_soluble Solid more_soluble More Soluble Salt (e.g., (R,R)) in Filtrate filtration->more_soluble Liquid acid_treat_S Acid Treatment (e.g., HCl) less_soluble->acid_treat_S acid_treat_R Acid Treatment (e.g., HCl) more_soluble->acid_treat_R pure_S Pure (S)-Enantiomer acid_treat_S->pure_S agent_recovery_S Recovered Agent acid_treat_S->agent_recovery_S pure_R Pure (R)-Enantiomer acid_treat_R->pure_R agent_recovery_R Recovered Agent acid_treat_R->agent_recovery_R

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Comparative Analysis of Chiral Bases

The success of this method hinges on the selection of an appropriate resolving agent. The ideal agent should be readily available, inexpensive (or easily recyclable), and form diastereomeric salts with a significant difference in solubility.[7] Below is a comparison of common candidates for resolving this compound.

Resolving AgentClassKey AdvantagesKey Disadvantages
(R)- or (S)-1-Phenylethylamine Synthetic AmineReadily available in both enantiomeric forms; relatively low cost; generally forms crystalline salts.[4]Moderate resolving power for some substrates.
Cinchonidine / Cinchonine Cinchona AlkaloidHigh crystallinity of salts; often highly effective for N-acetylated amino acids.[8][9]Higher cost than synthetic amines; only one enantiomer is naturally abundant.
Brucine / Strychnine Strychnos AlkaloidHistorically effective for resolving a wide range of acids.[4][8]Extreme toxicity (major safety concern); often difficult to remove trace amounts.
(-)-Ephedrine / (+)-Pseudoephedrine AlkaloidRelatively inexpensive and available.Regulatory controls can complicate procurement; may form oils instead of crystals.
Experimental Protocol: Resolution with (R)-1-Phenylethylamine

This protocol describes a representative procedure. Optimization of solvent, temperature, and stoichiometry is crucial for maximizing yield and enantiomeric purity.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often determined empirically to maximize the solubility difference between the diastereomers.[4]

    • In a separate vessel, dissolve 0.5 equivalents of (R)-1-Phenylethylamine in the same solvent. Rationale: Using a half-equivalent of the resolving agent targets the crystallization of the less soluble salt, leaving the other diastereomer and the excess acid enantiomer in solution, which can be a more efficient process.[3]

    • Slowly add the resolving agent solution to the hot acid solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The rate of cooling can significantly impact crystal size and purity.

    • Collect the precipitated crystals (the less-soluble diastereomeric salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove adhering mother liquor.

    • Self-Validation: The optical rotation of the crystallized salt should be monitored. Recrystallize the salt from fresh hot solvent until a constant optical rotation is achieved, indicating that the salt is diastereomerically pure.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) dropwise with vigorous stirring until the pH is ~1-2. This protonates the carboxylate and the amine, breaking the salt.

    • The free enantiomer of this compound will precipitate if it is insoluble in acidic water, or it can be extracted with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer contains the hydrochloride salt of the resolving agent, which can be recovered by basification and extraction for recycling.[6]

  • Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Pillar 2: Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods, particularly for N-acetylated amino acids.[9] This approach utilizes the stereospecificity of enzymes to differentiate between enantiomers.

The Principle of Separation

For N-acetyl amino acids, enzymes from the acylase class are particularly effective. Acylase I, for instance, exhibits a strong preference for hydrolyzing the N-acyl group from the L-enantiomer, leaving the D-enantiomer untouched.[10][11]

(R,S)-N-Acetyl-Amino Acid + H₂O ---(Acylase I)--> (S)-Amino Acid + Acetic Acid + (R)-N-Acetyl-Amino Acid

This enzymatic reaction transforms the racemic starting material into a mixture of a free L-amino acid and the unreacted D-N-acetyl amino acid. These two products have significantly different chemical properties (e.g., isoelectric points, solubility), allowing for their straightforward separation.

Workflow: Enzymatic Resolution

Enzymatic_Resolution_Workflow cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation racemate Racemic (R/S)-2-Acetamido-2- cyclopentylacetic acid mixture Product Mixture: (S)-Amino Acid (R)-N-Acetyl Amino Acid Acetic Acid racemate->mixture Aqueous Buffer (pH 7-8, 37°C) enzyme Acylase I enzyme->mixture acidify Acidify to pH ~3 mixture->acidify filtration Filtration / Extraction acidify->filtration unreacted_D Unreacted (R)-Enantiomer (Precipitate/Extracted) filtration->unreacted_D Solid / Organic free_L Free (S)-Amino Acid (in Aqueous Solution) filtration->free_L Aqueous adjust_pH Adjust pH to Isoelectric Point (~6) free_L->adjust_pH crystallize_L Crystallization adjust_pH->crystallize_L pure_L Pure (S)-Amino Acid crystallize_L->pure_L

Caption: Workflow for chiral resolution using stereoselective acylase.

Comparative Analysis of Acylase Sources

The choice of enzyme is critical for reaction efficiency and stability.

Enzyme SourceClassKey AdvantagesKey Disadvantages
Acylase I (Porcine Kidney) Animal-derivedHigh activity for a broad range of N-acetyl-L-amino acids.[10]Potential for batch-to-batch variability; less stable at higher temperatures.
Acylase I (Aspergillus oryzae) FungalGood operational stability; no animal sourcing issues; often more cost-effective for large scale.[10][11]May have different substrate specificity compared to the porcine enzyme.
Experimental Protocol: Resolution with Aspergillus oryzae Acylase
  • Enzymatic Hydrolysis:

    • Dissolve racemic this compound in deionized water and adjust the pH to 7.0-8.0 with a base (e.g., LiOH or NaOH).

    • Add Acylase I from Aspergillus oryzae (typically 1-5% w/w relative to the substrate). A small amount of a cofactor like Co²⁺ may be added to enhance activity.[10]

    • Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle stirring.

    • Self-Validation: Monitor the reaction progress by taking aliquots and measuring the amount of free amino acid produced (e.g., via ninhydrin test or HPLC). The reaction is complete when 50% conversion is reached.

  • Product Separation:

    • Once the reaction is complete, denature the enzyme by heating the solution (e.g., to 80°C for 10 minutes) or by adding a denaturing solvent, then remove the precipitated protein by centrifugation or filtration.

    • Acidify the clear filtrate to pH ~3 with a strong acid (e.g., 3M HCl). At this pH, the unreacted (R)-N-acetyl-2-cyclopentylacetic acid is protonated and less soluble, often precipitating out of solution.

    • Collect the precipitated (R)-enantiomer by filtration. Alternatively, it can be extracted into an organic solvent like ethyl acetate.

  • Isolation of the L-Amino Acid:

    • Take the remaining aqueous solution containing the free (S)-amino acid.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH ~5-6). At this pH, the amino acid has minimal solubility and will crystallize.

    • Cool the solution to maximize crystallization and collect the pure (S)-amino acid by filtration.

Summary and Recommendations

The choice between diastereomeric crystallization and enzymatic resolution depends heavily on the specific project goals, available resources, and scale of operation.

FeatureDiastereomeric Salt CrystallizationEnzymatic Resolution
Principle Different physical properties of diastereomers.[2]Stereospecificity of enzyme catalysis.[10]
Generality Broadly applicable to most racemic acids.Highly specific to substrate structure (requires N-acyl group).
Yield Theoretically 100% for one enantiomer (if the other is racemized and recycled). Practically 70-90% per cycle.Maximum 50% yield for each enantiomer per batch.[9]
Purity Can achieve very high e.e. (>99%) but may require multiple recrystallizations.Typically yields very high e.e. (>99%) due to high enzyme selectivity.
Operational Simplicity Can be operationally complex (solvent screening, multiple crystallizations).Often simpler, one-pot reaction under mild aqueous conditions.
Cost Resolving agents can be expensive, but many are recyclable.[7] Solvents add cost and waste.Enzymes can be costly upfront but are used in catalytic amounts and can be immobilized for reuse.
Environmental Impact Often requires large volumes of organic solvents."Green" process performed in water under mild conditions.
Scalability Well-established and proven for large industrial scale.[5]Readily scalable, especially with immobilized enzymes.

Recommendations:

  • For Laboratory-Scale Synthesis & High Purity: Enzymatic resolution is often superior. It provides exceptionally high enantiomeric purity in a straightforward procedure with a favorable environmental profile.

  • For Industrial-Scale Production & Cost-Effectiveness: Diastereomeric salt crystallization remains a dominant method.[5] Its primary advantage is the potential to achieve >50% yield by implementing a racemization and recycling loop for the unwanted enantiomer. If a low-cost resolving agent is identified and solvent recycling is efficient, it can be more economical at scale.

  • Initial Screening: It is advisable to screen a variety of chiral bases and solvents for diastereomeric resolution while concurrently testing the substrate's susceptibility to enzymatic hydrolysis. The empirical data from these initial screens will provide the clearest path to an optimized resolution process.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing 2-Acetamido-2-cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the rational design of peptidomimetics with predictable and stable three-dimensional structures is paramount. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to achieve this, enhancing receptor affinity, selectivity, and proteolytic stability. This guide provides an in-depth comparative analysis of peptides containing 2-Acetamido-2-cyclopentylacetic acid (Ac-c5-Aca), a Cα,α-disubstituted cyclic amino acid. By examining experimental data and computational insights, we will compare its conformational influence with that of other well-established constrained residues, notably Aminoisobutyric acid (Aib), and explore the methodologies crucial for their analysis.

The Significance of Conformational Constraint: A Focus on Ac-c5-Aca

Linear peptides often exist as a dynamic ensemble of conformers in solution, which can be detrimental to their biological activity as only a specific conformation is typically recognized by the target receptor. Introducing steric constraints into the peptide backbone limits this flexibility, pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty upon binding.

This compound, a derivative of 1-aminocyclopentane-1-carboxylic acid (Ac5c), imposes significant conformational restrictions due to its Cα,α-disubstituted nature, where the cyclopentyl ring is directly attached to the peptide backbone. This bulky, cyclic substituent restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, thereby favoring specific secondary structures such as β-turns and helices. Understanding the precise nature of these induced conformations is critical for designing peptides with desired therapeutic properties.

Comparative Conformational Propensities: Ac-c5-Aca vs. Aib

To contextualize the conformational impact of Ac-c5-Aca, a comparison with the well-studied α,α-disubstituted amino acid, Aib, is instructive.

FeatureThis compound (Ac-c5-Aca)Aminoisobutyric acid (Aib)
Structure Cα,α-disubstituted with a cyclopentyl ringCα,α-disubstituted with two methyl groups
Steric Hindrance High, due to the bulky cyclopentyl ringModerate, due to two methyl groups
Favored Conformations Expected to strongly favor β-turns and 310-helices. The cyclopentyl ring can further restrict side-chain orientations. Studies on the related Ac5c suggest a propensity for γ-turn conformations as well.[1]Strongly promotes helical conformations (310- and α-helices) due to restricted φ, ψ angles to approximately (±57°, ±47°).[2] Can also adopt extended C5 conformations in the gas phase.[3]
Flexibility Highly restricted backbone and side-chain conformations.Restricted backbone, but with rotational freedom of the methyl groups.
Impact on Peptide Structure Can act as a potent turn-inducer, facilitating the formation of compact, folded structures.Acts as a helix-nucleating residue, stabilizing helical secondary structures.

The cyclopentyl ring of Ac-c5-Aca introduces a more complex steric environment compared to the two methyl groups of Aib. This is hypothesized to lead to a more pronounced preference for specific turn types and a greater restriction of the local peptide backbone.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive conformational analysis of peptides containing constrained amino acids like Ac-c5-Aca.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for determining the three-dimensional structure of peptides in solution.

  • Key Experiments:

    • 1D 1H NMR: Provides initial information on the number of conformers and the presence of hydrogen bonds.

    • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space, which are crucial for structure calculation.

    • 13C NMR: Can provide information on the secondary structure through analysis of Cα and Cβ chemical shifts.[4]

    • Temperature Coefficient Studies: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[5]

  • Spectral Signatures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • β-turn: Various types of turns have distinct CD spectra, often with a negative band around 205 nm and a weak positive band above 220 nm.

    • Random Coil: A strong negative band around 198 nm.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD provides detailed conformational information and can be particularly useful for distinguishing between different types of turn structures in cyclic peptides.[6]

Computational Modeling

Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic view of the conformational dynamics of a peptide over time.[7][8] By simulating the peptide in a solvent environment, one can explore the accessible conformational space and identify the most stable structures.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the relative energies of different conformers and to predict NMR and CD spectra for comparison with experimental data.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a peptide containing Ac-c5-Aca.

G cluster_0 Peptide Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Structure Determination & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating Ac-c5-Aca) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (1D, TOCSY, NOESY) Characterization->NMR CD Circular Dichroism (CD) Spectroscopy Characterization->CD VCD Vibrational Circular Dichroism (VCD) (Optional) Characterization->VCD Structure_Calculation 3D Structure Calculation (from NMR restraints & MD) NMR->Structure_Calculation MD Molecular Dynamics (MD) Simulations MD->Structure_Calculation QM Quantum Mechanics (QM) Calculations Comparison Comparative Analysis (vs. Aib-peptides, etc.) QM->Comparison Structure_Calculation->Comparison

Caption: Workflow for Conformational Analysis of Ac-c5-Aca Peptides.

Detailed Experimental Protocols

Peptide Synthesis

Peptides containing Ac-c5-Aca can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[9][10]

Protocol: Fmoc-SPPS of a model peptide (e.g., Ac-Gly-Ac5c-Gly-NH2)

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Fmoc Deprotection: Repeat the deprotection step.

  • Ac5c Coupling: Couple the desired Fmoc-Ac5c-OH amino acid.

  • Repeat Deprotection and Coupling: Continue the cycle for the remaining amino acids.

  • Acetylation: Acetylate the N-terminus with acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

NMR Spectroscopy

Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or H2O/D2O).

  • Data Acquisition: Acquire 1D 1H, 2D TOCSY, and 2D NOESY/ROESY spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra using appropriate software.

  • Resonance Assignment: Use the TOCSY spectrum to assign all proton resonances.

  • NOE/ROE Analysis: Identify cross-peaks in the NOESY/ROESY spectrum to generate interproton distance restraints.

Circular Dichroism Spectroscopy

Protocol: CD Spectral Measurement

  • Sample Preparation: Prepare a solution of the peptide in the desired solvent (e.g., phosphate buffer, trifluoroethanol) at a known concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Convert the raw data to mean residue ellipticity and analyze the spectral features to estimate the secondary structure content.

Conclusion

The incorporation of this compound into peptides offers a powerful tool for constraining their conformation and enhancing their therapeutic potential. Its bulky, cyclic nature is expected to induce well-defined turn and helical structures, potentially with greater rigidity than that provided by simpler Cα,α-disubstituted amino acids like Aib. A thorough conformational analysis, employing a combination of high-resolution NMR spectroscopy, CD spectroscopy, and molecular modeling, is essential to elucidate the precise structural consequences of this modification. The insights gained from such studies will be invaluable for the rational design of next-generation peptidomimetic drugs with improved efficacy and pharmacokinetic properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetamido-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Standard Operating Procedure for the Safe Disposal of 2-Acetamido-2-cyclopentylacetic acid (CAS No. 2521-83-7)

The following procedures are therefore grounded in the principles of chemical safety, drawing upon the known hazards of its constituent functional groups—a carboxylic acid and an acetamido group on a cyclopentyl scaffold—and data from structurally analogous compounds. This document is intended to supplement, not replace, your institution's established waste management protocols and the expert guidance of your Environmental Health and Safety (EHS) department.

Inferred Hazard Profile and Risk Assessment

A thorough risk assessment is the foundation of safe chemical handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards based on its chemical structure and data from related molecules, such as Cyclopentylacetic acid.

  • Corrosivity: The presence of the carboxylic acid functional group classifies this compound as a corrosive acidic solid. It can cause irritation or damage to the skin, eyes, and respiratory tract.

  • Irritation: Safety data for the related compound, Cyclopentylacetic acid, indicates that it causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] It is prudent to assume a similar hazard profile for this compound.

  • Reactivity and Decomposition:

    • Hydrolysis: The acetamido group can undergo hydrolysis under strong acidic or basic conditions, particularly with heating, to yield acetic acid and 2-amino-2-cyclopentylacetic acid.[4][5][6][7][8] This reactivity must be considered when selecting waste containers and contemplating neutralization procedures.

    • Thermal Decomposition: Upon heating to decomposition, amides and carboxylic acids can release toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

Based on this assessment, this compound must be managed as a hazardous waste.

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is non-negotiable. When handling this compound in any form (pure solid, solutions, or as waste), the following minimum PPE is required:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles. A face shield should be worn if there is a significant splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. The workflow below outlines the critical decision points and actions from waste generation to final disposal.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposition A Waste Generated (Pure solid, contaminated labware, or solution) B Characterize as Hazardous Waste (Corrosive - Acidic Organic Solid) A->B C Segregate Waste Stream (Avoid mixing with bases, oxidizers, or other incompatible waste) B->C D Collect in Designated Container (HDPE, glass; properly sealed) C->D E Label Container Correctly 'Hazardous Waste' 'this compound' 'Corrosive' D->E F Spill or Bulk Waste? E->F G Small Spill Cleanup: 1. Use inert absorbent (sand, vermiculite) 2. Scoop into waste container 3. Decontaminate area F->G Spill H Bulk Waste: Transfer directly to waste container F->H Bulk G->D I Consult EHS Department (Confirm disposal route and any institutional requirements) G->I H->I J Transfer to Satellite Accumulation Area (SAA) or Central Hazardous Waste Storage I->J K Arrange for Pickup by Certified Hazardous Waste Vendor J->K L Final Disposal (Typically incineration at a permitted facility) K->L

Caption: Decision workflow for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Classification: All waste containing this compound, including unreacted solid, solutions, and contaminated materials (e.g., weigh boats, gloves, absorbent pads), must be classified as hazardous waste.

  • Segregation: This waste stream should be kept separate from other chemical wastes. In particular, do not mix with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Can cause a vigorous, exothermic neutralization reaction and hydrolysis.

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates): May lead to a dangerous reaction.

    • Reactive Metals: May generate flammable hydrogen gas.

Step 2: Containment and Labeling
  • Container Selection: Use a designated hazardous waste container that is chemically compatible with organic acids. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a secure, vapor-tight lid.

  • Labeling: Proper labeling is mandated by the Resource Conservation and Recovery Act (RCRA) and is critical for safety.[10][11][12] The label must include, at a minimum:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The primary hazard: "Corrosive (Acid) "

    • The date of accumulation.

Step 3: Managing Spills and Bulk Waste
  • For Small Spills:

    • Ensure the area is well-ventilated and you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully scoop the absorbed material into your designated hazardous waste container using non-sparking tools.

    • Decontaminate the spill area with a suitable cleaning agent and wipe dry. Dispose of cleaning materials as hazardous waste.

  • For Unused or Bulk Waste:

    • Carefully transfer the solid or solution directly into the designated hazardous waste container inside a chemical fume hood.

    • Securely close the container.

Step 4: Final Disposal
  • Consult EHS: Before moving any waste, consult with your institution's EHS department. They will provide guidance on specific internal procedures, confirm the waste characterization, and ensure compliance with local, state, and federal regulations.[13][14][15][16]

  • Transfer to Accumulation Area: Once the container is full or you have completed the project, transport it to your laboratory's designated Satellite Accumulation Area (SAA) or your institution's central hazardous waste storage facility.[11][13]

  • Professional Disposal: The waste will then be collected by a licensed hazardous waste disposal company for final disposition, which is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

A Note on Neutralization: While dilute solutions of organic acids can sometimes be neutralized in the lab to render them non-corrosive, this practice is not recommended for this compound without a specific, EHS-approved protocol. The potential for hydrolysis of the amide bond complicates this procedure and could result in a more complex waste mixture.[4][5] Attempting on-site treatment without proper authorization may violate RCRA regulations.[17][18]

Summary of Disposal Parameters

ParameterGuideline
Chemical Name This compound
CAS Number 2521-83-7[19]
Inferred Hazards Corrosive (Acid), Skin/Eye/Respiratory Irritant[1][2][3]
Waste Classification Hazardous Waste (Characteristic: Corrosive)
Required PPE Chemical splash goggles, nitrile gloves, lab coat
Handling Location Certified Chemical Fume Hood
Waste Container Labeled, sealed HDPE or glass container
Incompatible Wastes Strong Bases, Strong Oxidizers, Reactive Metals
Disposal Method Collection by a certified hazardous waste vendor for incineration

By adhering to these procedures, you contribute to a culture of safety and ensure that our vital research does not come at the expense of our environment or well-being. Always prioritize a conservative approach when handling chemicals with incomplete safety data.

References

Navigating the Uncharted: A Guide to Personal Protective Equipment for 2-Acetamido-2-cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, scientists frequently encounter novel compounds with limited safety data. 2-Acetamido-2-cyclopentylacetic acid is one such molecule. In the absence of a comprehensive toxicological profile, a prudent and conservative approach to safety is not just recommended—it is imperative. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), ensuring that researchers can handle this compound with the highest degree of safety. Our core principle is to treat substances of unknown toxicity as potentially hazardous, a cornerstone of a robust laboratory safety culture.[1][2][3]

Foundational Hazard Assessment: Assuming the Risk

Without specific hazard data for this compound, we must infer potential risks based on its chemical structure—an acetic acid derivative. Structurally similar compounds, such as Cyclopentylacetic acid, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, we must assume this compound presents, at a minimum, the following potential hazards:

  • Dermal Contact: May cause skin irritation or be absorbed through the skin.

  • Eye Contact: Potential to cause serious eye irritation or damage.

  • Inhalation: If handled as a powder or aerosol, it may cause respiratory tract irritation.

  • Ingestion: Assumed to be harmful if swallowed, a standard precaution for most laboratory chemicals.[7][8]

This proactive hazard identification is the logical basis for the stringent PPE protocols that follow. A thorough hazard assessment is the first step in any laboratory procedure to determine the necessary protective equipment.[9][10]

The Core PPE Protocol: A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure through all potential routes.[1][11][12] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields (minimum); Chemical splash goggles recommended.[9][13]Nitrile gloves (double-gloving recommended).[1][9]Knee-length, closed lab coat.[13][14]Required: Work within a certified chemical fume hood or ventilated balance enclosure.[1][11]
Preparing Solutions Chemical splash goggles.[13]Nitrile gloves.Knee-length, closed lab coat.Required: Work within a certified chemical fume hood.
Running Reactions/Transfers Chemical splash goggles and a face shield when handling larger volumes (>1L) or splash potential is high.[9][13]Nitrile gloves. Consider thicker, reusable gloves for extended operations.Knee-length, closed lab coat. A chemical-resistant apron is recommended over the lab coat.[14][15]Required: Work within a certified chemical fume hood.
Procedural Deep Dive: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[16] An incorrect removal process can expose the very skin and clothing you sought to protect.

  • Gown/Lab Coat: Select the appropriate size. Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten completely.[17][18]

  • Mask or Respirator (if required outside a fume hood): Secure ties or elastic bands. Fit the flexible band to your nose bridge and ensure a snug fit to the face and below the chin.[17][18]

  • Goggles/Face Shield: Place over your face and eyes and adjust for a secure fit.[17][18]

  • Gloves: Don gloves last. Extend the cuffs to cover the wrist of the lab coat.[17][18]

This sequence is designed to remove the most contaminated items first.

  • Gloves: The outside of the gloves is contaminated. Using one gloved hand, grasp the palm of the other and peel the first glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it down over the first glove. Discard.[17][18][19]

  • Goggles/Face Shield: The outside is contaminated. Remove by handling the "clean" headband or earpieces from the back of your head. Place in a designated receptacle for cleaning or disposal.[17][18]

  • Gown/Lab Coat: The front and sleeves are contaminated. Unfasten the ties. Pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard.[17][18]

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[16][19]

// Add an invisible edge to enforce cluster order if needed Don4 -> Doff1 [lhead=cluster_doffing, ltail=cluster_donning, style=invis];

} caption: "Figure 1. Standard workflow for donning and doffing PPE."

Spill Management and Disposal Plan
  • Alert: Notify personnel in the immediate area and your laboratory supervisor.

  • Evacuate: If the spill is large or generates significant dust/vapors, evacuate the area.

  • Contain: If safe to do so, use a chemical spill kit to contain the material. Do not attempt to clean a spill of an unknown substance without proper training and equipment.[1]

All materials contaminated with this compound must be treated as hazardous waste.[1]

  • Segregation: Collect all contaminated items—gloves, wipes, disposable lab coats, and excess chemical—in a designated, sealed hazardous waste container.[1][20] Do not mix with other waste streams.[21][22]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[20][22] Do not use abbreviations or chemical formulas.[21][23]

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials, awaiting pickup.[20][24]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste collection.[22][24] Never dispose of this chemical down the drain or in the regular trash.[21][23] Empty containers that held the chemical must be triple-rinsed with a suitable solvent; this rinsate must also be collected as hazardous waste.[20][25]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety even when faced with incomplete information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.